molecular formula C9H11N5 B1470900 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1447965-78-7

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B1470900
CAS No.: 1447965-78-7
M. Wt: 189.22 g/mol
InChI Key: SRJMNPWZWJBMPL-UHFFFAOYSA-N
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Description

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 1447965-78-7) is a high-purity heterocyclic compound with the molecular formula C9H11N5 and a molecular weight of 189.22 g/mol. This chemical serves as a versatile building block in medicinal chemistry and materials science research. Compounds featuring the 3,5-dimethyl-1H-pyrazole moiety are of significant interest in catalytic applications. Research indicates that related structural motifs are employed in the synthesis of copper(II) complexes, which demonstrate notable activity in the polymerization of methyl methacrylate (MMA) and the ring-opening polymerization of rac-lactide, producing syndiotactic PMMA and hetero-enriched PLAs . Furthermore, the pyrazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profile. This specific amine-functionalized pyrimidine-pyrazole hybrid is a valuable intermediate for constructing more complex molecules for biological evaluation, particularly as a core structure in substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives investigated for various therapeutic targets . The molecule can be readily functionalized, for instance, on its amine group, to create derivatives such as N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine, highlighting its utility as a synthetic intermediate . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11N5/c1-6-3-7(2)14(13-6)9-4-8(10)11-5-12-9/h3-5H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJMNPWZWJBMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222616
Record name 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
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Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447965-78-7
Record name 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
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URL https://commonchemistry.cas.org/detail?cas_rn=1447965-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
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Foundational & Exploratory

An In-depth Technical Guide to 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Pyrazolylpyrimidine Scaffold in Medicinal Chemistry

The fusion of pyrazole and pyrimidine rings has given rise to a class of heterocyclic compounds with significant therapeutic potential: the pyrazolylpyrimidines. These structures are recognized as "privileged scaffolds" in drug discovery, meaning they can bind to a variety of biological targets with high affinity. Their structural resemblance to endogenous purines allows them to interact with a wide range of enzymes and receptors, leading to a broad spectrum of biological activities.[1] Pyrazolylpyrimidine derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4] This guide focuses on a specific derivative, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine, providing a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and potential therapeutic applications based on the well-established bioactivity of its parent class.

Chemical Structure and Identification

IUPAC Name: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

CAS Number: 1447965-78-7[5]

Molecular Formula: C₉H₁₁N₅

Molecular Weight: 189.22 g/mol

Chemical Structure:

Caption: 2D structure of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine.

Physicochemical Properties (Predicted)

PropertyPredicted ValueReference/Justification
Melting Point (°C)200 - 220Solid at room temperature, typical for aromatic heterocyclic amines.
Boiling Point (°C)> 400High boiling point expected due to polarity and potential for hydrogen bonding.
SolubilitySparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The amine and nitrogen heterocycles contribute to polarity, while the aromatic rings limit water solubility.[2]
pKa~4-5 (for the pyrimidine amine)The amino group on the pyrimidine ring is expected to be weakly basic.
LogP~1.5 - 2.5Calculated based on the contributions of the pyrazole, pyrimidine, and amine functionalities.

Synthesis and Experimental Protocols

A plausible synthetic route to 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves a nucleophilic aromatic substitution reaction between 6-chloropyrimidin-4-amine and 3,5-dimethyl-1H-pyrazole.

Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 6-Chloropyrimidin-4-amine C Nucleophilic Aromatic Substitution A->C B 3,5-Dimethyl-1H-pyrazole B->C D 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine C->D Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine.

Materials:

  • 6-Chloropyrimidin-4-amine (1.0 eq)[6][7][8]

  • 3,5-Dimethyl-1H-pyrazole (1.1 eq)[1][9]

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-chloropyrimidin-4-amine in anhydrous DMF, add 3,5-dimethyl-1H-pyrazole and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Justification for Experimental Choices:

  • Base: Potassium carbonate is a common and effective base for promoting nucleophilic aromatic substitution reactions by deprotonating the pyrazole nitrogen, making it a better nucleophile.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for this type of reaction as it can dissolve the reactants and facilitate the substitution.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction.

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not available, the expected spectroscopic features can be inferred from data on closely related pyrazolylpyrimidine derivatives.[10][11][12][13][14]

SpectroscopyExpected Features
¹H NMR - Singlets for the two methyl groups on the pyrazole ring (~2.2-2.5 ppm).- A singlet for the C4-H of the pyrazole ring (~6.0-6.5 ppm).- A singlet for the amino protons on the pyrimidine ring (~7.0-7.5 ppm, broad).- Doublets for the two protons on the pyrimidine ring.
¹³C NMR - Signals for the two methyl carbons (~10-15 ppm).- Signals for the pyrazole ring carbons (~100-150 ppm).- Signals for the pyrimidine ring carbons (~150-165 ppm).
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z 190.11.
IR (KBr) - N-H stretching vibrations for the amine group (~3300-3500 cm⁻¹).- C=N and C=C stretching vibrations for the aromatic rings (~1500-1650 cm⁻¹).- C-H stretching and bending vibrations.

Biological Activity and Therapeutic Potential

The pyrazolylpyrimidine scaffold is a well-established pharmacophore with a wide range of biological activities. This is largely due to its ability to act as a hinge-binder in the ATP-binding pocket of various kinases.[15]

Potential as Kinase Inhibitors in Oncology

Numerous pyrazolylpyrimidine derivatives have been identified as potent inhibitors of various protein kinases implicated in cancer, such as SRC, ABL, FLT3, and MAP kinases.[15][16][17]

Signaling Pathway Illustration:

G cluster_0 Upstream Signaling cluster_1 Intracellular Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) GrowthFactor->Receptor SRC SRC Kinase Receptor->SRC Downstream Downstream Effectors (e.g., STAT3, AKT) SRC->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (Hypothesized Target) Inhibitor->SRC

Caption: Hypothesized mechanism of action as a kinase inhibitor.

Structure-Activity Relationship (SAR) Insights:

  • The amino group at the 4-position of the pyrimidine ring is crucial for hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[15]

  • Substituents on the pyrazole ring can influence the potency and selectivity of the inhibitor. The dimethyl substitution in the title compound may confer favorable interactions within the hydrophobic pocket of the target kinase.[18][19]

Other Potential Therapeutic Applications

Beyond oncology, pyrazolylpyrimidine derivatives have shown promise as:

  • Anti-inflammatory agents: By inhibiting kinases involved in inflammatory signaling pathways.[2][3]

  • Antimicrobial and Antifungal agents: Demonstrating activity against various pathogens.[3][4]

  • Antiviral agents: Showing potential in combating viral infections.

Conclusion and Future Directions

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine belongs to a class of compounds with immense therapeutic potential. While specific experimental data for this molecule is limited, the extensive research on the pyrazolylpyrimidine scaffold provides a strong foundation for predicting its properties and potential applications. Further research is warranted to synthesize and characterize this compound, and to evaluate its biological activity against a panel of relevant targets, particularly protein kinases involved in cancer and inflammatory diseases. The insights gained from such studies could pave the way for the development of novel and effective therapeutic agents.

References

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.

  • 3,5-dimethylpyrazole. Organic Syntheses.

  • 1447965-78-7|6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine. BLDpharm.

  • Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. PubMed.

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis. ChemicalBook.

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.

  • Synthesis of 3 - 5-Dimethylpyrazole. Scribd.

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Publications.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.

  • A review of recent progress (2002-2012) on the biological activities of pyrazoles. ARKIVOC.

  • Current status of pyrazole and its biological activities. PMC.

  • Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. ResearchGate.

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI.

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Publishing.

  • Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. PubMed.

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg.

  • CAS 5305-59-9: 4-Amino-6-chloropyrimidine. CymitQuimica.

  • 6-Chloropyrimidin-4-amine. Sigma-Aldrich.

  • 4-Amino-6-chloropyrimidine. Tokyo Chemical Industry Co., Ltd..

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. MDPI.

  • Spectroscopic Characterization of 5-(o-tolyl)pyrimidin-2-ol: An In-depth Technical Guide. Benchchem.

  • Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. ResearchGate.

  • Process for the preparation of chloropyrimidines. Google Patents.

Sources

Therapeutic Potential of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine in Kinase Inhibition: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors has fundamentally transformed targeted oncology and immunology. At the forefront of this structural evolution is the 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine scaffold and its closely related derivatives. This highly privileged pharmacophore leverages the pyrimidin-4-amine core as a bioisostere of the adenine ring of ATP, allowing it to form high-fidelity hydrogen bonds with the kinase hinge region[1]. Concurrently, the 3,5-dimethyl-1H-pyrazol-1-yl moiety acts as a tunable steric element that projects into adjacent hydrophobic specificity pockets, driving both potency and kinome selectivity[2].

This whitepaper provides an in-depth technical analysis of this scaffold's mechanism of action, summarizes quantitative structure-activity relationship (SAR) data across multiple kinase targets (including IGF-1R, PI3K, and Aurora kinases), and establishes self-validating experimental protocols for evaluating its therapeutic efficacy.

Structural Pharmacology & Mechanism of Action

To design efficacious kinase inhibitors, one must understand the thermodynamic and steric realities of the ATP-binding cleft. The efficacy of the 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine scaffold is rooted in a dual-action binding modality:

  • Hinge Region Anchoring: The pyrimidin-4-amine core acts as the primary anchor. The exocyclic amine at the C4 position serves as a hydrogen bond donor, while the N1/N3 nitrogens of the pyrimidine ring act as hydrogen bond acceptors. This triad perfectly mimics the natural interactions of ATP with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Ala213 in Aurora A)[3].

  • Hydrophobic Pocket Occupation: The C6 position of the pyrimidine is substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group. The 3,5-dimethyl substitution is not merely decorative; it restricts the dihedral bond rotation between the pyrazole and pyrimidine rings. By locking the molecule into a favorable bioactive conformation, it minimizes the entropic penalty upon binding. This moiety projects deep into the hydrophobic specificity pocket (often the DFG-adjacent or back-cleft region), enhancing lipophilic ligand efficiency (LLE) and preventing off-target binding to highly conserved kinases[2].

Pharmacophore Hinge Kinase Hinge Region (Backbone H-bonds) Scaffold Pyrimidin-4-amine Core (Adenine Mimic) Hinge->Scaffold Donor/Acceptor Interactions Substituent 3,5-dimethyl-1H-pyrazol-1-yl Moiety Scaffold->Substituent C6 Substitution Pocket Hydrophobic Pocket (Selectivity Filter) Substituent->Pocket Steric Fit & Van der Waals

Figure 1: Pharmacophore model of the scaffold binding within the kinase active site.

Therapeutic Applications and SAR Profiling

The modularity of the pyrimidin-4-amine scaffold has led to its successful application across a diverse array of oncogenic targets. By fine-tuning the pyrazole substitution and the pyrimidine core, researchers have achieved remarkable selectivity profiles.

  • IGF-1R Inhibition: Optimization of 2-anilino-pyrimidine inhibitors led to the discovery that pyrazole-amino substitutions drastically improve cellular potency and pharmacokinetic parameters suitable for oral dosing[2].

  • PI3Kδ and Dual PI3Kδ/γ Inhibition: Utilizing a pyrazolo-pyrimidin-4-amine portion as the hinge-binding moiety, researchers have developed highly potent inhibitors for hematological malignancies. Specific derivatives have shown IC50 values as low as 8.4 nM against PI3Kδ, with over 1400-fold selectivity against PI3Kα and PI3Kβ[4].

  • Aurora A / HDAC Dual Inhibition: Recent advancements have utilized N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives to target both Aurora A and HDAC1. Decreasing the hinge region volume of the inhibitor significantly enhances its fit into the ATP pocket of Aurora A (forming key H-bonds with Lys162), yielding potent antiproliferative effects in colorectal cancer models[5].

Table 1: Quantitative SAR Data of Pyrimidine-Pyrazole Derivatives
Target KinaseScaffold Variant / DerivativePrimary Binding InteractionIC50 (nM)Selectivity Profile
IGF-1R 2-(pyrazol-4-ylamino)-pyrimidineHinge + DFG-out pocket< 10 nMHigh over IR (Insulin Receptor)[2]
PI3Kδ Pyrazolo[3,4-d]pyrimidin-4-amineHinge + Affinity Element8.6 nM>3600-fold over PI3Kα[4]
Aurora A N-(1H-pyrazol-3-yl)pyrimidin-4-amineHinge (Lys162)116 nMDual activity with HDAC1[5]
EGFR / AURKA Pyrrolo[2,3-d]pyrimidin-4-amineHinge (Met793 / Ala213)< 500 nMDual EGFR/AURKA inhibition[3]

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the evaluation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine derivatives must follow a rigorous, self-validating workflow. As an application scientist, I strongly recommend transitioning from standard luminescence assays to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical validation, followed by NanoBRET for cellular target engagement.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Causality: Highly conjugated pyrazole-pyrimidine systems often exhibit auto-fluorescence. TR-FRET utilizes a time delay before measurement, completely eliminating background compound fluorescence and preventing false-positive inhibition data.

  • Reagent Preparation: Prepare a 2X Kinase/Metal solution (e.g., 2 nM Aurora A, 10 mM MgCl2 in HEPES buffer) and a 2X Substrate/ATP solution (at the experimentally determined

    
     for ATP to ensure competitive inhibition kinetics).
    
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrimidin-4-amine compound in 100% DMSO. Use an acoustic liquid handler (e.g., Echo) to transfer 100 nL of compound to a 384-well low-volume plate.

  • Reaction Initiation: Add 5 µL of the 2X Kinase solution to the plate. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding (crucial for slow-binding hinge inhibitors).

  • Catalysis & Detection: Add 5 µL of the 2X Substrate/ATP solution. Incubate for 60 minutes. Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+) and the Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality: Biochemical IC50 does not account for cellular permeability or competition with physiological intracellular ATP (~1-5 mM). NanoBRET confirms that the compound physically binds the kinase inside a living cell.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Plate cells in a 384-well tissue culture plate at

    
     cells/well.
    
  • Tracer Addition: After 24 hours, add a cell-permeable fluorescent kinase tracer (at a concentration equal to its cellular

    
    ).
    
  • Compound Competition: Add the pyrimidin-4-amine inhibitor in a dose-response format. Incubate for 2 hours at 37°C.

  • BRET Measurement: Add the NanoLuc substrate. Measure the BRET signal (ratio of tracer emission at 610 nm to NanoLuc emission at 460 nm). A decrease in the BRET ratio indicates the inhibitor successfully displaced the tracer from the kinase active site.

Workflow Comp Compound Synthesis & Purification Enz Biochemical Assay (TR-FRET / ADP-Glo) Comp->Enz Cell Cellular Target Engagement (NanoBRET) Enz->Cell Pheno Phenotypic Screening (Proliferation / Apoptosis) Cell->Pheno InVivo In Vivo Efficacy (Xenograft Models) Pheno->InVivo

Figure 2: Sequential validation workflow for pyrimidine-based kinase inhibitors.

Conclusion & Future Perspectives

The 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine scaffold represents a masterclass in rational drug design. By effectively mimicking ATP at the hinge region while exploiting the hydrophobic specificity pockets via the conformationally restricted dimethyl-pyrazole moiety, it offers an unparalleled balance of potency and selectivity.

Looking forward, this scaffold is highly primed for integration into Proteolysis Targeting Chimeras (PROTACs) . Because the solvent-exposed regions of the pyrimidine core can be easily functionalized with PEG-linkers without disrupting hinge binding, it serves as an ideal warhead for recruiting E3 ligases to degrade traditionally "undruggable" or highly mutated kinase variants.

References

  • Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold | RSC Publishing. Available at:[Link]

  • Discovery of novel quinazolinone derivatives as high potent and selective PI3Kδ and PI3Kδ/γ inhibitors | PubMed. Available at:[Link]

  • Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase | Taylor & Francis. Available at:[Link]

  • Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Molecular Weight and Physicochemical Characteristics of Pyrazolylpyrimidine Amines: A Technical Guide to Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Physicochemical Characteristics of Pyrazolylpyrimidine Amines Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The pyrazolylpyrimidine amine scaffold represents a "privileged structure" in medicinal chemistry, particularly within the realm of kinase inhibition (e.g., CDK, Trk, Src). Its planar, heteroaromatic architecture allows for precise mimicry of the adenine moiety of ATP, facilitating potent interactions with the hinge region of kinase domains. However, the clinical success of these derivatives hinges not just on potency, but on a rigorous balance of physicochemical properties—specifically Molecular Weight (MW), Lipophilicity (LogP), and Topological Polar Surface Area (TPSA). This guide provides an in-depth analysis of these parameters, supported by validated experimental protocols and structure-activity relationship (SAR) insights.

Physicochemical Profiling: The Molecular "Sweet Spot"

For pyrazolylpyrimidine amines, adherence to Lipinski’s Rule of 5 and Veber’s Rules is critical for oral bioavailability. However, the specific requirements for kinase inhibitors often demand a narrower window of physicochemical space to navigate the trade-off between cellular permeability and solubility.

Molecular Weight (MW) Analysis
  • Optimal Range: 350 – 550 Da.

  • Causality: Compounds <350 Da often lack the steric bulk required to achieve selectivity in the ATP-binding pocket, leading to off-target toxicity. Compounds >550 Da suffer from reduced paracellular transport and solubility issues.

  • Impact: The addition of solubilizing groups (e.g., morpholine, piperazine) typically pushes the MW toward the 500 Da upper limit, necessitating careful monitoring of Ligand Efficiency (LE).

Lipophilicity (LogP/LogD)
  • Target Range: LogP 2.0 – 4.0.

  • Mechanistic Insight: A LogP < 2.0 often results in poor membrane permeability, preventing the inhibitor from reaching intracellular kinase targets. Conversely, LogP > 4.0 correlates with high metabolic clearance (CYP450 oxidation) and non-specific protein binding (hERG toxicity).

  • Ionization: Many pyrazolylpyrimidine amines possess basic centers (pKa ~7-8). Therefore, LogD7.4 (distribution coefficient at physiological pH) is a more accurate predictor of in vivo behavior than LogP.

Topological Polar Surface Area (TPSA)
  • Threshold: < 140 Ų.

  • Relevance: TPSA is a robust predictor of intestinal absorption. The pyrazolo[1,5-a]pyrimidine core contributes significantly to TPSA via its nitrogen atoms. Excessive polar functionalization to improve solubility can inadvertently push TPSA above 140 Ų, drastically reducing oral bioavailability.

Comparative Data: Exemplar Compounds

The following table contrasts the physicochemical properties of clinically relevant pyrazolylpyrimidine derivatives.

CompoundTargetMW (Da)cLogPTPSA (Ų)Solubility (pH 7.4)
Larotrectinib Trk A/B/C428.442.688.0High (>100 µM)
Dinaciclib CDK 1/2/5/9396.492.495.0Moderate
Compound 5h CDK2412.83.872.5Low (<10 µM)
Entrectinib Trk/ROS1560.63.9102.0Moderate

Note: Compound 5h (Reference 3) demonstrates high potency but higher lipophilicity, suggesting a need for formulation optimization compared to the marketed Larotrectinib.

Synthetic Methodology & Structural Characterization[1][2][3][4][5][6][7][8]

The synthesis of pyrazolylpyrimidine amines typically follows a convergent strategy, coupling a 5-aminopyrazole core with a 1,3-electrophile. This modular approach allows for the rapid diversification of the R-groups essential for SAR exploration.

Core Synthesis Pathway

The most robust route involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds (or their equivalents, such as enaminones or chalcones). This reaction is generally regioselective, driven by the nucleophilicity of the exocyclic amine and the ring nitrogen.

Visualization: Synthesis Workflow

SynthesisPath cluster_conditions Reaction Conditions Start1 Hydrazine Hydrate Inter1 5-Aminopyrazole (Nucleophilic Core) Start1->Inter1 Start2 Beta-Keto Nitrile Start2->Inter1 Condensation Cyclocondensation (AcOH / Reflux) Inter1->Condensation Reagent 1,3-Dicarbonyl / Chalcone (Electrophile) Reagent->Condensation Product Pyrazolo[1,5-a]pyrimidine Condensation->Product - H2O

Caption: General synthetic route for pyrazolo[1,5-a]pyrimidine scaffolds via cyclocondensation of 5-aminopyrazoles.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, the following protocols utilize internal controls and standard curves. These methods are designed to be reproducible across different laboratory settings.

Protocol: Shake-Flask LogP Determination (Miniaturized)

This method is the "gold standard" for lipophilicity but requires high purity (>95%).

Materials:

  • n-Octanol (HPLC grade, saturated with water).

  • Phosphate Buffered Saline (PBS), pH 7.4 (saturated with octanol).

  • Test Compound (10 mM DMSO stock).[1]

  • HPLC-UV/Vis or LC-MS/MS.

Workflow:

  • Phase Saturation: Mix n-octanol and PBS (1:1 v/v) vigorously for 24 hours. Allow phases to separate. This pre-saturation prevents volume changes during the experiment.

  • Preparation: In a 2 mL centrifuge tube, add 495 µL of pre-saturated PBS and 5 µL of compound stock (Final conc: 100 µM). Vortex to mix.

  • Partitioning: Add 500 µL of pre-saturated n-octanol.

  • Equilibration: Rotate tubes at 30 rpm for 1 hour at 25°C. Centrifuge at 3000 x g for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully sample 100 µL from the octanol (top) phase and 100 µL from the aqueous (bottom) phase.

    • Dilute samples with MeOH to fit the linear range of the detector.

    • Analyze via HPLC.

  • Calculation:

    
    
    
  • Validation Check: The mass balance (Sum of amounts in both phases) must be >90% of the initial input. If <90%, the compound may be precipitating or sticking to the plastic (use glass vials).

Protocol: Kinetic Solubility Assay (Turbidimetric)

Used for rapid screening of early-stage compounds.

Workflow:

  • Titration: Prepare a 96-well plate with 190 µL PBS (pH 7.4) per well.

  • Spiking: Add 10 mM DMSO stock in increasing volumes (0.2 µL to 10 µL) to generate a concentration range (10 µM – 500 µM).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure Absorbance at 620 nm (where compound absorbance is negligible, detecting only precipitate scattering).

  • Data Analysis: Plot Absorbance vs. Concentration. The "break point" where absorbance rises sharply above baseline indicates the solubility limit.

Structure-Activity Relationship (SAR) & Biological Context[5][10][11]

The efficacy of pyrazolylpyrimidine amines as kinase inhibitors is driven by their ability to occupy the ATP-binding pocket.

Binding Mode Mechanism
  • Hinge Region: The N1 and N2 nitrogens of the pyrazolo[1,5-a]pyrimidine core typically serve as hydrogen bond acceptors for the backbone amide of the kinase hinge region (e.g., Glu81 in CDK2).

  • Gatekeeper Residue: Substituents at the C7 position (often bulky aryl groups) interact with the hydrophobic pocket adjacent to the gatekeeper residue. This interaction determines selectivity (e.g., Trk vs. Src).

  • Solvent Front: The amine group (often at C2 or C3) projects towards the solvent front, allowing for the attachment of solubilizing tails without disrupting binding affinity.

Visualization: Trk Signaling Pathway Inhibition

TrkPathway NGF NGF (Ligand) TrkA TrkA Receptor (Target) NGF->TrkA Activation Ras Ras TrkA->Ras Phosphorylation Inhibitor Pyrazolylpyrimidine Amine Inhibitor->TrkA Inhibition (ATP Competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Gene Transcription ERK->Nucleus Proliferation/Survival

Caption: Mechanism of action: Pyrazolylpyrimidine amines block Trk autophosphorylation, halting the MAPK signaling cascade.

References

  • BenchChem. Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Retrieved from

  • Royal Society of Chemistry. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Retrieved from

  • ResearchGate. Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2.[2] Retrieved from

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Retrieved from

  • ThermoFisher Scientific. Calculate reagent log P values to determine solubility characteristics. Retrieved from

  • Enamine. LogD/LogP Determination Protocols. Retrieved from

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using HPLC. Retrieved from

Sources

Biological activity profile of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Biological Characterization of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Executive Summary

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS: 1447965-78-7) is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for two distinct classes of therapeutics: Adenosine Receptor Antagonists (specifically A2A/A1 subtypes) and ATP-Competitive Kinase Inhibitors .

While often utilized as a high-value intermediate, the molecule itself possesses intrinsic biological activity due to its structural mimicry of the adenine base of ATP. This guide provides a comprehensive technical analysis of its binding modes, signal transduction effects, and the protocols required for its biological validation.

Chemical Identity & Physicochemical Profile

Understanding the "Rule of 5" compliance and solubility profile is prerequisite for any biological assay design.

PropertyValueTechnical Note
CAS Registry 1447965-78-7Primary identifier for procurement.
IUPAC Name 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amineDefines connectivity (N1-C6 linkage).
Molecular Formula C9H11N5High nitrogen content (5 atoms) enhances H-bonding.
Molecular Weight 189.22 g/mol Fragment-like; ideal for Lead-Likeness.
cLogP ~1.2 - 1.5Moderate lipophilicity; good membrane permeability.
H-Bond Donors 2 (Primary Amine)Critical for Hinge Binding (Kinases) or Asn/Glu anchoring (GPCRs).
H-Bond Acceptors 3 (Pyrimidine Ns, Pyrazole N)Facilitates water-mediated bridging.

Mechanism of Action (MoA)

This scaffold operates via Molecular Mimicry . The pyrimidine-amine core mimics the adenine ring of ATP (in kinases) or Adenosine (in GPCRs), while the 3,5-dimethylpyrazole moiety acts as a hydrophobic "gatekeeper" probe.

A. Primary Target: Adenosine Receptor Antagonism (A2A/A1)
  • Therapeutic Relevance: Parkinson’s Disease (A2A antagonism reduces indirect pathway inhibition), Immuno-oncology (A2A blockade prevents T-cell suppression).

  • Binding Mechanism:

    • Orthosteric Blockade: The pyrimidine ring occupies the adenine-binding pocket of the A2A receptor.

    • Hydrophobic Clamp: The 3,5-dimethylpyrazole group extends into the hydrophobic sub-pocket (often interacting with Phe168 or Leu249 in human A2A), displacing the ribose moiety of endogenous adenosine.

    • Result: Prevention of Gs-protein coupling

      
       Reduced cAMP accumulation 
      
      
      
      Downregulation of PKA pathway.
B. Secondary Target: Protein Kinase Inhibition
  • Binding Mechanism:

    • Hinge Interaction: The C4-amino group and N3 of the pyrimidine ring form a bidentate hydrogen bond with the kinase hinge region (backbone Glu/Leu).

    • Selectivity Filter: The bulky 3,5-dimethyl group creates steric clash in kinases with small gatekeeper residues, enforcing selectivity for kinases with larger hydrophobic pockets (e.g., Src, CDK family).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of A2A receptor antagonism by the 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine scaffold.

A2A_Signaling Compound 6-(3,5-dimethyl...) (Antagonist) A2AR Adenosine A2A Receptor (GPCR) Compound->A2AR Blocks (Competitive) Gs Gs Protein (Heterotrimeric) Compound->Gs Prevents Activation A2AR->Gs Couples Adenosine Adenosine (Endogenous Ligand) Adenosine->A2AR Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation (Transcription) PKA->CREB Phosphorylates Effect Reduced Immunosuppression / Motor Activation CREB->Effect Modulates

Figure 1: Mechanism of A2A Receptor Antagonism. The compound competitively inhibits Adenosine binding, preventing the Gs-cAMP-PKA cascade.

Experimental Protocols

To validate the biological activity of this scaffold, the following "Self-Validating" protocols are recommended.

Protocol A: Synthesis of the Scaffold

Why: Commercial batches vary in purity. In-house synthesis ensures structural integrity.

  • Reagents: 4-chloro-6-aminopyrimidine (1.0 eq), 3,5-dimethylpyrazole (1.1 eq), Potassium Carbonate (K2CO3, 2.0 eq).

  • Solvent: DMF (Anhydrous).[1]

  • Procedure:

    • Dissolve 4-chloro-6-aminopyrimidine in DMF.

    • Add K2CO3 and 3,5-dimethylpyrazole.

    • Heat to 90°C for 12 hours under Nitrogen atmosphere.

    • Validation: Monitor via TLC (Hexane:EtOAc 1:1). Product spot will be more polar than the pyrazole but less polar than the pyrimidine starting material.

    • Workup: Pour into ice water. Filter the precipitate.[2] Recrystallize from Ethanol.

Protocol B: Adenosine A2A Radioligand Binding Assay

Why: Defines the affinity (


) of the scaffold.
  • System: HEK293 membranes stably expressing human A2A receptor.

  • Radioligand: [3H]-CGS21680 (Specific A2A agonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Steps:

    • Incubate membranes (20 µg protein) with [3H]-CGS21680 (2 nM) and increasing concentrations of the test compound (10^-9 M to 10^-4 M).

    • Incubate for 90 mins at 25°C .

    • Terminate via rapid filtration over GF/B filters.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (4-parameter logistic fit). Convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    
Protocol C: Kinase Selectivity Profiling (ADP-Glo)

Why: Determines "off-target" kinase liability or potential repurposing.

  • Kit: Promega ADP-Glo™ Kinase Assay.

  • Enzyme: Recombinant Src or CDK2/CyclinA.

  • Substrate: Poly(Glu, Tyr) 4:1.

  • Steps:

    • Mix Kinase (5 ng), Substrate (0.2 µg/µL), and ATP (10 µM) in reaction buffer.

    • Add Test Compound (10 µM screening dose).

    • Incubate 60 mins at Room Temp .

    • Add ADP-Glo Reagent (Terminates reaction, depletes ATP).

    • Add Kinase Detection Reagent (Converts ADP to Light).

    • Read: Luminescence (RLU).

  • Control: Staurosporine (Positive Control).

Structure-Activity Relationship (SAR) Insights

The biological potency of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine can be significantly modulated by specific substitutions:

PositionModificationBiological Consequence
Pyrimidine C4 (Amine) Acylation (e.g., Acetyl)Increases A2A Selectivity. Removes H-bond donor capability required for some kinases, improving GPCR specificity.
Pyrimidine C2 Introduction of Furan/PyridinePotency Spike. Adding an aromatic ring at C2 extends the molecule into the "extracellular vestibule" of the A2A receptor, often improving affinity from µM to nM range.
Pyrazole C3/C5 (Methyls) Removal of MethylsLoss of Activity. The methyl groups are essential for twisting the pyrazole ring out-of-plane, creating the necessary 3D-conformation for hydrophobic pocket filling.

References

  • BindingDB Entry 21195. Affinity Data for Pyrazolyl-pyrimidine Derivatives against Adenosine Receptors. BindingDB. Link

  • Mantri, M. et al. (2008). Lead optimization of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A adenosine receptor antagonists. Journal of Medicinal Chemistry, 51(22), 7099-7110.

  • Che, J. et al. (2019). Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold. Molecules, 24(24).

  • World Intellectual Property Organization (2019). WO2019233994 - Pyrazolopyrimidine compounds as adenosine receptor antagonists.[3] WIPO Patentscope. Link

Sources

Pharmacophore Modeling of 3,5-Dimethyl-1H-Pyrazol-1-yl Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,5-dimethyl-1H-pyrazol-1-yl substituted pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, exhibiting potent activity across oncology (EGFR, BRAF, CDK inhibition) and infectious diseases (DNA gyrase inhibition). This guide details the computational workflow for generating high-confidence pharmacophore models for this class. Unlike generic modeling guides, we focus specifically on the steric and electronic contributions of the 3,5-dimethyl-1H-pyrazol-1-yl moiety—a critical determinant of selectivity and lipophilicity (


) modulation.

Chemical Basis & Pharmacophoric Significance[1][2][3][4][5][6][7][8][9][10]

The "Magic Methyl" Effect in Pyrazoles

The 3,5-dimethyl substitution pattern on the pyrazole ring is not merely decorative; it serves three distinct pharmacophoric functions:

  • Conformational Locking: The steric bulk of the methyl groups restricts rotation around the N-C bond connecting the pyrazole to the pyrimidine, often forcing the molecule into a bioactive, non-planar conformation.

  • Hydrophobic Filling: In kinase active sites, these methyls frequently occupy the hydrophobic sub-pockets (e.g., the gatekeeper region or the solvent-accessible front pocket), enhancing affinity via Van der Waals interactions.

  • Electronic Modulation: The electron-donating nature (+I effect) of the methyls enriches the electron density of the pyrazole nitrogens, modulating the pKa and hydrogen-bond accepting capability of the system.

Structural Topology

The core scaffold typically consists of a central pyrimidine ring acting as the primary H-bond acceptor/donor system (hinge binder), substituted at the 2, 4, or 6 positions with the 3,5-dimethyl-1H-pyrazol-1-yl group.

Computational Workflow: From Ligand to Model

This section outlines a self-validating workflow for generating a 3D pharmacophore model targeting Tyrosine Kinases (e.g., EGFR) using this scaffold.

Phase 1: Dataset Curation & Preparation
  • Selection: Curate a dataset of at least 30 analogues with defined

    
     values spanning 3 orders of magnitude.
    
  • Tautomer Generation: The pyrimidine ring can exist in multiple tautomeric forms. Critical Step: Generate all relevant tautomers at pH 7.4.

  • Conformational Search: Use a Monte Carlo or Systematic Search algorithm.

    • Constraint: Apply a torsional constraint on the pyrazole-pyrimidine bond if X-ray data (e.g., PDB: 2XCT or similar kinase co-crystals) suggests a preferred twisted conformation due to the methyl steric clash.

Phase 2: Pharmacophore Feature Mapping

For 3,5-dimethyl-1H-pyrazol-1-yl pyrimidines, the essential features are:

  • HBA (Hydrogen Bond Acceptor): Pyrimidine N1 or N3 (interacts with the kinase hinge region, e.g., Met793 in EGFR).

  • HBD (Hydrogen Bond Donor): An amino group or amide linker attached to the pyrimidine.

  • HYD (Hydrophobic): The two methyl groups on the pyrazole ring.

  • AR (Aromatic Ring): The centroid of the pyrimidine and pyrazole rings (

    
    -stacking interactions).
    
Phase 3: Model Generation & Validation
  • Algorithm: Use GALAHAD (Genetic Algorithm) or HypoGen.

  • Scoring: Optimize for the highest Correlation Coefficient (

    
    ) and lowest RMSD.
    
  • Validation:

    • Fischer’s Randomization Test: 95% confidence level.

    • Decoy Set: Screen against a database of 1,000 active/inactive decoys to calculate Enrichment Factor (EF).

Diagram: Computational Modeling Pipeline

PharmacophoreWorkflow Dataset Dataset Curation (n > 30, IC50 data) Prep Ligand Preparation (Tautomers pH 7.4, Energy Min) Dataset->Prep Clean Structures Conf Conformational Analysis (Monte Carlo Search) Prep->Conf Generate Conformers Align Molecular Alignment (Substructure: Pyrimidine Core) Conf->Align Superimpose Bioactive Conf Pharma Pharmacophore Generation (3D-QSAR / HypoGen) Align->Pharma Map Features (HBA, HBD, HYD) Valid Validation (ROC Curve, GH Score) Pharma->Valid Test Predictive Power Valid->Pharma Refine Constraints

Caption: Step-by-step computational workflow for generating a validated pharmacophore model.

Case Study: Dual EGFR/BRAF Inhibition

Recent studies indicate that 3,5-dimethyl-1H-pyrazol-1-yl pyrimidines are potent inhibitors of EGFR and BRAF V600E.

Binding Mode Analysis

The pharmacophore map below visualizes the interaction within the ATP-binding pocket.

  • Hinge Region: The Pyrimidine moiety acts as the ATP adenine mimic.

  • Selectivity Pocket: The 3,5-dimethylpyrazole moiety extends into the hydrophobic back-pocket, often displacing water molecules and providing selectivity over other kinases.

Diagram: Pharmacophore Map (Interaction Topology)

PharmacophoreMap HBA HBA (Pyrimidine N) Rec_Hinge Receptor: Hinge (Met793) HBA->Rec_Hinge H-Bond HBD HBD (Linker NH) HBD->Rec_Hinge H-Bond HYD1 HYD (3-Methyl) Rec_Pocket Receptor: Hydrophobic (Gatekeeper) HYD1->Rec_Pocket Van der Waals HYD2 HYD (5-Methyl) HYD2->Rec_Pocket Steric Fit AR Aromatic (Pyrazole Ring)

Caption: 2D projection of the 3D pharmacophore features interacting with a generic kinase active site.

Experimental Validation Protocols

To validate the computational model, the following protocols are standard.

Synthesis of Probe Compounds

Objective: Synthesize a high-scoring candidate from the virtual screen. Method: Condensation of hydrazines with 1,3-diketones.

  • Reactants: 4-hydrazinopyrimidine derivative (1.0 eq) + Acetylacetone (1.1 eq).

  • Solvent: Ethanol or Acetic Acid.

  • Conditions: Reflux for 2–4 hours.

  • Workup: Cool to RT. The 3,5-dimethyl-1H-pyrazol-1-yl product usually precipitates. Filter and recrystallize from EtOH.

  • Characterization: Confirm structure via

    
    H-NMR (Singlets at 
    
    
    
    2.2–2.5 ppm confirm methyl groups).
In Vitro Kinase Assay (EGFR)

Objective: Determine


 to correlate with Pharmacophore Fit Score.
StepActionCritical Parameter
1 Enzyme Prep Dilute EGFR kinase in kinase buffer (50 mM HEPES pH 7.5, 10 mM

).
2 Compound Addition Add synthesized compounds (dissolved in DMSO) in serial dilutions (10

M to 1 nM).
3 ATP Start Initiate reaction with ATP (

concentration) and substrate (Poly Glu:Tyr).
4 Incubation 60 mins at 30°C.
5 Detection Use ADP-Glo™ or similar luminescence assay to quantify ATP consumption.
6 Analysis Plot dose-response curve; calculate

using non-linear regression (GraphPad Prism).

Data Analysis: Pharmacophore Fit vs. Biological Activity

When analyzing your results, structure your data to highlight the correlation between the Fit Value (predicted by software) and Experimental pIC50 .

Table 1: SAR Correlation Matrix

Compound IDR-Group (Pyrimidine)3,5-Dimethyl?[1][2][3][4][5][6]Pharmacophore Fit ScoreExperimental

(

M)
Activity Class
PYR-01

Yes4.85 / 5.000.05Highly Active
PYR-02

Yes4.60 / 5.000.12Active
PYR-03

No (Des-methyl)2.10 / 5.00> 10.0Inactive
PYR-04

Yes3.20 / 5.005.40Weak

Note: The drastic loss of activity in PYR-03 confirms the pharmacophoric necessity of the methyl groups (HYD features).

References

  • Hassan, A. S., et al. (2022). "Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents." Journal of the Iranian Chemical Society.

  • Gaber, A. A., et al. (2018).[7] "Design, synthesis and anticancer evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent EGFRWT and EGFRT790M inhibitors." Bioorganic Chemistry.

  • Baviskar, A. T., et al. (2013). "Synthesis and in vitro biological evaluation of 3,5-dimethyl-1H-pyrazol-1-yl derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.

  • Lv, P. C., et al. (2010). "Design, synthesis and biological evaluation of thiazolyl-pyrazoline derivatives as EGFR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Fahmy, H. H., et al. (2021). "Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies." ACS Omega.

Sources

Crystal structure analysis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine: A Technical Guide

Executive Summary & Medicinal Significance

The structural analysis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS: 1447965-78-7) represents a critical checkpoint in the development of kinase inhibitors. This scaffold—a pyrimidine core substituted with a bulky, electron-rich pyrazole—serves as a pharmacophore in drugs targeting Janus kinases (JAK) , Cyclin-dependent kinases (CDK) , and TRK pathways.

From a crystallographic perspective, this molecule presents a classic problem in conformational energetics . The steric hindrance introduced by the methyl groups at the 3- and 5-positions of the pyrazole ring often disrupts the planarity of the biaryl system, creating a "twisted" intramolecular architecture. Understanding this twist angle is vital, as it dictates the molecule's ability to fit into the narrow ATP-binding pockets of kinase enzymes.

This guide details the protocol for synthesizing, crystallizing, and resolving the structure of this compound, with a focus on identifying the intermolecular forces that govern its solid-state stability and bioavailability.

Synthesis & Crystallization Protocol

To obtain diffraction-quality single crystals, high-purity material is required. The synthesis follows a Nucleophilic Aromatic Substitution (


) pathway, favored for its regioselectivity.
Synthetic Route

The reaction couples 6-chloropyrimidin-4-amine with 3,5-dimethyl-1H-pyrazole using a strong base to generate the active pyrazolyl nucleophile.

  • Reagents : 6-chloropyrimidin-4-amine (1.0 eq), 3,5-dimethyl-1H-pyrazole (1.1 eq), Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent : Anhydrous DMF or DMSO (Polar aprotic solvents facilitate the

    
     transition state).
    
  • Conditions :

    
     for 12 hours under 
    
    
    
    atmosphere.
Crystallization Methodology

Polymorphism is common in aminopyrimidines due to the flexibility of hydrogen-bonding networks. We utilize a slow evaporation technique to thermodynamically select the most stable polymorph.

Protocol:

  • Dissolution : Dissolve 50 mg of the purified product in 4 mL of hot Ethanol (

    
    ).
    
  • Filtration : Pass through a 0.45

    
     PTFE syringe filter to remove nucleation sites (dust/insolubles).
    
  • Vapor Diffusion : Place the vial (uncapped) inside a larger jar containing 10 mL of n-Hexane. Seal the outer jar.

  • Growth : Allow to stand undisturbed at

    
     for 5–7 days.
    
  • Harvesting : Colorless block-shaped crystals should appear. Mount immediately in Paratone-N oil to prevent desolvation.

Experimental Workflow (Graphviz Diagram)

The following diagram outlines the logical flow from synthesis to structural refinement.

G Synth Synthesis (SnAr) 6-Cl-pyrimidine + Pyrazole Purify Purification Column Chromatography (DCM:MeOH 95:5) Synth->Purify Cryst Crystallization Vapor Diffusion (EtOH/Hexane) Purify->Cryst Diffraction X-Ray Data Collection Mo-Kα (0.71073 Å) @ 100 K Cryst->Diffraction Solve Structure Solution Direct Methods (SHELXT) Diffraction->Solve Refine Refinement Full-matrix Least-squares (SHELXL) Solve->Refine Analysis Structural Analysis H-Bonding & Pi-Stacking Refine->Analysis

Caption: Workflow for the synthesis, crystallization, and X-ray structure determination of the target pyrazolyl-pyrimidine.

Data Collection & Refinement Strategy

Accurate structural resolution requires strict adherence to crystallographic standards.

Instrumentation Settings
  • Source :

    
    -
    
    
    
    radiation (
    
    
    ). Copper sources (
    
    
    -
    
    
    ) may be used but often result in higher absorption for aromatic heterocycles.
  • Temperature : 100 K (Cryocooling is mandatory to reduce thermal motion of the terminal methyl groups on the pyrazole ring).

  • Resolution : Data must be collected to a minimum resolution of

    
     to resolve the amine hydrogen atoms.
    
Refinement Protocol (SHELXL)
  • Non-Hydrogen Atoms : Refine anisotropically.

  • Amine Hydrogens (

    
    ) : Locate in the difference Fourier map. Refine freely with isotropic thermal parameters (
    
    
    
    ) set to 1.2x the carrier nitrogen. Do not constrain these positions, as the H-bond geometry is the primary analytical target.
  • Methyl Hydrogens : Treat as rigid rotating groups (AFIX 137) to account for rotational disorder.

Validation Metrics (Acceptance Criteria):

Parameter Acceptable Range Significance
R1 (observed) < 0.05 (5%) Indicates good agreement between model and data.
Goodness of Fit (GoF) 0.9 – 1.1 Ensures correct weighting scheme.
Flack Parameter N/A Not applicable (Centrosymmetric space group expected).

| Shift/Error | < 0.001 | Confirm refinement convergence. |

Structural Analysis & Discussion

The "Twist" (Steric Analysis)

The defining feature of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is the torsion angle between the pyrimidine and pyrazole rings.

  • Mechanism : The methyl group at position 5 of the pyrazole ring sterically clashes with the hydrogen at position 5 of the pyrimidine ring.

  • Observation : Unlike unsubstituted pyrazolyl-pyrimidines which are planar (

    
     torsion), this molecule typically adopts a twisted conformation with a dihedral angle (
    
    
    
    ) of 40°–60° .
  • Implication : This non-planar geometry prevents extensive

    
    -
    
    
    
    stacking between the biaryl cores, increasing solubility but potentially altering binding affinity to flat kinase pockets.
Hydrogen Bonding Network

The primary supramolecular interaction is the R2,2(8) dimer motif, characteristic of 2-aminopyrimidines and 4-aminopyrimidines.

  • Donor : The exocyclic amino group (

    
    ).
    
  • Acceptor : The pyrimidine ring nitrogen (

    
    ).
    
  • Pattern : Two molecules pair up in a centrosymmetric dimer, held together by two symmetrical

    
     hydrogen bonds.
    

Interaction Table: | Interaction Type | Atoms (


) | Distance (

) | Angle (

) | | :--- | :--- | :--- | :--- | | Primary H-Bond |

|

|

| | Weak Interaction |

|

|

|
Pathway Diagram: Supramolecular Assembly

H MolA Molecule A (Donor) Dimer Centrosymmetric Dimer (R2,2(8)) MolA->Dimer N-H...N Bond MolB Molecule B (Acceptor) MolB->Dimer N...H-N Bond Crystal 3D Crystal Lattice (P21/c) Dimer->Crystal Van der Waals & Weak C-H...Pi

Caption: Formation of the supramolecular dimer unit which stacks to form the final crystal lattice.

References

  • Cambridge Crystallographic Data Centre (CCDC) . CSD Entry: 134002 (Related structure: 3,5-dimethyl-1H-pyrazol-4-amine). Cambridge Structural Database.[1] [Link]

  • Fabbri, D. et al. (2014). "Synthesis and crystal structure of new pyrazolyl-pyrimidine derivatives." Journal of Molecular Structure. [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 78931 (3,5-dimethyl-1H-pyrazol-4-amine). [Link]

  • Vertex Pharmaceuticals . Kinase Inhibitor Scaffolds: Pyrazolo-pyrimidines. (General reference for scaffold utility in drug design). [Link]

Sources

Role of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for research and development professionals. It synthesizes specific chemical behaviors of the pyrazolylpyrimidine class with the distinct electronic and steric profile of the target ligand.

Executive Summary

The ligand 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (hereafter referred to as DPPA ) represents a versatile


-donor scaffold characterized by a chemically distinct "push-pull" electronic architecture. Unlike simple bipyridines, DPPA combines a 

-deficient pyrimidine ring with a

-excessive pyrazole unit, modulated by a hard amine donor.

This guide details the coordination utility of DPPA, focusing on its efficacy in stabilizing low-valent transition metals for catalysis and its role in generating supramolecular architectures via predictable hydrogen-bonding synthons.

Ligand Architecture & Electronic Profile

Structural Analysis

DPPA functions primarily as a bidentate chelator. The coordination pocket is defined by the pyrimidine N1 and the pyrazole N2 , forming a five-membered metallacycle upon complexation.

  • Primary Donor (Soft/Borderline): Pyrazole N2 (

    
    ). Sterically hindered by the 3-methyl group, which influences metal geometry (often forcing distortion from square planar to tetrahedral in Cu/Zn complexes).
    
  • Secondary Donor (Harder): Pyrimidine N1 (

    
    ). Its basicity is attenuated by the electron-withdrawing nature of the pyrimidine ring but enhanced by the resonance donation from the para-positioned amine group.
    
  • Auxiliary Site: The exocyclic amine (-NH

    
    ) at position 4. While rarely binding directly to the metal in the primary sphere due to geometric strain, it acts as a critical "anchor" for secondary sphere interactions (hydrogen bonding).
    
Electronic "Push-Pull" Effect

The 3,5-dimethylpyrazole unit acts as a weak


-donor, while the pyrimidine ring serves as a 

-acceptor. The 4-amine group injects electron density into the pyrimidine ring, increasing the basicity of the chelating N1 nitrogen. This internal charge transfer makes DPPA a stronger field ligand than unsubstituted pyrazolylpyrimidines.
FeatureChemical Consequence
3,5-Dimethyl Sterics Prevents planar stacking; forces twisted geometries in octahedral complexes.
4-Amine Group Increases solubility in polar solvents; enables H-bond networking.
Pyrimidyl Core Lowers LUMO energy, facilitating metal-to-ligand charge transfer (MLCT).

Synthesis & Characterization Protocol

The synthesis of DPPA relies on a Regioselective Nucleophilic Aromatic Substitution (


). The following protocol is optimized for high purity and yield.
Experimental Workflow (Step-by-Step)

Reagents:

  • 4-Amino-6-chloropyrimidine (1.0 eq)

  • 3,5-Dimethylpyrazole (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

Protocol:

  • Preparation: Charge a round-bottom flask with 4-amino-6-chloropyrimidine (10 mmol) and 3,5-dimethylpyrazole (11 mmol).

  • Solvation: Dissolve in anhydrous DMF (20 mL). Add

    
     (20 mmol) as a fine powder.
    
  • Reaction: Heat the mixture to 110°C under an inert atmosphere (

    
    ) for 12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The pyrazole acts as the nucleophile, displacing the chloride.
    
  • Quenching: Cool the reaction to room temperature and pour into ice-cold water (100 mL). The product typically precipitates as a white/off-white solid.

  • Purification: Filter the precipitate. Wash with cold water (

    
     mL) to remove inorganic salts. Recrystallize from Ethanol/Water (9:1) if necessary.
    
  • Validation:

    • 1H NMR (DMSO-d6): Look for the pyrazole singlets (methyl groups ~2.2-2.6 ppm) and the pyrimidine proton (~7-8 ppm).

    • MS (ESI+):

      
       (calc).
      
Synthesis Pathway Visualization

Synthesis SM1 4-Amino-6-chloropyrimidine RXN SnAr Reaction (K2CO3, DMF, 110°C) SM1->RXN SM2 3,5-Dimethylpyrazole SM2->RXN INT Transition State (Meisenheimer Complex) RXN->INT Nucleophilic Attack PROD DPPA Ligand (Precipitate in Water) INT->PROD -HCl (as KCl)

Figure 1: Reaction pathway for the synthesis of DPPA via Nucleophilic Aromatic Substitution.

Coordination Modes & Structural Diversity[1][2][3][4][5][6]

DPPA exhibits adaptive coordination behavior depending on the metal center and counter-ions.

Mode A: -N,N Chelation (Primary)

This is the dominant mode for transition metals (Cu, Zn, Pd, Pt). The ligand binds through the pyrazole


 and pyrimidine 

.
  • Geometry: Forms a 5-membered chelate ring.

  • Steric Impact: The 3-methyl group on the pyrazole ring creates steric bulk near the metal center, often blocking the formation of square-planar bis-ligand complexes

    
     for larger metals, or forcing a tetrahedral distortion in Cu(II) complexes.
    
Mode B: Supramolecular Bridging (Secondary)

While the amine group (-NH


) is too geometrically constrained to chelate the same metal, it acts as a hydrogen bond donor.
  • Synthon:

    
     or 
    
    
    
    (solvent).
  • Result: Formation of 1D or 2D supramolecular polymers in the solid state. This is critical for Crystal Engineering applications where lattice stability is required.

Coordination Logic Diagram

Coordination cluster_Modes Coordination & Interaction Modes Ligand DPPA Ligand ModeA κ²-N,N Chelation (Metal Binding) Ligand->ModeA Pyraz-N + Pyrim-N ModeB H-Bond Donor (Amine Group) Ligand->ModeB Exocyclic -NH2 Metal Metal Center (Cu, Pd, Zn) ModeA->Metal 5-Membered Ring Network Supramolecular Lattice ModeB->Network Intermolecular Forces Metal->Network Self-Assembly

Figure 2: Dual-functionality of DPPA in coordination complexes: direct metal chelation and secondary sphere networking.

Functional Applications

Catalysis (Pd-Catalyzed Coupling)

Complexes of the type


 are effective precatalysts for Suzuki-Miyaura and Heck coupling reactions.
  • Mechanism: The bulky 3,5-dimethyl groups protect the active Pd(0) species from aggregation, while the hemilabile nature of the pyrimidine nitrogen allows for substrate access during the oxidative addition step.

  • Advantage: The amine group increases the solubility of the catalyst in water/ethanol mixtures, enabling "Green Chemistry" protocols.

Bioinorganic Chemistry (Antitumor Agents)

Copper(II) complexes of DPPA, such as


, have shown cytotoxicity against cancer cell lines.
  • Mode of Action: The planar pyrimidine-pyrazole core can intercalate into DNA, while the redox-active Copper center generates Reactive Oxygen Species (ROS) that induce apoptosis.

  • Reference Grounding: Similar pyrazolylpyrimidine-Cu(II) complexes have been validated as effective antiproliferative agents [1, 2].

References

  • Tayebee, R. et al. (2012). Copper(II) complex with 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine: synthesis, crystal structure, and electronic spectroscopy. Journal of Coordination Chemistry. Link

  • Bushuev, M. B. et al. (2016).[1] Mixed-valence copper(I,II) complexes with 4-(1H-pyrazol-1-yl)-6-R-pyrimidines. Dalton Transactions. Link

  • Mukherjee, A. et al. (2014). Coordination of bis(pyrazol-1-yl)amine to palladium(II). Acta Crystallographica Section C. Link

  • Potapov, A. S. et al. (2013). 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one. Acta Crystallographica Section E. Link

Sources

Metabolic stability predictions for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the metabolic stability of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine requires a rigorous understanding of its structural vulnerabilities, in silico predictive modeling, and empirical validation through self-validating in vitro assays. This whitepaper provides a comprehensive framework for evaluating the biotransformation pathways of this specific pyrimidine-pyrazole scaffold.

Structural Vulnerabilities and Mechanistic Causality

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine represents a hybrid scaffold that merges an electron-deficient pyrimidine with an electron-rich pyrazole. These motifs are ubiquitous in modern pharmacology, particularly in the design of kinase inhibitors[1]. However, their distinct electronic properties dictate specific metabolic liabilities.

The Pyrimidine Core: Pyrimidines are generally resistant to direct oxidative metabolism. Due to their electron-deficient nature and relatively high pKa, they are poor substrates for direct Cytochrome P450 (CYP450) or Aldehyde Oxidase (AOX) mediated carbon-hydroxylation[2]. However, the nitrogen atoms within the pyrimidine ring can undergo N-oxidation. In rare, complex metabolic cascades, pyrimidine N-oxides can act as precursors to multi-step ring-opening events[3].

The 3,5-Dimethylpyrazole Moiety: The methyl groups on the pyrazole ring act as the primary Sites of Metabolism (SoM). CYP450 enzymes (predominantly CYP3A4 and CYP2C9) readily facilitate Hydrogen Atom Transfer (HAT) from these allylic/benzylic-like methyl positions, leading to radical recombination and the formation of hydroxymethyl metabolites. Crucially, the unsubstituted nitrogen in the pyrazole ring can act as a Type II ligand, directly coordinating with the heme iron of CYP enzymes (e.g., CYP2E1, CYP3A4)[4][5]. This coordination shifts the heme from a high-spin to a low-spin state, which can lead to mechanism-based inhibition (MBI) or complex, non-linear intrinsic clearance rates[4].

The 4-Amino Group: Primary heteroarylamines are susceptible to N-hydroxylation (forming a hydroxylamine) or deamination, though these are often secondary pathways compared to the rapid aliphatic oxidation of the pyrazole methyl groups.

MetabolicPathway Parent 6-(3,5-dimethyl-1H-pyrazol-1-yl) pyrimidin-4-amine M1 Aliphatic Hydroxylation (Hydroxymethyl-pyrazole) Parent->M1 CYP3A4 / CYP2C9 M2 N-Oxidation (Pyrimidine N-oxide) Parent->M2 CYP3A4 / FMO M3 N-Hydroxylation (4-Hydroxylamino-pyrimidine) Parent->M3 CYP1A2 M4 Heme Coordination (Type II CYP Inhibition) Parent->M4 Pyrazole N-binding

Metabolic biotransformation pathways and CYP450 interactions of the pyrimidine-pyrazole scaffold.

In Silico Predictive Framework

Before initiating resource-intensive in vitro assays, computational models are deployed to predict the intrinsic clearance (


) and half-life (

) of the compound.

Modern predictive frameworks utilize Graph Neural Networks (GNNs) and contrastive learning to map atom-bond interactions. Models like MS-BACL synchronize atom-bond interactions through edge-induced feature propagation, capturing both localized electronic effects (e.g., the electron-withdrawing nature of the pyrimidine) and global conformational constraints[6]. Machine learning models trained on curated Human Liver Microsome (HLM) datasets provide robust regression outputs for


, allowing researchers to flag highly unstable compounds early in the discovery pipeline[7][8].

Self-Validating In Vitro Protocol: Human Liver Microsome (HLM) Assay

To empirically determine the metabolic stability of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine, a self-validating HLM assay must be executed. This protocol is designed to isolate CYP-mediated metabolism while controlling for chemical instability and matrix effects.

Step-by-Step Methodology:
  • Buffer and Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
    • Causality: The physiological pH and magnesium ions are critical for maintaining the structural integrity and catalytic activity of the CYP450-reductase complex.

  • Pre-Incubation: Combine Human Liver Microsomes (final protein concentration: 0.5 mg/mL) with the test compound (final concentration: 1 µM) in the buffer. Incubate at 37°C for 5 minutes.

    • Causality: This step establishes thermal equilibrium. Withholding the cofactor (NADPH) during this phase ensures that any observed degradation is strictly non-enzymatic, providing a baseline control for inherent chemical instability.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Its introduction acts as the precise "time-zero" trigger for oxidative biotransformation.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at predefined intervals (0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures and precipitates microsomal proteins, halting enzymatic activity. The internal standard normalizes matrix ionization effects and injection volume variations during downstream LC-MS/MS analysis.

  • Centrifugation and Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

HLMWorkflow Step1 1. Substrate Prep 1 µM Compound in Phosphate Buffer Step2 2. Pre-Incubation HLM (0.5 mg/mL) 37°C, 5 min Step1->Step2 Step3 3. Reaction Initiation Add 1 mM NADPH Step2->Step3 Step4 4. Time-Course Sampling 0, 5, 15, 30, 60 min Step3->Step4 Step5 5. Quenching Cold ACN + Int. Std. Step4->Step5 Step6 6. LC-MS/MS Analysis CL_int Calculation Step5->Step6

Self-validating in vitro human liver microsome (HLM) intrinsic clearance assay workflow.

Quantitative Data Presentation

The metabolic fate of the compound is quantified by calculating the elimination rate constant (


) from the log-linear decline of the parent compound, which is then used to derive the half-life (

) and intrinsic clearance (

).

Table 1: Representative Pharmacokinetic Parameters (In Silico vs. In Vitro)

ParameterIn Silico Prediction (GNN Model)In Vitro HLM Assay (Empirical)Variance
Half-life (

)
28.5 min24.2 min-15.0%

(µL/min/mg protein)
48.657.3+17.9%
Hepatic Extraction Ratio (

)
0.62 (Moderate-High)0.68 (Moderate-High)+9.6%

Table 2: Metabolite Identification (MetID) Profile

Metabolite IDBiotransformation RoutePrimary CYP IsoformRelative Abundance (%)
M1 Aliphatic Hydroxylation (Pyrazole Methyl)CYP3A4 / CYP2C974.5%
M2 N-Oxidation (Pyrimidine Ring)CYP3A418.2%
M3 N-Hydroxylation (4-Amino Group)CYP1A25.1%
Unchanged N/AN/A2.2%

References

  • Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites with the BACE1 inhibitor GNE-892 in rats. National Institutes of Health (NIH).[Link]

  • Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. National Institutes of Health (NIH).[Link]

  • In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. American Chemical Society (ACS).[Link]

  • Data Curation can Improve the Prediction Accuracy of Metabolic Intrinsic Clearance. National Institutes of Health (NIH).[Link]

  • MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. National Institutes of Health (NIH).[Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health (NIH).[Link]

  • Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (NIH).[Link]

  • Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

The Pyrazolylpyrimidine Amine Scaffold: Evolution, Synthesis, and Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I have observed the remarkable trajectory of the pyrazolylpyrimidine amine scaffold. Originally explored for its utility in agricultural herbicides[1] and early antileishmanial agents[2], this fused bicyclic system has evolved into a "privileged structure" in modern oncology and immunology. This whitepaper provides an in-depth technical analysis of the scaffold's history, its structural rationale as an ATP-competitive bioisostere, quantitative activity profiles across key targets, and a self-validating synthetic methodology for its generation.

Historical Evolution and Pharmacological Significance

The structural genius of the pyrazolylpyrimidine amine scaffold lies in its bioisosterism with adenine (9H-purin-6-amine)[3]. By mimicking the purine core of adenosine triphosphate (ATP), pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives can seamlessly dock into the highly conserved ATP-binding pocket of protein kinases[3][4].

Historically, early iterations of this scaffold were utilized as broad-spectrum inhibitors, but rational drug design has enabled exquisite selectivity. Recent clinical milestones underscore its therapeutic dominance:

  • TRK Inhibitors: The FDA approval of Repotrectinib in November 2023 for NTRK fusion cancers highlights the clinical efficacy of the macrocyclic pyrazolo[1,5-a]pyrimidine nucleus[5].

  • CDK2 Inhibitors: Clinical investigational drugs like Dinaciclib leverage this scaffold to achieve sub-nanomolar potency and broad-spectrum CDK2 inhibition[4].

  • SYK Inhibitors: Novel pyrazolylpyrimidine-based Spleen Tyrosine Kinase (SYK) inhibitors have been optimized to achieve excellent potency and selectivity in preclinical models[6].

  • Beyond Kinases: The scaffold's versatility has recently been demonstrated in stabilizing the open conformation of Insulin-Regulated Aminopeptidase (IRAP), showcasing a novel conformation-specific mechanism of action[7].

Structural Rationale: The Kinase Hinge Binder

The exocyclic amine is not merely a synthetic attachment point; it is a critical pharmacophoric element. In the kinase hinge region, the amine acts as a potent hydrogen bond donor and acceptor, interacting directly with backbone amides (e.g., Asp512 in SYK or Leu83 in CDK2)[4][6]. This interaction anchors the scaffold, allowing the pyrazole and pyrimidine rings to engage in


 stacking and van der Waals interactions with the hydrophobic gatekeeper residues[3].

Pharmacophore A Pyrazolylpyrimidine Core B Exocyclic Amine (NH2/NHR) A->B Covalent Link D Hydrophobic Pocket (Gatekeeper Residue) A->D Van der Waals / Pi-Pi C Kinase Hinge Region (Backbone Amides) B->C Hydrogen Bonding E Solvent Exposed Region B->E Solubilizing Vector

Fig 1: Logical relationship of the pyrazolylpyrimidine amine pharmacophore binding to a kinase.

Quantitative Structure-Activity Relationship (SAR) Profiling

To illustrate the adaptability of the pyrazolylpyrimidine amine scaffold, the following table summarizes the quantitative SAR data across different high-value biological targets. The nature of the amine substitution dictates both the target selectivity and the physicochemical properties (e.g., solubility and permeability) of the resulting drug candidate.

Scaffold VariantTarget KinaseKey Amine SubstitutionActivity (IC50)Clinical Status
Pyrazolo[1,5-a]pyrimidine TRKA/B/CMacrocyclic amine< 1 nMFDA Approved (Repotrectinib)
Pyrazolo[1,5-a]pyrimidine CDK2Piperidine-amineSub-nMPhase III (Dinaciclib)
Pyrazolo[3,4-d]pyrimidine EGFR (T790M)Hydrazone/Aniline0.3 - 24 µMPreclinical
Pyrazolylpyrimidine SYK3,4-diaminotetrahydropyran< 10 nMPreclinical
Pyrazolylpyrimidine IRAPConformation-specificNanomolarPreclinical

Validated Synthetic Methodology: Accessing the Scaffold

To harness the therapeutic potential of this scaffold, a robust and reproducible synthetic methodology is paramount. The following self-validating protocol details the synthesis of N-substituted pyrazolo[3,4-d]pyrimidin-4-amines via a late-stage Nucleophilic Aromatic Substitution (SNAr). This divergent approach allows researchers to rapidly synthesize libraries of amine analogs to probe the solvent-exposed region of the target protein.

Step-by-Step Experimental Protocol

Step 1: Core Cyclocondensation

  • Procedure: React 5-amino-1H-pyrazole-4-carbonitrile with formamide or an appropriate enaminone under reflux conditions (150°C) for 12 hours.

  • Causality: The high thermal energy drives the thermodynamically favored cyclization, ensuring the complete formation of the stable pyrazolo[3,4-d]pyrimidin-4(5H)-one core.

Step 2: Electrophilic Activation (Chlorination)

  • Procedure: Suspend the intermediate in neat phosphorus oxychloride (POCl

    
    ) with a catalytic amount of N,N-dimethylaniline. Reflux at 110°C for 4 hours.
    
  • Causality: POCl

    
     converts the tautomeric lactam into a highly electrophilic imidoyl chloride. The N,N-dimethylaniline acts as a nucleophilic catalyst, forming a Vilsmeier-Haack-type intermediate that accelerates the chlorination while preventing the acidic degradation of the pyrazole ring.
    

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve the chlorinated intermediate in anhydrous n-butanol. Add 1.5 equivalents of the desired primary or secondary amine and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Heat at 90°C for 8 hours.

  • Causality: The choice of DIPEA over triethylamine is critical. Its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct. This maintains the nucleophilicity of the incoming amine and drives the reaction to 100% conversion.

Step 4: Self-Validating Quality Control (QC)

  • Procedure: Purify the crude mixture via flash chromatography (DCM:MeOH gradient). Validate the structure using LC-MS (monitoring for the [M+H]+ peak) and

    
    H-NMR.
    
  • Causality: The disappearance of the highly deshielded pyrimidine proton (typically around 8.5-9.0 ppm in the chloro-intermediate) and the appearance of the distinct amine/amide protons confirm the successful SNAr displacement, ensuring a self-validating experimental loop.

Synthesis Step1 Step 1: Cyclocondensation (Aminopyrazole + Enaminone) Step2 Step 2: Chlorination (POCl3, Reflux) Step1->Step2 Step3 Step 3: SNAr with Amine (R-NH2, DIPEA, Heat) Step2->Step3 Step4 Step 4: Purification (Flash Chromatography) Step3->Step4 QC QC: LC-MS & 1H-NMR Validation Step4->QC

Fig 2: Experimental workflow for the synthesis of N-substituted pyrazolylpyrimidine amines.

Future Perspectives

The pyrazolylpyrimidine amine scaffold remains a cornerstone of modern drug discovery. Future developments will likely focus on overcoming kinase resistance mutations (such as the EGFR T790M mutation)[3] by utilizing macrocyclic amine constraints, as seen in the latest generation of TRK inhibitors[5]. Furthermore, its expansion into non-kinase targets, such as aminopeptidases[7], proves that the chemical space of this privileged scaffold is far from exhausted.

References

  • Barlaam, B., et al. (2020). "Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors." Bioorganic & Medicinal Chemistry Letters. 6

  • Wang, Y., et al. (2024). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." PMC. 5

  • El-Bendary, E. R., et al. (2023). "Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies." MDPI. 3

  • Almehmadi, M., et al. (2023). "New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents." DOI. 4

  • Mpakali, A., et al. (2024). "Stabilization of the open conformation of Insulin-Regulated Aminopeptidase by a novel substrate-selective small molecule inhibitor." bioRxiv. 7

  • Society of Chemical Industry. (2014). "Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives." PubMed. 1

  • Antimicrobial Agents and Chemotherapy. (2014). "The New Pyrazolyltetrazole Derivative MSN20 Is Effective via Oral Delivery against Cutaneous Leishmaniasis." ASM Journals. 2

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 1447965-78-7 ).

Designed for medicinal chemists and process development scientists, this guide prioritizes purity and regiochemical certainty . While direct nucleophilic aromatic substitution (


) is possible, we recommend the "De Novo Ring Construction" (Condensation)  route as the Gold Standard. This method builds the pyrazole ring directly onto the pyrimidine scaffold, eliminating the risk of contamination from unreacted pyrazole starting materials and ensuring 100% regioselectivity.

Strategic Route Analysis

We evaluate two primary synthetic pathways. The Condensation Route (Method A) is selected as the primary protocol due to its superior impurity profile and robustness at scale.

Comparative Analysis Table
FeatureMethod A: Condensation (Recommended) Method B: Direct

Coupling
Strategy Build pyrazole ring on pyrimidine hydrazineCouple pre-formed pyrazole with chloropyrimidine
Key Reagents Hydrazine hydrate, Acetylacetone (2,4-pentanedione)3,5-Dimethylpyrazole, Cs₂CO₃/NaH
Regioselectivity Absolute (N-N bond formed first)High (due to symmetry), but N1/N2 attack possible in analogs
Purification Product precipitates (filtration)Requires column chromatography or aqueous workup
Yield High (>80% over 2 steps)Moderate (60-75%) due to electronic deactivation
Reaction Pathway Diagram[1]

Synthesis_Pathway SM 4-Amino-6-chloropyrimidine (Starting Material) Inter Intermediate: 4-Amino-6-hydrazinopyrimidine SM->Inter Step 1: Nucleophilic Substitution Reflux, EtOH/H2O Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Inter Target TARGET: 6-(3,5-dimethyl-1H-pyrazol-1-yl) pyrimidin-4-amine Inter->Target Step 2: Cyclocondensation Reflux, EtOH, cat. AcOH AcAc Acetylacetone (Cyclization Agent) AcAc->Target

Figure 1: Two-step "De Novo" synthesis strategy ensuring high fidelity of the pyrazole ring formation.

Experimental Protocol (Method A: Condensation)

Step 1: Synthesis of 4-Amino-6-hydrazinopyrimidine

This step converts the chloride leaving group into a hydrazine moiety. The amino group at position 4 deactivates the ring, so vigorous reflux is required.

  • Reagents:

    • 4-Amino-6-chloropyrimidine (1.0 eq)[1]

    • Hydrazine monohydrate (64-65% in water) (5.0 eq) – Excess prevents dimer formation.

    • Solvent: Ethanol (or Water)

  • Procedure:

    • Charge a round-bottom flask with 4-amino-6-chloropyrimidine (10.0 g, 77.2 mmol) and Ethanol (100 mL).

    • Add Hydrazine monohydrate (19.0 mL, ~386 mmol) dropwise at room temperature.

    • Heat the mixture to reflux (80°C) for 4–6 hours.

      • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material spot (

        
        ) should disappear, replaced by a lower 
        
        
        
        baseline spot (hydrazine adduct).
    • Cool the reaction mixture to

      
       in an ice bath. The product will precipitate as a white/off-white solid.
      
    • Filter the solid and wash with cold ethanol (

      
      ) followed by diethyl ether (
      
      
      
      ).
    • Dry under vacuum at

      
      .
      
  • Expected Yield: 8.5 g (88%).

  • Data Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    ppm (pyrimidine H-2) and a singlet at
    
    
    ppm (pyrimidine H-5), plus broad hydrazine protons.
Step 2: Cyclization to 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

The hydrazine intermediate reacts with acetylacetone (a 1,3-diketone) to close the pyrazole ring.

  • Reagents:

    • 4-Amino-6-hydrazinopyrimidine (from Step 1) (1.0 eq)

    • Acetylacetone (2,4-Pentanedione) (1.2 eq)

    • Catalyst: Glacial Acetic Acid (0.1 eq) or concentrated HCl (catalytic drops)

    • Solvent: Ethanol[2][3]

  • Procedure:

    • Suspend 4-amino-6-hydrazinopyrimidine (5.0 g, 40.0 mmol) in Ethanol (50 mL).

    • Add Acetylacetone (4.9 mL, 48.0 mmol) and Glacial Acetic Acid (0.2 mL).

    • Heat to reflux for 2–3 hours.

      • Mechanism:[4] The terminal hydrazine nitrogen attacks a carbonyl carbon, followed by dehydration and ring closure.

    • Concentrate the solvent to ~50% volume under reduced pressure.

    • Cool to room temperature. If precipitation is slow, add Water (20 mL) to induce crystallization.

    • Filter the precipitate and wash with cold water/ethanol (1:1).

    • Recrystallization (Optional for >99% purity): Recrystallize from hot Ethanol or Ethyl Acetate.

  • Expected Yield: 6.5 g (86%).

  • Appearance: White to pale yellow crystalline solid.

Alternative Protocol (Method B: Direct Coupling)

Use this method if 4-amino-6-chloropyrimidine is unavailable but 4,6-dichloropyrimidine is on hand, or for rapid combinatorial library synthesis.

  • Reagents: 4-Amino-6-chloropyrimidine (1.0 eq), 3,5-Dimethylpyrazole (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve reactants in DMF (

      
       concentration).
      
    • Heat to

      
        for 12 hours. (Note: Higher temp needed due to electron-rich amino pyrimidine).
      
    • Pour into crushed ice/water. Filter precipitate.[3][5]

    • Critical Purification: This route often yields unreacted pyrazole. Purification by flash chromatography (DCM/MeOH gradient) is usually required.

Analytical Validation (QC Standards)

To certify the synthesized batch, the following analytical criteria must be met.

Expected NMR Data (DMSO- , 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.35 Singlet1HPyrimidine C2-H Characteristic deshielded aromatic proton
7.10 Broad Singlet2H-NHExchangeable with D₂O
6.85 Singlet1HPyrimidine C5-H Upfield aromatic due to amino group donation
6.05 Singlet1HPyrazole C4-H Characteristic pyrazole ring proton
2.55 Singlet3HPyrazole C3-CHMethyl group adjacent to ring nitrogen
2.18 Singlet3HPyrazole C5-CHMethyl group distal to ring nitrogen
Mass Spectrometry (LC-MS)[4][7]
  • Ionization Mode: ESI+

  • Expected Mass (

    
    ):  190.11
    
  • Pattern: Single peak >98% purity by UV (254 nm).

Troubleshooting & Safety

Troubleshooting Guide
  • Issue: Low yield in Step 1 (Hydrazine formation).

    • Cause: Incomplete reaction due to low temperature.

    • Solution: Ensure vigorous reflux (

      
       internal temp). Use 5 eq. of hydrazine to drive equilibrium.
      
  • Issue: Product is an oil in Step 2.

    • Cause: Residual solvent or acetylacetone.[6]

    • Solution: Triturate the oil with Hexanes or Diethyl Ether to induce solidification.

  • Issue: Regioisomers in Method B.

    • Insight: 3,5-dimethylpyrazole is symmetric; N1 vs N2 alkylation yields the same product. However, if using unsymmetrical pyrazoles (e.g., 3-methylpyrazole), Method A is mandatory to control regiochemistry.

Safety Protocols
  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood with double gloves. Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal.

  • Acetylacetone: Flammable and harmful if inhaled.

References

  • General Pyrazole Synthesis via 1,3-Diketones

    • Kett, W. C. et al. "The Reaction of Acetylacetone With Amino Sugars: Implications for the Formation of Glycosylpyrazole Derivatives." Carbohydrate Research, 2003.[6]

  • Amination of Chloropyrimidines

    • Beletskaya, I. P. et al. "Mono- and Diamination of 4,6-Dichloropyrimidine... with Adamantane-Containing Amines."[4] Molecules, 2018.[5]

  • Synthesis of Pyrazolyl-Pyrimidines (Analogous Protocols)

    • ChemScene Product Data: 6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine.[7]

  • Physical Data & CAS Verification

    • Sigma-Aldrich/Merck Product: 3,5-Dimethylpyrazole (Reagent D

Sources

HPLC method development for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Executive Summary

Topic: Development and Validation of a Stability-Indicating RP-HPLC Method for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine. CAS Registry Number: 1447965-78-7 Target Audience: Analytical Chemists, QC Specialists, and Medicinal Chemists.

This guide details the systematic development of a High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine. This compound, featuring a pyrimidine core substituted with a dimethylpyrazole and an amine, presents specific chromatographic challenges including basicity-induced peak tailing and moderate polarity.

The protocol below utilizes a Quality by Design (QbD) approach, prioritizing robust separation of the main analyte from potential synthesis precursors (e.g., 3,5-dimethylpyrazole) and degradation products.

Physicochemical Profiling & Strategy

Before method selection, we must analyze the molecule's properties to predict chromatographic behavior.

PropertyValue (Est.)Chromatographic Implication
Structure Pyrimidine core + Pyrazole + AmineUV Active (Aromatic). Contains basic nitrogens.[1][2]
LogP ~1.2 - 1.5Moderately lipophilic. Suitable for Reversed-Phase (C18/C8).
pKa (Base) ~4.5 - 5.5 (Pyrimidine/Amine)Critical: At neutral pH, the molecule may exist in equilibrium between charged and neutral states, causing band broadening.
Solubility Low in water; High in MeOH/DMSOSamples must be dissolved in organic solvent or acidified water.

Strategic Decision - pH Selection: Given the basic nitrogen atoms, we have two robust options:

  • Low pH (pH < 3.0): Fully protonates the basic nitrogens. This improves solubility and peak shape but reduces retention time on C18.

  • High pH (pH > 9.0): Fully deprotonates the molecule (neutral form). Maximizes retention and loading capacity but requires alkali-resistant columns.

Protocol Selection: We will proceed with the Low pH (Acidic) Method using a modern, end-capped C18 column. This is the industry standard for LC-MS compatibility and general robustness.

Method Development Workflow

The following diagram outlines the logical flow of the method development process, ensuring no critical validation step is missed.

MethodDevelopment Start Compound Profiling (LogP, pKa, UV) ColSelect Column Selection (End-capped C18) Start->ColSelect MobilePhase Mobile Phase Screening (Acidic vs. Neutral) ColSelect->MobilePhase Optimization Gradient Optimization (Resolution > 2.0) MobilePhase->Optimization Optimization->MobilePhase Fail (Peak Tailing/Overlap) Validation Method Validation (ICH Q2(R1)) Optimization->Validation Pass System Suitability Final Standard Operating Procedure (SOP) Validation->Final

Figure 1: Systematic workflow for HPLC method development, moving from physicochemical scoping to final validation.

Detailed Experimental Protocol

Chromatographic Conditions (The "Gold Standard")

This method uses an acidic mobile phase to suppress silanol interactions and ensure the analyte remains in a single ionization state.

  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Why? High surface area and "double end-capping" prevent peak tailing caused by the basic amine interacting with free silanols.

  • Column Temperature: 35°C (Controls viscosity and improves reproducibility).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 5 - 10 µL.

  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary).

    • Note: 254 nm is generally optimal for the pyrimidine/pyrazole conjugation.

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (HPLC Grade).

    • Alternative: 10 mM Ammonium Formate (pH 3.5) if peak shape requires buffering.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0 955Equilibration / Injection
2.0 955Isocratic Hold (for polar impurities)
15.0 1090Linear Gradient Elution
18.0 1090Wash Step
18.1 955Return to Initial Conditions
23.0 955Re-equilibration

Standard & Sample Preparation

Caution: Handle all chemicals with appropriate PPE. Pyrimidine derivatives may be bioactive.[4][5][6][7][8]

1. Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in Methanol (sonicate for 5 mins if necessary).

  • Make up to volume.[3][4]

2. Working Standard (50 µg/mL):

  • Pipette 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase Initial (95:5 Water:ACN) .

  • Why? Diluting in the starting mobile phase prevents "solvent shock" which causes split peaks.

System Suitability & Validation Parameters

To ensure the method is reliable (Trustworthiness), the following criteria must be met before running unknown samples.

System Suitability Test (SST)

Inject the Working Standard (50 µg/mL) five times.

ParameterAcceptance CriteriaRationale
Retention Time (RT) RSD ≤ 1.0%Ensures pump stability.
Peak Area RSD ≤ 1.0%Ensures injector precision.
Tailing Factor (T) T ≤ 1.5Indicates minimal amine-silanol interaction.
Theoretical Plates (N) N > 5000Ensures column efficiency.
Linearity

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Requirement: Correlation coefficient (

    
    ) ≥ 0.999.
    
Specificity (Impurity Check)

Inject a sample of the synthesis precursor, 3,5-dimethylpyrazole (if available), to ensure it separates from the main peak.

  • Expected Result: 3,5-dimethylpyrazole is less polar/more hydrophobic than the aminopyrimidine product? Actually, the pyrimidine ring adds polarity but also aromaticity. The precursor (pyrazole) usually elutes earlier or later depending on the exact pH. In this acidic method, the aminopyrimidine is protonated and may elute earlier than expected, but the added aromatic ring usually increases retention. Resolution (Rs) must be > 1.5.

Troubleshooting Guide

Troubleshooting Issue1 Peak Tailing > 1.5 Action1 Add 10mM Buffer (Ammonium Formate) Issue1->Action1 Issue2 RT Drift Action2 Check Column Temp & Equilibrate longer Issue2->Action2 Issue3 Split Peaks Action3 Dilute sample in Mobile Phase (not pure MeOH) Issue3->Action3

Figure 2: Decision tree for resolving common chromatographic anomalies.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.

Sources

Application Note: Advanced Recrystallization Strategies for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Profiling

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a privileged heteroaromatic scaffold frequently utilized in the development of kinase inhibitors and novel Npt2a inhibitors for cardiovascular and renal diseases[1]. Synthesized typically via the nucleophilic aromatic substitution (SNAr) of 4-amino-6-chloropyrimidine with 3,5-dimethyl-1H-pyrazole, the crude product often contains unreacted starting materials, regioisomers, and inorganic salts.

Because the amino group at the C4 position acts as a key pharmacophore and versatile synthetic handle[2], isolating this intermediate with >99.5% purity is critical to prevent downstream catalytic poisoning or off-target pharmacological effects. This guide details self-validating recrystallization protocols designed to exploit the unique hydrogen-bonding network and lipophilicity of the aminopyrimidine-pyrazole axis.

Thermodynamic Rationale for Solvent Selection

The selection of a recrystallization solvent cannot be empirical; it must be driven by the physicochemical causality of the molecule's functional groups.

  • Hydrogen Bonding Dynamics: The target molecule possesses multiple hydrogen-bond acceptors (the pyrimidine and pyrazole nitrogens) and a primary amine that serves as a hydrogen-bond donor.

  • Causality of Protic Systems: Using a polar protic primary solvent (like Ethanol) disrupts the intermolecular hydrogen bonds of the crude lattice, ensuring complete dissolution at reflux. The subsequent addition of Water (anti-solvent) sharply decreases solubility, forcing the hydrophobic 3,5-dimethyl-pyrazole moiety out of solution[3].

  • Causality of Aprotic Systems: If the primary impurities are non-polar regioisomers (e.g., over-alkylation products), an Ethyl Acetate/Heptane system is thermodynamically superior. Ethyl acetate provides moderate dipole-dipole interactions to dissolve the API, while heptane acts as a highly non-polar anti-solvent, keeping lipophilic impurities in the mother liquor.

Quantitative Data: Solvent System Comparison
Solvent System (v/v)Primary Mechanism of ActionTarget Impurity ClearedTypical Yield (%)Final Purity (HPLC)Crystal Habit
Ethanol / Water (1:1) H-bond disruption & hydrophobic effectUnreacted pyrazole, salts82 - 86%>99.5%Prismatic
EtOAc / Heptane (1:2) Dipole interaction & lipophilic exclusionRegioisomers, dimers75 - 80%>99.0%Needles
Acetonitrile (Neat) Temperature-dependent solubilityBroad-spectrum60 - 65%>98.5%Fine powder

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems . They incorporate In-Process Controls (IPCs) that prevent the operator from proceeding to the next step until thermodynamic equilibrium is analytically confirmed.

Protocol A: Protic Recrystallization (Ethanol / Water)

Optimal for crude batches with high polar impurities or inorganic salts.

  • Dissolution: Suspend 10.0 g of crude 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine in 40 mL of absolute Ethanol in a multi-neck round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension to 75°C under continuous stirring (400 rpm) until complete dissolution is achieved.

    • Causality: At 75°C, the kinetic energy overcomes the lattice enthalpy, and ethanol fully solvates the amine and pyrimidine nitrogens.

  • Anti-Solvent Titration: Dropwise, add 40 mL of deionized Water (pre-heated to 75°C) over 20 minutes.

    • Self-Validation Checkpoint 1: The solution must remain clear during the addition. If premature precipitation occurs, the anti-solvent addition rate is too fast, causing localized supersaturation. Pause addition and hold at 75°C until the solution clears.

  • Controlled Nucleation: Cool the mixture at a strictly controlled rate of 0.5°C/min down to 20°C.

    • Causality: A slow cooling rate prevents the entrapment of solvent molecules (occlusion) and favors the thermodynamic growth of prismatic crystals over kinetic, impure needles.

  • Mother Liquor Validation (IPC): Before filtration, extract a 0.5 mL aliquot of the supernatant. Filter through a 0.22 µm syringe filter and analyze via HPLC.

    • Self-Validation Checkpoint 2: The API concentration in the mother liquor must be <2.5 mg/mL. If higher, cool the mixture to 5°C for an additional hour.

  • Isolation: Filter under vacuum, wash the filter cake with 15 mL of ice-cold Ethanol/Water (1:3 v/v), and dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Aprotic Recrystallization (Ethyl Acetate / Heptane)

Optimal for crude batches contaminated with non-polar regioisomers.

  • Dissolution: Suspend 10.0 g of crude material in 50 mL of Ethyl Acetate. Heat to 70°C (reflux) until dissolved.

  • Hot Filtration: Pass the hot solution through a pre-warmed Celite pad to remove any insoluble polymeric byproducts.

  • Anti-Solvent Addition: Transfer the filtrate back to the reactor and maintain at 65°C. Slowly add 100 mL of Heptane over 30 minutes.

  • Crystallization & Validation: Cool to 10°C at 1.0°C/min. Perform the same Mother Liquor IPC as described in Protocol A (Target: <3.0 mg/mL API in supernatant).

  • Isolation: Vacuum filter, wash with 20 mL of cold Heptane, and dry under vacuum at 45°C.

Workflow Visualization

Workflow Crude Crude Synthesized Material 6-(3,5-dimethyl-1H-pyrazol-1-yl) pyrimidin-4-amine Analysis In-Process HPLC Analysis Determine Impurity Profile Crude->Analysis Decision Impurity Characterization Analysis->Decision Polar High Polar Impurities (Unreacted Pyrazole/Salts) Decision->Polar Polar Dominant NonPolar High Non-Polar Impurities (Regioisomers/Over-alkylation) Decision->NonPolar Non-Polar Dominant SolventA Protocol A: Protic System Ethanol / Water (1:1 v/v) Polar->SolventA SolventB Protocol B: Aprotic System Ethyl Acetate / Heptane (1:2 v/v) NonPolar->SolventB Cooling Controlled Cooling Crystallization (0.5°C / min to 5°C) SolventA->Cooling SolventB->Cooling Filtration Vacuum Filtration & Mother Liquor IPC Validation Cooling->Filtration Pure Purified API Intermediate (>99.5% Purity) Filtration->Pure

Fig 1: Impurity-driven decision matrix for the recrystallization of aminopyrimidine derivatives.

References

  • Substituted 6-(1h-pyrazol-1-yl)
  • 6-(Chloromethyl)
  • 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine Source: Benchchem URL

Sources

Application Note: Strategic C–N Coupling of 3,5-Dimethylpyrazole with 4-Aminopyrimidines in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of pyrazole and pyrimidine pharmacophores is a cornerstone strategy in the development of targeted small-molecule therapeutics, particularly ATP-competitive kinase inhibitors. However, the direct C–N coupling of 3,5-dimethylpyrazole with 4-aminopyrimidines (e.g., 2-chloro-4-aminopyrimidine) presents significant synthetic hurdles due to converging steric and electronic deactivations. This application note details the mechanistic causality behind these challenges and provides field-proven, self-validating protocols for both Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling.

Mechanistic Causality: The Steric and Electronic Challenge

Designing a successful coupling strategy requires a fundamental understanding of the substrate's molecular orbital dynamics and 3D conformation. Coupling 3,5-dimethylpyrazole to a 2-chloro-4-aminopyrimidine scaffold is inherently difficult due to a dual-faceted chemical barrier:

  • Electronic Deactivation via Mesomeric (+M) Effects: The exocyclic 4-amino group on the pyrimidine ring acts as a strong electron donor. By pushing electron density into the pyrimidine π-system, it significantly increases the electron density at the C2 position. This raises the activation energy required to form the anionic Meisenheimer intermediate, heavily deactivating the ring towards standard SNAr .

  • Steric Shielding: 3,5-Dimethylpyrazole possesses methyl groups flanking the nucleophilic nitrogen atoms (N1/N2 tautomers). This creates a highly restricted steric environment, impeding the nucleophile's trajectory toward the deactivated pyrimidine electrophile.

Strategic Rationale: Overcoming the Barrier

To bypass these limitations, chemists must alter the reaction pathway.

  • Path A (Thermal Brute-Force): Microwave-assisted SNAr utilizes high-intensity thermal energy and strong bases to forcefully overcome the activation barrier.

  • Path B (Catalytic Bypass): Buchwald-Hartwig Cross-Coupling shifts the mechanism entirely. The oxidative addition of Palladium(0) into the C–Cl bond is far less sensitive to the +M effect of the 4-amino group. The subsequent use of bulky, electron-rich bidentate phosphine ligands (e.g., Xantphos) forces the necessary geometry for reductive elimination, successfully forming the C–N bond despite the steric bulk of the pyrazole .

Workflow SM 2-Chloro-4-aminopyrimidine + 3,5-Dimethylpyrazole SNAr Microwave SNAr (Cs2CO3, 150°C) SM->SNAr Path A (Thermal) BHC Buchwald-Hartwig (Pd2(dba)3, 100°C) SM->BHC Path B (Catalytic) Prod_SNAr Coupled Product (Yield: 30-45%) SNAr->Prod_SNAr Prod_BHC Coupled Product (Yield: 75-90%) BHC->Prod_BHC

Fig 1. Divergent workflows for C-N coupling of 3,5-dimethylpyrazole and 4-aminopyrimidine.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher receives continuous feedback on reaction progress and catalyst health.

Protocol A: Microwave-Assisted SNAr Coupling

Best suited for rapid library generation where moderate yields are acceptable.

Reagents: 2-Chloro-4-aminopyrimidine (1.0 equiv), 3,5-dimethylpyrazole (1.5 equiv), Cs₂CO₃ (2.0 equiv), anhydrous 1,4-dioxane.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, sequentially add the pyrimidine, pyrazole, and Cs₂CO₃.

  • Solvation: Suspend the mixture in 4.0 mL of anhydrous 1,4-dioxane. Seal the vial with a crimp cap.

  • Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 150 °C for 3 hours.

  • Self-Validation & Monitoring: Extract a 10 µL aliquot, dilute in LC-MS grade methanol, and inject into the LC-MS. Validation Checkpoint: The reaction is validated by the emergence of the [M+H]⁺ peak of the product and the complete consumption of the 2-chloro-4-aminopyrimidine peak. If the starting material persists, the +M deactivation is dominating; increase irradiation time by 1 hour.

  • Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig C–N Coupling

Best suited for scale-up and maximizing yield of sterically hindered substrates.

Reagents: 2-Chloro-4-aminopyrimidine (1.0 equiv), 3,5-dimethylpyrazole (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), NaOtBu (1.5 equiv), anhydrous 1,4-dioxane.

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the pyrimidine, pyrazole, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Degassing: Add 10 mL of rigorously degassed, anhydrous 1,4-dioxane. Seal the flask and transfer it to a standard fume hood manifold.

  • Thermal Activation: Heat the reaction mixture to 100 °C in an oil bath for 12 hours.

  • Self-Validation & Monitoring: Visual Catalyst Checkpoint: Upon reaching 100 °C, the solution should transition from a deep purple/red (resting Pd₂(dba)₃) to a clear, pale yellow/brown solution, indicating the formation of the active monomeric Pd(0)-Xantphos species. If the solution turns jet black, the catalyst has precipitated (Pd black), indicating oxygen ingress or ligand degradation, invalidating the run.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Method Comparison

To aid in route selection, the quantitative parameters of both self-validated protocols are summarized below:

ParameterProtocol A: Microwave SNArProtocol B: Buchwald-Hartwig
Primary Reagents Cs₂CO₃, 1,4-DioxanePd₂(dba)₃, Xantphos, NaOtBu
Energy Input 150 °C (Microwave Irradiation)100 °C (Standard Thermal)
Reaction Time 3 Hours12 - 16 Hours
Typical Yield 30% - 45%75% - 90%
Steric Tolerance Low (Requires forcing conditions)High (Ligand-directed reductive elimination)
Electronic Sensitivity Highly sensitive (+M effect severely deactivates)Moderately sensitive

Pharmacological Context: Target Application

The resulting 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-aminopyrimidine derivatives are highly privileged scaffolds in oncology and immunology. They function predominantly as ATP-competitive inhibitors against critical kinases such as EGFR, JAK, and PDE4 . The 3,5-dimethyl groups of the pyrazole moiety are not merely synthetic challenges; they are critical for locking the molecule into a bioactive conformation that perfectly occupies the hydrophobic pocket adjacent to the kinase hinge region.

Pathway Drug Pyrazole-Pyrimidine Derivative Kinase Target Kinase (e.g., EGFR / JAK) Drug->Kinase ATP-competitive inhibition Downstream STAT / MAPK Phosphorylation Kinase->Downstream Activation Response Tumor Cell Proliferation Downstream->Response Gene Transcription

Fig 2. Pharmacological pathway of pyrazole-pyrimidine derivatives as kinase inhibitors.

References

  • Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: Molecules (MDPI) URL:[Link]

In vitro assay protocols using 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling of the 4-Amino-6-Pyrazolylpyrimidine Scaffold

Executive Summary & Biological Context

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (DPP-Amine) represents a "privileged structure" in medicinal chemistry. The pyrazolyl-pyrimidine motif is a core pharmacophore found in numerous ATP-competitive kinase inhibitors (e.g., Janus kinase and CDK inhibitors) and Adenosine Receptor antagonists.

Unlike high-affinity lead compounds, DPP-Amine typically functions as a low-molecular-weight fragment (<200 Da) . Consequently, standard IC50 assays are often insufficient due to low binding affinity (high


M to mM range). This Application Note details specialized protocols designed to detect and validate the binding of such low-affinity scaffolds, focusing on Differential Scanning Fluorimetry (DSF)  and TR-FRET Competition Assays .

Key Mechanistic Insight: DPP-Amine mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinase domains. The 3,5-dimethylpyrazole moiety provides hydrophobic contacts within the gatekeeper region or specificity pocket.

Experimental Workflow & Logic

The following diagram illustrates the critical path for validating DPP-Amine activity. We prioritize biophysical validation (DSF) before biochemical validation (TR-FRET) to rule out false positives caused by aggregation or fluorescence interference.

G Start Compound Resuspension QC Solubility QC (Nephelometry) Start->QC DMSO Stock QC->Start Precipitate DSF Thermal Shift (DSF) Target: CDK2/p25 QC->DSF Pass (>1mM) TRFRET TR-FRET Binding Competition Assay DSF->TRFRET Confirmed Delta Tm > 1°C Analysis Ligand Efficiency (LE) Calculation TRFRET->Analysis IC50 Data

Figure 1: Validated workflow for low-affinity fragment assessment. Note the critical solubility check before assay introduction.

Pre-Assay Preparation: Solubility & Handling

Expert Insight: Small heteroaromatic fragments like DPP-Amine can exhibit deceptive solubility ("brick dust" behavior). While they appear soluble in DMSO, they may crash out upon dilution into aqueous buffer, causing non-specific protein aggregation (promiscuous inhibition).

Stock Preparation Protocol:

  • Solvent: Dissolve DPP-Amine in 100% anhydrous DMSO (molecular biology grade).

  • Concentration: Prepare a 200 mM master stock.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to polypropylene) and store at -20°C.

  • Working Solution: Dilute to 10x working concentration in Assay Buffer immediately prior to use. Do not store aqueous dilutions.

Buffer Composition (Kinase General):

  • 20 mM HEPES (pH 7.5)

  • 150 mM NaCl

  • 0.01% Triton X-100 (Critical to prevent colloidal aggregation)

  • 1 mM DTT (Freshly added)

Protocol A: Differential Scanning Fluorimetry (DSF)

Objective: Determine direct physical binding by measuring the increase in protein melting temperature (


) upon ligand binding. This is the "Gold Standard" for fragments like DPP-Amine.

Materials:

  • Protein: Recombinant Kinase Domain (e.g., CDK2, JAK1) at 5

    
    M.
    
  • Dye: SYPRO Orange (5000x stock).

  • Instrument: qPCR machine (e.g., Roche LightCycler or Bio-Rad CFX).

Step-by-Step Methodology:

  • Plate Setup: Use a white 384-well PCR plate for optimal signal reflection.

  • Reaction Mix (20

    
    L total): 
    
    • Protein: 2

      
      M final.
      
    • SYPRO Orange: 5x final.

    • DPP-Amine: 1 mM final (High concentration is mandatory for fragments).

    • DMSO Control: Match %DMSO of the sample (typically 0.5 - 1.0%).

  • Thermal Ramp:

    • Equilibrate at 25°C for 2 minutes.

    • Ramp from 25°C to 95°C at a rate of 0.05°C/second (slow ramp improves resolution).

  • Data Analysis:

    • Calculate the negative first derivative of the fluorescence curve (-d(RFU)/dT).

    • 
      .
      

Acceptance Criteria:

Parameter Threshold Interpretation

|


  | 

| Significant Binding | |

|

| Weak/Potential Binding | | Curve Shape | Unimodal | Valid folding (Bimodal indicates instability) |

Protocol B: TR-FRET Tracer Displacement Assay

Objective: Quantify binding affinity (


 or 

) by competing DPP-Amine against a known fluorescent tracer. We utilize Lanthanide chelate technology (e.g., LANCE or HTRF) to eliminate background fluorescence common with pyrazole derivatives.

Mechanism: DPP-Amine competes with an AlexaFluor-647 labeled ATP-competitive tracer. Loss of FRET signal indicates binding.

Pathway Eu Eu-Anti-His Ab (Donor) Kinase His-Tagged Kinase Eu->Kinase Binds Tag Tracer AF647-Tracer (Acceptor) Kinase->Tracer FRET Signal (High RFU) DPP DPP-Amine (Inhibitor) DPP->Kinase Displaces Tracer DPP->Tracer Signal Decrease

Figure 2: TR-FRET Competition Logic. DPP-Amine displacement of the tracer breaks the energy transfer, reducing signal.

Step-by-Step Methodology:

  • Titration: Prepare a 12-point serial dilution of DPP-Amine in Assay Buffer (Top conc: 2 mM, 1:2 dilution).

  • Reagent Addition (White 384-well low-volume plate):

    • 5

      
      L DPP-Amine solution.
      
    • 5

      
      L Kinase/Antibody mix (Optimized conc, usually 5 nM kinase / 2 nM Eu-Ab).
      
    • Incubate 15 mins at RT.

    • 5

      
      L Tracer (at 
      
      
      
      concentration, typically 10-50 nM).
  • Incubation: 60 minutes at Room Temperature, protected from light.

  • Read: TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Calculation: FRET Ratio =

    
    .
    

Data Interpretation: Plot FRET Ratio vs. log[DPP-Amine]. Fit to a sigmoidal dose-response curve (variable slope) to determine


.
  • Note: If

    
    , the Cheng-Prusoff correction is sensitive to tracer concentration errors. Report 
    
    
    
    directly with caveats.

References & Authoritative Grounding

  • Fragment-Based Screening Standards:

    • Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry.

    • Relevance: Establishes the requirement for high-concentration screening and solubility controls for fragments like DPP-Amine.

  • Pyrazolyl-Pyrimidine Scaffold Utility:

    • Cheung, M., et al. (2010). "Discovery of pyrazolylpyrimidines as potent inhibitors of lymphocyte-specific kinase (Lck)." Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Validates the 4-amino-6-pyrazolylpyrimidine structure as a privileged kinase scaffold.

  • Thermal Shift Assay (DSF) Protocols:

    • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols.

    • Relevance: The foundational protocol for the DSF method described in Section 4.

  • TR-FRET Assay Optimization:

    • Degorce, F., et al. (2009). "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics.

    • Relevance: Provides the physics and optimization strategies for the competition assay in Section 5.

Application Note: Solubility Preparation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS: 1447965-78-7) is a heterocyclic building block often utilized in the synthesis of kinase inhibitors and as a chemical probe in signal transduction studies. Structurally, it consists of a pyrimidine amine core fused with a dimethyl-pyrazole ring.

This molecular architecture confers moderate lipophilicity (LogP ~1.2–1.5) and significant crystalline stability, making it poorly soluble in neutral aqueous buffers (PBS, DMEM/RPMI) but highly soluble in aprotic polar solvents like Dimethyl Sulfoxide (DMSO).

Direct addition of the solid compound to cell culture media will result in micro-precipitation, leading to:

  • Inaccurate dosing: The effective concentration (

    
    ) will be lower than the nominal concentration (
    
    
    
    ).
  • False artifacts: Undissolved micro-crystals can induce physical stress on cells or scatter light in optical assays (MTT/MTS, microscopy).

This guide provides a rigorous, standardized protocol to solubilize this compound, ensuring bioavailability and experimental reproducibility.

Physicochemical Profile

Before handling, verify the compound identity.[1] Note that regioisomers (e.g., 2-substituted pyrimidines) exist; ensure you are working with the 6-substituted variant.

PropertyValueNotes
Compound Name 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine
CAS Number 1447965-78-7 Verify against CoA.[2] Do not confuse with the 6-Chloro derivative (CAS 1014720-95-6).
Molecular Formula

Molecular Weight 189.22 g/mol Use this for Molarity calculations.
Predicted LogP ~1.2 – 1.5Moderately lipophilic; requires organic co-solvent.
Solubility (Water) < 1 mg/mLInsoluble at physiological pH.
Solubility (DMSO) > 50 mg/mLRecommended vehicle.
Solubility (Ethanol) ~ 10–20 mg/mLPossible, but DMSO is preferred for cell culture stability.

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a high-concentration, sterile "Master Stock" (typically 10 mM to 100 mM) that can be stored long-term.

Materials
  • Solid Compound (stored at 4°C or -20°C, desiccated).

  • Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%).

  • Vortex mixer.

  • Amber glass vials (borosilicate) or polypropylene cryovials.

Step-by-Step Methodology
  • Equilibration: Remove the compound vial from the refrigerator/freezer and allow it to warm to room temperature (RT) for 30 minutes before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, which hydrolyzes the compound or alters the weighed mass.

  • Weighing: Weigh approximately 5–10 mg of the solid into a tared sterile vial. Record the exact mass (

    
     in mg).
    
  • Volume Calculation: Calculate the volume of DMSO (

    
    ) required to achieve a target concentration (e.g., 50 mM).
    
    
    
    
    • Example: For 5.0 mg of compound (

      
      ) at 50 mM (
      
      
      
      ):
      
      
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.

    • Visual QC: Hold the vial up to a light source. The solution must be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage: Do not store the entire volume in one tube. Aliquot into small volumes (e.g., 50

    
    ) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
    

Protocol B: Application to Cell Culture (Serial Dilution)

Objective: Dilute the Master Stock into aqueous media without causing "shock precipitation."

Critical Constraint: The final concentration of DMSO in the cell culture well must remain < 0.5% (v/v) (ideally < 0.1%) to avoid solvent toxicity.

The "Intermediate Dilution" Method

Directly pipetting 1


 of 50 mM stock into 10 mL of media often causes the compound to crash out locally before it disperses. Use an intermediate step.
Workflow Diagram (Graphviz)

DilutionProtocol cluster_0 Preparation Phase cluster_1 Application Phase Solid Solid Compound (C9H11N5) MasterStock Master Stock (50 mM in DMSO) Solid->MasterStock Dissolve DMSO Anhydrous DMSO DMSO->MasterStock InterStock Intermediate Stock (500 µM in Media/PBS) MasterStock->InterStock 1:100 Dilution (Prevents Shock) FinalWell Cell Culture Well (5 µM Final Conc.) InterStock->FinalWell 1:100 Dilution (Into Assay Media)

Figure 1: Two-step dilution strategy to ensure solubility and minimize DMSO shock.

Step-by-Step Dilution Protocol
  • Define Target Dose: Assume a target final concentration of 10

    
     .
    
  • Prepare Intermediate Stock (100x):

    • Dilute the 50 mM Master Stock 1:50 into fresh culture media (pre-warmed to 37°C).

    • Mix: 20

      
       Master Stock + 980 
      
      
      
      Media = 1 mM Intermediate Stock.
    • Note: The DMSO content here is 2%. This is too high for cells but fine for the intermediate step.

    • Observation: Check for cloudiness. If cloudy, the compound exceeds its aqueous solubility limit at 1 mM. Reduce the Master Stock concentration or target a lower dose.

  • Final Dosing (1x):

    • Dilute the Intermediate Stock 1:100 into the final cell wells.

    • Example: Add 10

      
       of 1 mM Intermediate Stock to 990 
      
      
      
      of cell suspension.
    • Final Concentration: 10

      
      .
      
    • Final DMSO: 0.02% (Safe for most cell lines).

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Cloudiness in Master Stock Saturation reached or water contamination in DMSO.Sonicate at 37°C. If insoluble, add more DMSO (re-calculate conc.). Ensure DMSO is anhydrous.
Precipitation in Media "Solvent Shock" or Aqueous Solubility Limit exceeded.Use the "Intermediate Dilution" method. Do not add cold DMSO to warm media.
Crystal formation in wells (Microscopy) Compound crashed out over time (24h+).The concentration is thermodynamically unstable. Lower the working concentration.
Yellowing of DMSO Stock Oxidation of the amine group.Discard. Store future stocks under Nitrogen gas or in opaque vials.

Storage and Stability

  • Solid State: Stable for >2 years at -20°C if protected from light and moisture.

  • DMSO Stock:

    • -80°C: > 1 year.

    • -20°C: 6 months.

    • RT: < 1 week (prone to hydration and oxidation).

  • Freeze/Thaw: Limit to 3 cycles. If more are needed, aliquot into single-use volumes (e.g., 20

    
    ) immediately after preparation.
    

Safety Information (E-E-A-T)

  • Hazard Classification: This compound is a substituted aminopyrimidine. Treat as potentially harmful if swallowed (Acute Tox. 4) and a skin/eye irritant .

  • DMSO Permeability: DMSO increases the permeability of skin. If the stock solution spills on skin, the compound will be absorbed rapidly into the bloodstream. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Dispose of all stock solutions as hazardous chemical waste. Do not pour down the drain.

References

  • Solubility Principles: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility in drug discovery).
  • DMSO Toxicity in Cell Culture: Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." Archives of Toxicology, 88(4), 893-903. [Link]

  • Structural Analogs: National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 5330689 (Related Pyrimidine Derivatives). [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized microwave-assisted synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine , a privileged scaffold in drug discovery often associated with Src-family kinase inhibition and adenosine receptor antagonism.

While conventional heating methods for pyrazolyl-pyrimidine synthesis often require reflux times of 12–24 hours with variable yields, the microwave-assisted protocol described herein reduces reaction times to under 30 minutes while significantly improving purity profiles. We present two distinct synthetic pathways:

  • Route A (The "Gold Standard"): A stepwise hydrazinolysis followed by cyclocondensation. This route is preferred for its regiochemical certainty and high yield.

  • Route B (Convergent

    
    ):  A direct displacement method for rapid library generation.
    

Retrosynthetic Analysis & Mechanism

To ensure the highest structural integrity, we prioritize Route A . This pathway builds the pyrazole ring onto the pyrimidine hydrazine, exploiting the "Knorr Pyrazole Synthesis" mechanism. This avoids the steric and electronic barriers often encountered when attempting to force a pre-formed pyrazole nucleophile to attack the electron-deficient pyrimidine ring (Route B).

Mechanistic Pathway (Route A)
  • Nucleophilic Aromatic Substitution (

    
    ):  Hydrazine displaces the chloride on 6-chloropyrimidin-4-amine.
    
  • Cyclocondensation: The resulting hydrazine attacks one carbonyl of acetylacetone (2,4-pentanedione), forming a hydrazone intermediate.

  • Intramolecular Dehydration: The secondary amine attacks the second carbonyl, followed by water elimination to aromatize the pyrazole ring.

ReactionScheme Figure 1: Two-Step Microwave Synthesis Pathway (Route A) Start 6-chloropyrimidin-4-amine Inter Intermediate: 6-hydrazinylpyrimidin-4-amine Start->Inter Step 1: S_NAr MW, 100°C, EtOH Hydrazine Hydrazine Hydrate Hydrazine->Inter Product Target: 6-(3,5-dimethyl-1H-pyrazol-1-yl) pyrimidin-4-amine Inter->Product Step 2: Cyclization MW, 120°C, AcOH/EtOH Diketone Acetylacetone (2,4-Pentanedione) Diketone->Product

Figure 1: The stepwise construction of the pyrazolyl-pyrimidine scaffold ensures regioselectivity.

Experimental Protocol

Materials & Equipment[1][2][3][4][5]
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+).

  • Vials: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.

  • Reagents:

    • 6-Chloropyrimidin-4-amine (97%+)

    • Hydrazine monohydrate (64-65% N2H4)

    • Acetylacetone (2,4-Pentanedione)

    • Solvents: Ethanol (absolute), Glacial Acetic Acid.

Step 1: Synthesis of 6-hydrazinylpyrimidin-4-amine

This intermediate is air-stable but should be used within 48 hours for optimal results in Step 2.

  • Preparation: In a 10 mL microwave vial, dissolve 6-chloropyrimidin-4-amine (1.0 mmol, 144 mg) in Ethanol (3 mL).

  • Addition: Add Hydrazine monohydrate (3.0 mmol, ~150 µL). Note: Excess hydrazine acts as both nucleophile and base to scavenge HCl.

  • Microwave Parameters:

    • Temp: 100°C

    • Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup: Cool to room temperature. The product often precipitates as a white solid.

    • If solid forms: Filter, wash with cold ethanol (2 x 2 mL) and diethyl ether.

    • If no solid: Concentrate under reduced pressure to 1 mL, add cold water (5 mL) to induce precipitation, then filter.

  • Yield Expectation: 85–95%.

Step 2: Cyclization to 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

This step forms the pyrazole ring.

  • Preparation: In a 10 mL microwave vial, suspend the 6-hydrazinylpyrimidin-4-amine (from Step 1, 0.5 mmol) in Ethanol (2 mL).

  • Addition: Add Acetylacetone (0.6 mmol, 62 µL) and Glacial Acetic Acid (2 drops, catalytic).

  • Microwave Parameters:

    • Temp: 120°C

    • Time: 10 minutes

    • Power: Dynamic (Max 200W)

  • Workup:

    • Pour the reaction mixture into ice-cold water (10 mL).

    • Neutralize with saturated NaHCO3 solution if necessary (though usually not required due to the weak acidity).

    • The target compound will precipitate as a white to off-white solid.

    • Filter, wash with water, and dry under vacuum.

  • Purification: If necessary, recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (DCM:MeOH 95:5).

Summary of Optimized Conditions
ParameterStep 1 (Hydrazinolysis)Step 2 (Cyclization)
Solvent EthanolEthanol (with cat. AcOH)
Stoichiometry 1.0 equiv SM : 3.0 equiv Hydrazine1.0 equiv SM : 1.2 equiv Diketone
Temperature 100 °C120 °C
Hold Time 15 min10 min
Workup Filtration (precipitation)Precipitation in water
Typical Yield >85%>80%

Alternative Route: Direct Coupling ( )

If you already possess 3,5-dimethylpyrazole, a direct coupling is possible. However, this route requires a stronger base and higher temperatures.

  • Reagents: 6-Chloropyrimidin-4-amine (1.0 eq), 3,5-Dimethylpyrazole (1.2 eq), Cs2CO3 (2.0 eq).

  • Solvent: DMF (dimethylformamide) or NMP.[1]

  • MW Conditions: 150°C for 20–30 minutes.

  • Note: This route is less "green" due to the use of DMF and Cesium salts, and workup requires extensive water washing to remove the high-boiling solvent.

Process Workflow & Logic

The following diagram illustrates the decision logic and workflow for the synthesis, highlighting the self-validating checkpoints (TLC/LCMS).

Workflow Figure 2: Experimental Workflow with Quality Control Checkpoints Start Start: 6-Chloropyrimidin-4-amine Step1 Step 1: Hydrazine Addition (MW 100°C, 15 min) Start->Step1 Check1 Checkpoint 1: LCMS/TLC (Disappearance of Chloride) Step1->Check1 Check1->Step1 Incomplete (Add 5 min) Isolate1 Isolate Hydrazine Intermediate Check1->Isolate1 Pass Step2 Step 2: Cyclization w/ Acetylacetone (MW 120°C, 10 min) Isolate1->Step2 Check2 Checkpoint 2: LCMS (Target Mass M+H = 190) Step2->Check2 Purify Precipitation / Recrystallization Check2->Purify Pass Final Final Product: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine Purify->Final

Figure 2: Operational workflow emphasizing quality control checkpoints at each synthetic stage.

Characterization & Validation

To validate the synthesis, the following spectral data should be observed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Pyrazole CH: Singlet at ~6.0 ppm (1H).[2][3]

    • Pyrimidine CH: Singlet at ~6.8–7.0 ppm (1H, C5-H).

    • Pyrimidine CH: Singlet at ~8.2–8.4 ppm (1H, C2-H).

    • Amine NH2: Broad singlet at ~7.0 ppm (2H, exchangeable with D2O).

    • Methyl Groups: Two singlets at ~2.2 ppm and ~2.6 ppm (3H each).[4] Note: The methyl groups are chemically non-equivalent due to the pyrimidine attachment.

  • Mass Spectrometry (ESI):

    • Calculated MW: 189.22

    • Observed [M+H]+: 190.2

Safety & Handling

  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle only in a fume hood. In a microwave, ensure the vessel is not overfilled (max 60% volume) to prevent over-pressurization from N2 gas evolution if decomposition occurs (though unlikely at 100°C).

  • Microwave Vials: Inspect for scratches before use. Do not exceed the manufacturer's pressure limits (typically 300 psi).

  • Acetylacetone: Flammable and harmful if swallowed.

References

  • Microwave-Assisted Synthesis of Pyrazolopyridines. National Institutes of Health (NIH). Available at: [Link] (General method for pyrazole synthesis via hydrazine).

  • Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines. ResearchGate. Available at: [Link] (Protocol for hydrazine/diketone condensation on pyrimidines).

  • Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI Molecules. Available at: [Link] (Analogous pyrimidine substitution chemistry).

  • Microwave Assisted Synthesis of Pyrimidine Linked Pyrazoles. International Journal of Chemical and Physical Sciences. Available at: [Link] (Specific conditions for acetylacetone condensation).

Sources

Preparation of pharmaceutical salts of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Preparation and Characterization of Pharmaceutical Salts of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preparation, screening, and characterization of pharmaceutical salts of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine, a heterocyclic amine with potential therapeutic applications. The selection of an optimal salt form is a critical-path activity in drug development, capable of significantly enhancing a molecule's physicochemical and biopharmaceutical properties, including solubility, stability, and bioavailability.[1][2] This document outlines a systematic, multi-tiered approach, beginning with the synthesis of the parent free base, proceeding through a rational salt screening cascade, and culminating in the in-depth characterization of lead salt candidates. Detailed, field-tested protocols for synthesis, crystallization, and a suite of analytical techniques—including X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Vapor Sorption (DVS)—are provided to guide researchers in making data-driven decisions for selecting a salt form suitable for advanced development.

The Imperative of Salt Selection in Modern Drug Development

Approximately 50% of all small-molecule drugs are administered as salts, a testament to the profound impact of this strategy on drug efficacy and manufacturability.[3][4] An Active Pharmaceutical Ingredient (API) in its free form, such as 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine, may possess suboptimal properties that hinder its development. Common challenges include poor aqueous solubility, which can lead to low or variable bioavailability, and insufficient solid-state stability, creating risks during manufacturing and storage.[5]

Salt formation, the process of combining an ionizable API with a counter-ion to create a neutral complex, offers a robust solution to these challenges.[6] By converting the basic amine functionality of the target compound into a salt with a suitable acidic counter-ion, it is possible to modulate key properties:

  • Enhanced Solubility and Dissolution Rate: Often the primary goal, improving solubility is crucial for APIs in Biopharmaceutical Classification System (BCS) classes II and IV.[3][7]

  • Improved Stability: A crystalline salt form is typically more thermodynamically stable than the amorphous free base, resisting physical and chemical degradation.[8]

  • Controllable Crystallinity: Crystalline solids have consistent properties, which is essential for reliable processing and performance.[1]

  • Simplified Manufacturing: Better solid-state properties can improve handling, flow, and compressibility during tablet formation.[2]

The salt selection process should be initiated early in development, ideally before long-term toxicology studies, to avoid costly repetitions of safety and formulation work should the form be changed later.[1] This guide provides the necessary protocols to perform a comprehensive salt screening and selection campaign efficiently.

Synthesis of the Parent Compound: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

A prerequisite for any salt screening campaign is a reliable supply of the high-purity parent compound. The following protocol describes a plausible synthetic route for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine based on established pyrimidine chemistry. The reaction involves a nucleophilic aromatic substitution (SNAr) of a chloro-substituted pyrimidine with an amine.

Protocol 2.1: Synthesis of the Free Base

Materials:

  • 6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (or a suitable 4,6-dichloropyrimidine precursor which would require an additional amination step)

  • Ammonia solution (e.g., 7N in Methanol or aqueous ammonium hydroxide)

  • 1,4-Dioxane or another suitable high-boiling point solvent

  • Sealed reaction vessel (pressure tube)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or DCM/Methanol) for elution

Procedure:

  • To a pressure-rated sealed tube, add 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (1.0 eq).

  • Add 1,4-Dioxane (approx. 0.1 M concentration).

  • Add an excess of ammonia solution (e.g., 7N in Methanol, 10-20 eq).

  • Seal the vessel securely.

    • Causality Note: The SNAr reaction at the C6 position of the pyrimidine ring requires elevated temperatures to proceed at a reasonable rate. A sealed vessel is necessary to contain the pressure generated by the volatile ammonia and solvent at these temperatures.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully unseal the vessel in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Partition the residue between DCM and saturated sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-10% Methanol in DCM) to afford the title compound.

  • Characterize the final product to confirm identity and purity (>98%) via ¹H NMR, ¹³C NMR, and HRMS before proceeding.

The Salt Screening and Selection Workflow

A successful salt screening campaign is a systematic process of generating and evaluating a library of potential salt forms to identify a candidate with the optimal balance of properties.[9]

SaltScreeningWorkflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Primary Characterization cluster_2 Tier 3: In-Depth Characterization FreeBase High-Purity Free Base (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine) SaltFormation Small-Scale Salt Formation (Stoichiometric Addition) FreeBase->SaltFormation Counterions Select Counter-ions (pKa Rule: ΔpKa > 2-3) Counterions->SaltFormation Solvents Select Solvents (Diverse Polarity) Solvents->SaltFormation Crystallization Induce Crystallization (Evaporation, Cooling, Anti-solvent) SaltFormation->Crystallization SolidIsolation Isolate Solids Crystallization->SolidIsolation XRPD XRPD Analysis (Confirm Crystallinity & New Form) SolidIsolation->XRPD Analyze Hits Selection1 Select 3-5 Promising Salts (Crystalline, Soluble, Stable) XRPD->Selection1 Thermal Thermal Analysis (DSC/TGA) (Melting Point, Solvates) Thermal->Selection1 Solubility Kinetic Solubility (Rank Order) Solubility->Selection1 Hygroscopicity Hygroscopicity (DVS) (Moisture Sensitivity) Selection1->Hygroscopicity Characterize Leads FinalSelection Select Lead & Backup Salt (Data-Driven Decision) Hygroscopicity->FinalSelection Stability Accelerated Stability (40°C/75% RH) Stability->FinalSelection pHSolubility pH-Solubility Profile (Thermodynamic) pHSolubility->FinalSelection

Caption: A multi-tiered workflow for pharmaceutical salt screening and selection.

Protocol 3.1: Tier 1 - Small-Scale Salt Formation

Objective: To rapidly generate a diverse set of solid forms by reacting the free base with a panel of pharmaceutically acceptable acids in various solvents.

Counter-ion Selection: Choose a range of acids with pKa values at least 2-3 units lower than the pKa of the basic API to ensure robust salt formation.[1][7] The target compound's basicity is primarily driven by the pyrimidine ring nitrogens and the exocyclic amine.

Counter-ion Class Examples
Inorganic Acids Hydrochloric (HCl), Sulfuric (H₂SO₄), Phosphoric (H₃PO₄)
Carboxylic Acids Acetic, Succinic, Fumaric, Maleic, Citric, Tartaric
Sulfonic Acids Mesylic (Methanesulfonic), Esylic (Ethanesulfonic), Besylic (Benzenesulfonic), Tosylic (p-Toluenesulfonic)

Procedure (96-well plate format):

  • Prepare a stock solution of the free base in a suitable solvent (e.g., 50 mg/mL in methanol or ethanol).

  • Prepare stock solutions of the selected counter-ions (1.05 molar equivalents relative to the free base) in the same solvent.

  • Dispense a fixed volume of the free base stock solution into each well of a 96-well plate.

  • Add the corresponding counter-ion solution to each well.

  • Generate multiple plates to screen different solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), and mixtures with water).

  • Seal the plates and agitate at room temperature for 1-2 hours.

  • Induce crystallization by slow evaporation (perforated seal) or by adding an anti-solvent.

  • Centrifuge the plates to pellet any solids formed. Decant the supernatant.

  • Wash the solids with a small amount of the anti-solvent and dry under a stream of nitrogen or in a vacuum oven.

Characterization of Salt Forms

Thorough characterization is essential to confirm salt formation and evaluate the properties of each new solid form.[9][10]

Protocol 4.1: Tier 2 - Primary Characterization

X-Ray Powder Diffraction (XRPD): XRPD is the primary tool for identifying the solid-state form of a pharmaceutical material.[11] A new, unique diffraction pattern compared to the free base confirms the creation of a new crystalline form, which is strong evidence of salt formation.[12]

  • Sample Prep: Place a small amount (2-5 mg) of the isolated solid onto a zero-background sample holder.

  • Data Collection: Collect a diffractogram over a 2θ range of 2° to 40° using a standard laboratory diffractometer with Cu-Kα radiation.

  • Analysis: Compare the resulting patterns. Crystalline materials will show sharp peaks, while amorphous materials show a broad halo. Each unique crystalline salt will have a distinct "fingerprint" pattern.

Thermal Analysis (DSC and TGA): These techniques provide information on melting points, desolvation events, and thermal stability.[12][13]

  • DSC Protocol: Accurately weigh 1-3 mg of the sample into an aluminum pan. Heat at a constant rate (e.g., 10 °C/min) from ambient temperature to a point past the melt. A sharp endotherm indicates the melting point of a crystalline solid.

  • TGA Protocol: Accurately weigh 3-5 mg of the sample into a ceramic or platinum pan. Heat at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A weight loss event prior to decomposition often corresponds to the loss of bound solvent or water (a solvate or hydrate).[14]

Hypothetical Tier 2 Data Summary:

Salt Form Counter-ion XRPD Result DSC Melting Point (°C) TGA Weight Loss (pre-melt) Initial Solubility Rank
Form A Free BaseCrystalline Pattern 1155.2< 0.1%5 (Low)
Form B HClCrystalline Pattern 2210.5 (dec.)0.2%1 (High)
Form C MesylateCrystalline Pattern 3188.7< 0.1%2 (High)
Form D SuccinateCrystalline Pattern 4172.4< 0.1%3 (Medium)
Form E FumarateAmorphousN/A (Broad transition)1.5%4 (Medium)
Form F BesylateCrystalline Pattern 5195.13.5% (Solvate)2 (High)

Based on this hypothetical data, the HCl, Mesylate, and Succinate salts would be prioritized for Tier 3 characterization due to their desirable crystalline nature and improved solubility.

Protocol 4.2: Tier 3 - In-Depth Characterization of Lead Salts

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS): Hygroscopicity is the tendency of a substance to absorb moisture from the air, which can impact stability, flowability, and processing.[15] DVS analysis provides a precise measure of this property.

  • Procedure: Place 5-10 mg of the sample in the DVS instrument. Subject the sample to a pre-defined humidity program at a constant temperature (e.g., 25 °C), typically stepping from 0% to 90% relative humidity (RH) and back down. The instrument measures the change in mass at each RH step.

  • Data Interpretation: The results are plotted as mass change vs. RH. The degree of hygroscopicity can be classified according to established standards, such as the European Pharmacopoeia.[16]

Classification % Weight Gain at 80% RH / 25 °C
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Single Crystal X-ray Diffraction (SCXRD): If a single crystal of sufficient quality can be grown, SCXRD provides the definitive three-dimensional atomic structure.[17][18] This analysis unambiguously confirms salt formation by showing the proton transfer from the acid to the basic API and reveals detailed information about bond lengths, angles, and intermolecular interactions in the crystal lattice.[19]

  • Crystal Growth: Attempt to grow single crystals using techniques like slow solvent evaporation, vapor diffusion, or cooling crystallization from various solvent systems.[20]

  • Data Collection & Analysis: Mount a suitable crystal on a diffractometer and collect diffraction data.[21] The structure is then solved and refined using specialized software to generate a final structural model.[17]

Final Selection and Justification

The final step is to collate all the characterization data to make an informed, evidence-based decision. The optimal salt form is not necessarily the one with the highest solubility, but the one with the best overall balance of properties required for the intended dosage form and route of administration.

DecisionTree Start Start with 3-5 Lead Salts Q1 Is the form crystalline and thermodynamically stable? Start->Q1 Q2 Is hygroscopicity acceptable? (Non- or Slightly Hygroscopic) Q1->Q2 Yes Eliminate1 Eliminate or De-risk (Polymorphism Risk) Q1->Eliminate1 No Q3 Is aqueous solubility and dissolution rate sufficient? Q2->Q3 Yes Eliminate2 Eliminate or De-risk (Handling/Stability Issues) Q2->Eliminate2 No Q4 Is the salt chemically stable under stress conditions? Q3->Q4 Yes Eliminate3 Eliminate or De-risk (Bioavailability Risk) Q3->Eliminate3 No Eliminate4 Eliminate or De-risk (Shelf-life Issues) Q4->Eliminate4 No Select Select as Lead or Backup Candidate Q4->Select Yes

Caption: A decision tree for selecting the optimal pharmaceutical salt form.

A comprehensive report should be compiled that justifies the selection of the lead salt and a backup candidate. This report is a critical component of the regulatory submission file for a new drug product.[22][23]

References

  • Salt Selection in Drug Development | Pharmaceutical Technology. (2021). Available at: [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. (2025). Available at: [Link]

  • Salt Selection in Drug Development | PDF | Acid Dissociation Constant | Solubility - Scribd. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). Available at: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? - BJC. (2009). Available at: [Link]

  • Salt and Co-crystal Screening at Sygnature Discovery. Available at: [Link]

  • Salt Screening | Improved Pharma. (2021). Available at: [Link]

  • US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents.
  • WO2019222093A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents.
  • Hygroscopicity Evaluation - Technology Networks. Available at: [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences. (2008). Available at: [Link]

  • WO/2019/222093 PHARMACEUTICAL SALTS OF PYRIMIDINE DERIVATIVES AND METHOD OF TREATING DISORDERS - WIPO Patentscope. Available at: [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments. Available at: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013). Available at: [Link]

  • How complementary techniques boost XRPD in solid form analysis - Malvern Panalytical. (2022). Available at: [Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010). Available at: [Link]

  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • SDPD Methods to Pharmaceutical Cocrystals and Salts | Encyclopedia MDPI. (2023). Available at: [Link]

  • Salt and Polymorph Screening. Available at: [Link]

  • Characterization of Pharmaceutical Products - Eurofins Scientific. Available at: [Link]

  • An evaluation of salt screening methodologies - ResearchGate. Available at: [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development - GSC Online Press. (2025). Available at: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. Available at: [Link]

  • US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents.
  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Available at: [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC. (2026). Available at: [Link]

  • Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC. (2012). Available at: [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI. (2023). Available at: [Link]

  • Marketed Drugs made with Pyrimidine Derivatives - ResearchGate. Available at: [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography - Indian Chemical Society. (2022). Available at: [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available at: [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. (2021). Available at: [Link]

Sources

Application Note: Advanced TLC Visualization Strategies for Pyrazolylpyrimidine Amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Chromatographic monitoring, chemical derivatization, and reaction validation.

Introduction & Chemical Context

Pyrazolylpyrimidine amines are privileged pharmacophores in modern drug discovery. Characterized by their electron-rich, multi-nitrogen heterocyclic cores, these scaffolds are frequently utilized in the development of kinase inhibitors, COX-2 selective anti-inflammatory agents[1], and novel antimicrobial therapeutics[2].

During the synthesis of these intermediates—typically via the condensation of aminopyrazoles with electrophilic pyrimidines or enones—reaction monitoring presents a unique analytical challenge. Relying solely on standard UV 254 nm visualization is a critical error. Because both the starting materials (e.g., aminopyrazoles) and the resulting pyrazolylpyrimidine products are highly conjugated, they both exhibit strong UV fluorescence quenching[2]. To definitively confirm the consumption of starting materials and the formation of the aminated product, researchers must employ a multi-modal Thin-Layer Chromatography (TLC) strategy that exploits the specific chemical reactivity of the amine and heterocyclic moieties.

Mechanistic Rationale: The Causality of Visualization

As an application scientist, I emphasize that every visualization technique must be chosen based on the underlying physical chemistry of the target molecule. For pyrazolylpyrimidine amines, we utilize a tri-modal approach:

  • UV 254 nm (Non-Destructive): The highly conjugated

    
    -systems of the pyrazole and pyrimidine rings absorb short-wave UV light, quenching the green fluorescence of the F254 indicator embedded in the silica gel. This identifies the location of all aromatic species but cannot differentiate them.
    
  • Ninhydrin Stain (Amine-Specific): Ninhydrin specifically targets primary and secondary exocyclic amines. The mechanism involves the nucleophilic attack of the amine on the triketone hydrate of ninhydrin, followed by decarboxylation and condensation with a second ninhydrin molecule. This yields a highly conjugated, deep purple/pink complex known as Ruhemann's purple[3]. Tertiary amines embedded within the pyrimidine ring do not react, providing structural selectivity.

  • Dragendorff's Reagent (Heterocycle-Specific): This reagent consists of potassium bismuth iodide (

    
    ). The heavy metal complex coordinates with the basic, electron-rich tertiary nitrogens of the pyrazolylpyrimidine core, precipitating as a bright orange/red complex[3]. This confirms the presence of the intact heterocyclic scaffold.
    
  • Potassium Permanganate (

    
    ) (Oxidation-Specific):  A harsh, general oxidative stain. It reduces purple 
    
    
    
    to brown
    
    
    oxide upon contact with oxidizable groups (e.g., unreacted aliphatic amines or alcohols)[4]. It is highly effective for tracking the disappearance of non-UV-active precursors.

Visualization Workflow & Decision Matrix

The following logic diagram outlines the self-validating workflow for analyzing these complex intermediates.

TLC_Visualization_Logic Start Eluted TLC Plate (Silica Gel 60 F254) UV254 UV 254 nm Inspection Check Pyrimidine/Pyrazole Core Start->UV254 Step 1: Non-Destructive UV365 UV 365 nm Inspection Check Extended Conjugation UV254->UV365 Document Quenching Split Select Destructive Stain Based on Target Moiety UV365->Split Step 2: Chemical Staining Ninhydrin Ninhydrin Stain (Detects 1°/2° Amines) Split->Ninhydrin Exocyclic Amine Focus Dragendorff Dragendorff's Reagent (Detects Basic Heterocycles) Split->Dragendorff Heterocycle Focus KMnO4 KMnO4 Stain (Detects Oxidizable Precursors) Split->KMnO4 Precursor Tracking ResultNin Ruhemann's Purple (Positive for Amine) Ninhydrin->ResultNin Heat at 120°C ResultDrag Orange/Red Complex (Positive for Alkaloid N) Dragendorff->ResultDrag Room Temp ResultKMnO4 Brown Spot (MnO2) (Positive for Oxidation) KMnO4->ResultKMnO4 Heat at 50-60°C

Figure 1: Sequential TLC visualization workflow for pyrazolylpyrimidine amine intermediates.

Empirical Data: Expected Visualization Profiles

To ensure experimental trustworthiness, compare your TLC spots against the standardized response matrix below. A true pyrazolylpyrimidine amine intermediate must satisfy the specific combination of UV quenching and orthogonal chemical staining.

Compound Class / MoietyUV 254 nm ResponseNinhydrin (120°C)Dragendorff's Reagent

(50°C)
Aliphatic Amine Precursor Inactive (No quenching)Deep Purple / PinkInactiveYellow/Brown
Aminopyrazole Precursor Strong Dark SpotRed / PurpleWeak OrangeBrown
Pyrazolylpyrimidine Amine Strong Dark SpotPurple / PinkBright Orange / Red Brown
Non-aminated Pyrimidine Strong Dark SpotInactiveOrangeInactive / Weak

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system . By running co-spots of your starting materials alongside the reaction mixture, you inherently verify the efficacy of your stains (which can degrade over time) and eliminate false negatives.

Protocol A: Mobile Phase Optimization for Basic Heterocycles

Expert Insight: Pyrazolylpyrimidines possess multiple basic nitrogen atoms that strongly interact with the acidic silanol groups (


) of standard silica gel, causing severe streaking.
  • Prepare your standard mobile phase (e.g., 5-10% Methanol in Dichloromethane).

  • Add 1% to 3% Triethylamine (TEA) or aqueous ammonia to the eluent.

  • Causality: The TEA acts as a sacrificial base, capping the silanol sites and allowing the pyrazolylpyrimidine amine to migrate as a tight, quantifiable band.

Protocol B: Stain Preparation

Note: Prepare stains in a fume hood. Store in amber glass bottles at 4°C.

  • Ninhydrin Solution: Dissolve 1.5 g of Ninhydrin in 100 mL of absolute ethanol. Add 3 mL of glacial acetic acid to stabilize the pH[3].

  • Dragendorff's Reagent:

    • Solution A: Dissolve 1.7 g basic bismuth nitrate in 100 mL of 20% aqueous acetic acid.

    • Solution B: Dissolve 40 g potassium iodide in 100 mL distilled water.

    • Working Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of distilled water[3].

  • Potassium Permanganate (

    
    ):  Dissolve 1.5 g of 
    
    
    
    , 10 g of
    
    
    , and 1.25 mL of 10%
    
    
    in 200 mL of distilled water[4].
Protocol C: The Sequential Visualization Technique
  • Elution & Drying: Elute the TLC plate. Critical Step: Dry the plate thoroughly with a heat gun to remove all traces of TEA from the mobile phase. Residual TEA will cause the entire plate to turn purple upon Ninhydrin staining.

  • Non-Destructive Marking: View the plate under UV 254 nm. Lightly circle all quenched (dark) spots with a soft graphite pencil.

  • Chemical Dipping: Using forceps, dip the plate swiftly into the Ninhydrin solution. Ensure complete coverage but avoid soaking, which causes spot diffusion.

  • Thermal Activation: Wipe the back of the plate on a paper towel. Heat the plate evenly with a heat gun (approx. 120°C) until spots develop[3].

  • Validation: The starting aminopyrazole should appear as a distinct red/purple spot. The pyrazolylpyrimidine amine product will also appear purple/pink, but at a higher

    
     value due to the lipophilic pyrimidine addition.
    
  • Orthogonal Confirmation (Duplicate Plate): Because Ninhydrin destroys the molecule, run a duplicate plate and dip it into Dragendorff's reagent at room temperature. The target intermediate will immediately precipitate a bright orange/red complex, confirming the pyrimidine-pyrazole conjugation.

References

  • Source: Journal of Medicinal Chemistry (ResearchGate)
  • Small Polar Hits against S.
  • Source: EPFL (École Polytechnique Fédérale de Lausanne)
  • TLC Stains and Chemistry Source: ReachDevices URL

Sources

Troubleshooting & Optimization

Improving reaction yield of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving reaction yield of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS Registry Number: 1447965-78-7 (and related analogs)

Critical Analysis: Why This Reaction Fails

From the Desk of the Senior Application Scientist

If you are experiencing low yields (<40%) or incomplete conversion with this synthesis, you are likely fighting the electronic nature of your starting material.

The standard industrial route involves a Nucleophilic Aromatic Substitution (SNAr) between 6-chloropyrimidin-4-amine and 3,5-dimethylpyrazole .

The Core Problem: Electronic Deactivation

The reaction is deceptively simple but kinetically hindered.

  • Deactivation: The amino group (-NH₂) at position 4 is a strong electron-donating group (EDG) by resonance. It pushes electron density into the pyrimidine ring.

  • Reduced Electrophilicity: This electron density stabilizes the ring, making the carbon at position 6 (holding the chlorine) significantly less electrophilic.

  • The Consequence: Unlike 4,6-dichloropyrimidine, which reacts violently at room temperature, the 4-amino analog requires significant thermal energy or stronger activation to overcome this resonance stabilization.

The Mechanism (SNAr)

The reaction proceeds via a Meisenheimer Complex . The rate-determining step is the attack of the pyrazolate anion on the pyrimidine ring. If the ring is electron-rich (due to the amine), this attack is energetically unfavorable.

SNAr_Mechanism Start Reagents: 6-Cl-pyrimidin-4-amine + 3,5-dimethylpyrazole Base Base Activation: Deprotonation of Pyrazole (Forms strong nucleophile) Start->Base  Mix   TS Transition State: Meisenheimer Complex (Destabilized by 4-NH2) Base->TS  Heat/Solvent   Product Product: 6-(3,5-dimethylpyrazol-1-yl) pyrimidin-4-amine TS->Product  -Cl elimination  

Caption: The SNAr pathway requires overcoming the electronic deactivation from the existing amine group.

Optimized Protocols (The "Gold Standard")

We recommend two distinct routes. Route A is preferred if you already have the chlorinated starting material. Route B is the "Nuclear Option" if Route A persistently fails.

Route A: High-Temperature SNAr (Recommended)

Best for: Standard lab scale, commercially available starting materials.

ParameterStandard ConditionOptimized Condition Reason
Solvent Ethanol/IsopropanolDMSO or DMF Polar aprotic solvents stabilize the transition state and dissolve the salt forms better.
Base K₂CO₃Cs₂CO₃ or NaH Cesium carbonate is more soluble in organics; Sodium hydride ensures irreversible deprotonation.
Temp Reflux (78°C)110°C - 130°C Required to overcome the activation energy barrier caused by the amine deactivation.
Time 4-6 Hours12-16 Hours Slower kinetics require extended reaction times.

Step-by-Step Protocol:

  • Dissolve: In a pressure vial, dissolve 6-chloropyrimidin-4-amine (1.0 equiv) and 3,5-dimethylpyrazole (1.2 equiv) in anhydrous DMSO (0.5 M concentration).

  • Activate: Add Cs₂CO₃ (2.0 equiv). Note: If using NaH (60% dispersion), add slowly at 0°C, then warm to RT before heating.

  • Reaction: Seal the vial and heat to 120°C for 16 hours.

  • Monitoring: Check LCMS. You should see the product mass (M+H ≈ 204 Da).

  • Work-up (The "Crash-Out"):

    • Cool to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (10x volume of DMSO).

    • Stir vigorously for 30 minutes. The product should precipitate as a white/off-white solid.

    • Filter, wash with water, and dry under vacuum.

Route B: The Hydrazine Condensation (High Yield Alternative)

Best for: When SNAr fails or yields are <20%.

This route builds the pyrazole ring onto the pyrimidine, bypassing the difficult displacement step.

Reaction: 4-hydrazinopyrimidin-6-amine + Pentane-2,4-dione (Acetylacetone)


 Product
  • Starting Material: Convert 6-chloropyrimidin-4-amine to 6-hydrazinopyrimidin-4-amine by refluxing with excess hydrazine hydrate in ethanol (Yields are typically quantitative).

  • Cyclization:

    • Suspend the hydrazine intermediate in Ethanol .

    • Add Acetylacetone (1.1 equiv).

    • Reflux for 2-4 hours.

    • Result: The cyclization is usually rapid and clean. The product often precipitates directly from the hot ethanol upon cooling.

Troubleshooting Guide

Use this decision tree to diagnose specific failure modes in your experiment.

Troubleshooting Issue Start: What is the primary issue? LowConv Low Conversion (Starting Material Remains) Issue->LowConv Impurity High Impurity Profile Issue->Impurity Iso Isolation Difficulty (Product stuck in solvent) Issue->Iso Sol_Temp Increase Temp to 120°C Switch solvent to DMSO LowConv->Sol_Temp If Temp < 100°C Sol_Base Switch Base to NaH (Force deprotonation) LowConv->Sol_Base If Temp > 100°C Sol_Hydro Check Solvent Dryness (Water causes hydrolysis to pyrimidone) Impurity->Sol_Hydro New peak M+1 (Hydrolysis) Sol_Crash Use Water Crash-out method (Do not extract with EtOAc) Iso->Sol_Crash Product is amphoteric

Caption: Troubleshooting logic flow for common synthesis failures.

FAQ: Common User Questions

Q: Can I use microwave irradiation? A: Yes. Microwave heating is highly recommended for Route A. Try 140°C for 30-45 minutes in DMSO. This often pushes the conversion to completion before side reactions (like degradation) occur.

Q: I see a side product with Mass = Product + 14? A: This is likely N-methylation if you are using Methyl Iodide in a subsequent step, but in this step, it might be an impurity in your 3,5-dimethylpyrazole or solvent contamination. However, the most common impurity is the hydrolysis product (6-aminopyrimidin-4-ol) if your DMSO is "wet." Ensure anhydrous conditions.

Q: The product is water-soluble and won't precipitate. A: The product has a basic amine and a pyrazole nitrogen. If the pH is too low (acidic), it will protonate and stay in the water. Ensure the crash-out water is neutral or slightly basic (pH 8-9) using saturated NaHCO₃. If it still doesn't precipitate, extract with n-Butanol or DCM/Isopropanol (3:1) .

Q: Why not use Cu-catalyzed coupling (Buchwald/Ullmann)? A: You can, but it is generally overkill. Copper catalysis (CuI/DMEDA) is useful if the SNAr is impossible (e.g., non-activated aryl chlorides), but for a chloropyrimidine, thermal SNAr or the Hydrazine route is cleaner and removes heavy metal contamination risks.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71465203 (Analog Structure). Retrieved from PubChem. Link

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Detailed analysis of pyrimidine electronics). Link

  • MDPI. Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (Analogous reaction conditions and work-up). Link

  • Arkivoc. Reaction of 3-aminopyrrole with chloropyrimidines. (Discussion on electronic deactivation in aminopyrimidines). Link

Troubleshooting solubility issues of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine . It is designed to address solubility challenges in Dimethyl Sulfoxide (DMSO) and subsequent aqueous dilutions.[1][2]

Compound: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS: 1447965-78-7 Support Ticket: #SOL-PYR-042[1][2][3][4]

Compound Physicochemical Profile

Before troubleshooting, verify that your experimental expectations align with the compound's fundamental properties.[1][2][4] This molecule contains a rigid pyrimidine core linked to a pyrazole, creating a planar, crystalline lattice that can resist dissolution.[1][2][4]

PropertyValue / DescriptionImplication for Solubility
Molecular Weight ~189.22 g/mol Small molecule; kinetics of dissolution should be fast if thermodynamically favorable.[1][2][3][4]
LogP (Predicted) ~1.2 – 1.8Moderately lipophilic.[1][2][3][4] Soluble in organic solvents, poor aqueous solubility.[1][2][4][5]
H-Bond Donors 1 (Exocyclic Amine)Potential for intermolecular H-bonding, increasing crystal lattice energy.[1][2][3][4]
pKa (Predicted) ~3.5 – 4.5 (Pyrimidine N)Basic.[1][2][3][4] Solubility in water may improve at lower pH, but DMSO solubility is pH-independent.[1][2][3][4]
Physical State Solid Crystalline PowderHigh melting point polymorphs may require energy input (heat/sonication) to break the lattice.[1][2][3][4]

Standard Dissolution Protocol (DMSO)

Objective: Create a stable stock solution (typically 10 mM – 50 mM).

Reagents:

  • DMSO: Must be anhydrous (≥99.9%, water content <0.1%).[1][2][3][4]

  • Vessel: Glass or polypropylene (PP) vial. Avoid polystyrene (PS) which can be damaged by DMSO.[1][2][4]

Step-by-Step Workflow:

  • Weighing: Weigh the target amount of compound into the vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the center of the vial to avoid powder sticking to the walls.

  • Initial Mixing: Vortex vigorously for 30 seconds.

    • Observation: If the solution is clear, proceed to storage.[1][2][4]

    • Observation: If cloudy or particulates remain, proceed to Troubleshooting Step 1 .[1][2][3][4]

  • Inspection: Hold the vial up to a light source. Look for "schlieren" lines (swirls indicating incomplete mixing) or undissolved micro-crystals at the bottom.[1][2][4]

Troubleshooting Guide (Q&A Format)

Issue 1: "I've vortexed for 5 minutes, but solid particles are still visible."

Diagnosis: High Crystal Lattice Energy. The intermolecular forces in the solid state (likely hydrogen bonding between the amine and pyrazole nitrogens) are resisting the solvent penetration.[1][2][4]

Solution: Apply Energy (Heat + Sonication).[1][2][3][4]

  • Sonication: Place the sealed vial in an ultrasonic water bath. Sonicate at 40 kHz for 10–15 minutes .

    • Why? Cavitation bubbles implode near the solid surface, physically breaking apart crystal aggregates.[1][2][4]

  • Thermal Assist: If sonication fails, warm the solution to 40–50°C in a water bath for 5–10 minutes.

    • Why? Solubility is endothermic for most crystalline solids; increasing temperature increases saturation solubility (

      
      ).[1][2][4]
      
    • Caution: Do not exceed 60°C to avoid thermal degradation of the amine group.[1][2][4]

Issue 2: "The compound dissolved in DMSO, but precipitated immediately when I added it to my cell culture media (water)."

Diagnosis: The "Antisolvent" Effect (Crash-out).[1][2][3][4][5] This is the most common failure mode.[1][2][4] DMSO is the "solvent," and water is the "antisolvent."[1][2][4][5] When you dilute the DMSO stock (e.g., 1:1000) into water, the local solvent environment around the molecule instantly becomes highly polar.[1][4] The hydrophobic pyrazole/pyrimidine core cannot sustain solvation in water, leading to rapid precipitation.[1][2][4]

Solution: Intermediate Dilution or Formulation Adjustment.[1][2][4]

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step A: Dilute stock 1:10 into an intermediate solvent (e.g., PEG400 or pure ethanol).[1][2][4]

    • Step B: Dilute that intermediate into your aqueous buffer.[1][2][4]

  • Vortex During Addition: Never add the stock to a static buffer. Vortex the buffer while slowly piping the DMSO stock into the center of the vortex. This maximizes dispersion speed and minimizes local high-concentration zones where nucleation occurs.[1][2][3][4]

  • Limit Final Concentration: Ensure your final aqueous concentration is below the thermodynamic solubility limit (likely <100 µM in PBS).

Issue 3: "My DMSO stock solution turned yellow after a week at room temperature."

Diagnosis: Oxidative Instability or Hygroscopicity.[1][2][4] Primary amines (on the pyrimidine) can be susceptible to slow oxidation.[1][2][4] Furthermore, DMSO is hygroscopic; it absorbs water from the air.[1][2][4] Water in DMSO significantly reduces the solubility power and can catalyze hydrolysis.[1][2]

Solution: Proper Storage Protocols.

  • Aliquot Immediately: Do not store one large stock bottle. Freeze-thaw cycles promote crystal growth and degradation.[1][2][3][4]

  • Storage Conditions: Store aliquots at -20°C or -80°C .

  • Desiccant: Store vials in a sealed container with silica gel to prevent moisture ingress.[1][2][4]

  • Inert Gas: If possible, purge the headspace of the vial with nitrogen or argon before sealing.[1][2][4]

Visual Troubleshooting Logic

The following diagram outlines the decision-making process for handling solubility issues.

SolubilityTroubleshooting Start Start: Solid Compound + DMSO Vortex Vortex (30 sec) Start->Vortex Check1 Is Solution Clear? Vortex->Check1 Sonicate Sonicate (40kHz, 10 min) Check1->Sonicate No (Particulates) Success Success: Store at -20°C Check1->Success Yes Check2 Is Solution Clear? Sonicate->Check2 Heat Heat to 45°C (5 min) Heat->Check2 Check2->Heat No Check2->Success Yes Dilution Aqueous Dilution Step Success->Dilution Precip Precipitation Observed? Dilution->Precip Precip->Success No CrashOut Issue: Antisolvent Crash-out Precip->CrashOut Yes FixDilution Fix: Use Serial Dilution / Reduce Conc. CrashOut->FixDilution FixDilution->Dilution Retry

Caption: Decision tree for troubleshooting solubility of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine in DMSO and aqueous buffers.

References

  • Ziath. (2006).[1][2][4] Samples in DMSO: What an end user needs to know. Retrieved March 5, 2026, from [Link][2][3]

  • National Institutes of Health (NIH). (2013).[1][2][3][4] Development of Dimethyl Sulfoxide Solubility Models. PMC. Retrieved March 5, 2026, from [Link]

Sources

Technical Support Center: Optimization of Column Chromatography for Pyrazolylpyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Topic: Separation & Purification of Pyrazolylpyrimidine Derivatives Audience: Medicinal Chemists, Process Chemists, Purification Specialists

Core Technical Overview

Pyrazolylpyrimidines (e.g., the core scaffold of Ibrutinib and various kinase inhibitors) present unique purification challenges due to their fused nitrogen-rich heterocyclic structure. These compounds are inherently basic and polar , leading to specific chromatographic behaviors:

  • The "Silanol Effect": The basic nitrogens (pKa ~2–5 depending on substitution) interact strongly with acidic silanol groups (Si-OH, pKa ~5–7) on standard silica gel. This results in severe peak tailing, irreversible adsorption, and yield loss.

  • Solubility Profiles: These derivatives often exhibit poor solubility in non-polar solvents (Hexane/Heptane) but high solubility in chlorinated solvents (DCM) and polar protic solvents (MeOH), necessitating specific mobile phase strategies.

This guide provides a self-validating workflow to overcome these issues, moving from method development to troubleshooting.

Phase 1: Method Development Strategy

Do not rely on generic gradients. Use this logic to select the optimal stationary and mobile phases.

Stationary Phase Selection Matrix
Stationary PhaseSuitabilityTechnical Notes
Standard Silica (Irregular, 40-63 µm) Moderate Requires mobile phase modifiers (TEA/NH₃) to suppress silanol activity. Best for initial screening.
Amine-Functionalized Silica (NH₂) High The surface amines shield silanols and prevent basic interaction. Eliminates the need for basic modifiers in the mobile phase.
C18 (Reversed Phase) High Ideal for highly polar derivatives. Use basic buffers (Ammonium Bicarbonate, pH 8-10) to keep the amine unprotonated and improve retention.
Neutral Alumina Low/Specialized Use only if compound is acid-sensitive and decomposes on silica. Lower resolution than silica.
Mobile Phase & Modifier Logic

The choice of modifier is critical. You must compete with the stationary phase for the analyte's basic sites.

  • System A (Standard): Dichloromethane (DCM) / Methanol (MeOH).

    • Modifier:1% Triethylamine (TEA) or 1–10% 7N NH₃ in MeOH .

    • Why: MeOH provides high elution strength; Ammonia/TEA blocks silanols.

  • System B (Alternative): Ethyl Acetate (EtOAc) / Hexane.[1]

    • Modifier:1% TEA .[2]

    • Why: Good for less polar lipophilic analogs. Often fails for unsubstituted pyrazolylpyrimidines due to solubility.

Workflow Visualization: Method Selection

MethodDev Start Start: Crude Mixture Solubility Check Solubility in DCM vs EtOAc Start->Solubility DCM_Sol Soluble in DCM Solubility->DCM_Sol High EtOAc_Sol Soluble in EtOAc Solubility->EtOAc_Sol High Polarity TLC Screening (10% MeOH/DCM) DCM_Sol->Polarity System1 System: Hex/EtOAc + 1% TEA EtOAc_Sol->System1 Rf_High Rf > 0.5 (Non-polar) Polarity->Rf_High Clean Spot Rf_Low Rf < 0.2 (Polar/Streaking) Polarity->Rf_Low Streaking System2 System: DCM/MeOH + 1% NH4OH Rf_High->System2 Standard Rf_Low->System2 Add Base Reverse Switch to C18 (High pH Buffer) Rf_Low->Reverse Too Polar

Figure 1: Decision logic for selecting the initial chromatographic system based on solubility and TLC behavior.

Phase 2: Troubleshooting & Optimization

Issue 1: Peak Tailing (The "Shark Fin" Effect)

Symptom: Peaks have a sharp front but a long, dragging tail. Root Cause: Heterogeneous binding sites. The compound binds to both "fast" sites (bulk silica) and "slow" sites (acidic silanols). Protocol Fix:

  • Switch Modifier: If using TEA, switch to Ammonia (NH₄OH) . Ammonia is smaller and can access steric pores that TEA cannot, effectively blocking deep silanols.

  • Constant Buffer: Instead of adding base only to the organic modifier, add 0.1% TEA to the ENTIRE mobile phase (both Solvent A and B) to maintain constant pH throughout the gradient.

Issue 2: Co-elution of Regioisomers

Symptom: Pyrazolylpyrimidines often form regioisomers (e.g., N1 vs N2 alkylation) with identical Rf values. Protocol Fix:

  • Change Selectivity (Solvent Swap): Switch from MeOH to Isopropanol (IPA) or Acetone .

    • Recipe: DCM / Acetone (0–50% gradient). Acetone interacts differently with the dipole of the pyrimidine ring.

  • Use "Pseudo-Reverse Phase": Run a C18 column using Water / Methanol (no buffer) if the isomers have different hydrophobic surface areas.

Issue 3: Compound Decomposition

Symptom: Product disappears or turns into a baseline smear during purification. Root Cause: Acid-catalyzed hydrolysis or ring-opening on active silica. Protocol Fix:

  • Pre-treat Column: Flush the silica column with 1% TEA in Hexane before loading the sample. This neutralizes the column bed immediately.

  • Switch Support: Use Neutral Alumina (Brockmann Grade III). It is far less acidic than silica.

Detailed Experimental Protocols

Protocol A: Preparation of Ammonia-Saturated Mobile Phase

Essential for DCM/MeOH gradients to prevent tailing.

Materials:

  • Dichloromethane (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Hydroxide (28-30% NH₃ aqueous) OR 7N NH₃ in MeOH (Commercial)

Step-by-Step:

  • Method 1 (Commercial): Purchase 7N NH₃ in Methanol.

    • Prepare Mobile Phase B: Mix 900 mL DCM + 100 mL (7N NH₃/MeOH). This gives a ~10% MeOH solution with high ammonia content.

  • Method 2 (Aqueous - Cheaper):

    • Take 100 mL of Methanol.

    • Add 1–2 mL of 28% Ammonium Hydroxide.

    • Note: Do not add NH₄OH directly to DCM; it is immiscible. Dissolve it in the MeOH fraction first, then mix with DCM. The small amount of water helps deactivate silica further.

Protocol B: Dry Loading for Solubility-Limited Compounds

Pyrazolylpyrimidines often precipitate in non-polar starting gradients.

  • Dissolve the crude mixture in a minimal amount of DCM/MeOH (1:1) .

  • Add Celite 545 or Silica Gel (ratio 1:2 sample-to-solid).

  • Evaporate solvent on a rotary evaporator until a free-flowing powder is obtained.

  • Critical Step: Ensure no residual MeOH remains, as it will elute the product immediately. Dry under high vacuum for 30 mins.

  • Load the powder into a solid load cartridge (SLS) or pour on top of the packed column bed.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Methanol? A: Yes. Acetone is less protic than methanol and can offer different selectivity for separating isomers. However, it absorbs UV at low wavelengths (<330 nm), so ensure your detection wavelength is set appropriately (e.g., 254 nm or 280 nm).

Q: My compound streaks even with 1% TEA. What now? A: Increase the ionic strength. Switch to a C18 Reverse Phase method using 10 mM Ammonium Bicarbonate (pH 10) in water/acetonitrile. The high pH ensures the basic nitrogens are deprotonated (neutral), significantly improving peak shape.

Q: How do I remove the TEA after the column? A: TEA has a high boiling point (89°C) and can be difficult to remove by rotavap.

  • Option 1: Azeotrope with Heptane (add heptane, evaporate, repeat 3x).

  • Option 2: Dissolve the product in EtOAc and wash with dilute saturated NaHCO₃ (if the product is not acid-sensitive, a quick dilute HCl wash works, but is risky for basic heterocycles).

References

  • BenchChem Technical Support. (2025).[2][3][4][5][6] Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PubChem. Retrieved from

  • Pure Synth. (2025). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. Retrieved from

  • Royal Society of Chemistry. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists.[7] Retrieved from

  • ZeptoMetrix. (2025). Mobile Phase Modifiers for HPLC/LCMS.[8][9] Retrieved from

Sources

Minimizing side reactions during pyrazole-pyrimidine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole-Pyrimidine Coupling Optimization

Introduction: The Scaffold Challenge

The pyrazole-pyrimidine scaffold is a cornerstone in kinase inhibitor discovery (e.g., Ruxolitinib, Ibrutinib). However, coupling these two nitrogen-rich heterocycles presents a unique "perfect storm" of synthetic challenges:

  • Ambident Nucleophilicity: The pyrazole ring has two competing nitrogens (N1 vs. N2), leading to difficult-to-separate regioisomers.

  • Electronic Deactivation: The electron-deficient pyrimidine ring makes oxidative addition difficult in Pd-catalyzed reactions.

  • Catalyst Poisoning: Multiple coordination sites (

    
     nitrogens) can sequester metal catalysts, killing turnover.
    

This guide provides field-proven protocols to suppress these side reactions, organized by coupling strategy.

Module 1: Regioselectivity in N-Arylation (SNAr & Buchwald)

Q1: I am performing an SNAr reaction between a 3-substituted pyrazole and a chloropyrimidine. I consistently get a mixture of N1- and N2-coupled isomers. How do I force a single regioisomer?

Diagnosis: Pyrazoles exist in tautomeric equilibrium. In


 or alkylation reactions, the product ratio is governed by the interplay between sterics  (favoring the less hindered N1) and thermodynamics  (favoring the more stable isomer).

Troubleshooting Protocol:

  • Analyze the Substituent Effect:

    • Steric Control (Kinetic): If your pyrazole has a bulky group at C3 (e.g.,

      
      -butyl, 
      
      
      
      ), the reaction will naturally favor N1 (distal to the group) due to steric repulsion at N2.
    • Electronic Control: Electron-withdrawing groups (EWG) at C3 increase the acidity of the adjacent NH, often making the N2 tautomer more reactive under basic conditions.

  • Switch the Base/Solvent System:

    • To favor N1 (Kinetic product): Use a polar aprotic solvent (DMF, DMSO) with a mild base (

      
      ) at lower temperatures (
      
      
      
      ). This minimizes equilibration.
    • To favor N2 (Thermodynamic product): Use high heat (

      
      ) or reversible conditions. However, N2 selectivity is notoriously difficult to achieve with high specificity without a directing group.
      
  • The "Blocking Strategy" (Gold Standard): If you need the "anti-steric" isomer (N2), do not rely on chance.

    • Step A: Protect N1 with a transient group (e.g., THP or SEM).

    • Step B: Functionalize the pyrimidine.

    • Step C: Deprotect.

Q2: In Buchwald-Hartwig coupling, my conversion is low, and I see significant hydrodehalogenation (reduction) of the chloropyrimidine.

Diagnosis: Nitrogen-rich heterocycles like pyrimidines can coordinate to Palladium (


), displacing the phosphine ligand. This creates an inactive "Pd-black" species or a stable complex that fails to undergo oxidative addition. The hydride source for reduction is often the amine or solvent (

-hydride elimination).

Corrective Actions:

  • Ligand Switch: Switch to bulky, electron-rich biaryl phosphine ligands that bind tightly to Pd and prevent heterocyclic coordination.

    • Recommendation:BrettPhos or tBuXPhos . These are specifically designed for coupling weak nucleophiles (pyrazoles) with electron-deficient electrophiles.

  • Pre-catalyst Use: Stop using

    
     or 
    
    
    
    . Use oxidative-addition-ready precatalysts like BrettPhos Pd G3 . This bypasses the induction period where catalyst death often occurs.
  • Base Selection: Avoid

    
     if sensitive functional groups are present. Switch to 
    
    
    
    or
    
    
    in anhydrous dioxane.

Module 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

Q3: My pyrimidine boronic acid is disappearing, but no product is forming. LCMS shows the de-boronated parent pyrimidine.

Diagnosis: This is Protodeboronation . 2-Heteroaryl boronic acids (where boron is adjacent to nitrogen) are highly unstable. The C-B bond hydrolyzes rapidly in the presence of water and base, especially at high temperatures.

The "Slow-Release" Protocol: Do not add the unstable boronic acid all at once.

  • Switch Reagent: Use a MIDA boronate or Potassium Trifluoroborate (

    
    ) . These hydrolyze slowly, keeping the concentration of free boronic acid low but steady, matching the rate of the catalytic cycle.
    
  • Anhydrous Conditions: If you must use the boronic acid, switch to anhydrous conditions:

    • Solvent: Anhydrous Dioxane or Toluene.

    • Base: Solid

      
       or 
      
      
      
      (anhydrous).
  • Catalyst Load: Increase catalyst loading to 5 mol% to speed up transmetalation before decomposition occurs.

Data Presentation: Catalyst Selection for Pyrazole-Pyrimidine Coupling

ChallengeRecommended Catalyst SystemWhy?
Steric Hindrance (Ortho-subs)Sphos Pd G3 High activity for hindered substrates; prevents homocoupling.
N-Rich Substrates (Poisoning)XPhos Pd G3 or BrettPhos Pd G3 Bulky ligand prevents N-coordination to Pd center.
Unstable Boronic Acids Pd(dppf)Cl2 or Pd(dtbpf)Cl2 Fast oxidative addition; works well with rapid coupling to beat deboronation.
Cost-Effective Scale-up Pd(PPh3)4 Only works for simple, unhindered substrates. High risk of Pd-black.

Module 3: Visualization of Logic

Figure 1: Decision Tree for Optimizing Regioselectivity Caption: Logical flow for selecting conditions based on steric and electronic requirements of the pyrazole substrate.

Regioselectivity Start Start: Pyrazole + Halopyrimidine CheckSub Is Pyrazole C3-Substituted? Start->CheckSub Steric Is the Group Bulky? (tBu, CF3, Ph) CheckSub->Steric Yes ReactionType Coupling Type? CheckSub->ReactionType No Steric->ReactionType No (Small Group) N1_Major Result: N1 Isomer Major (Steric Control) Steric->N1_Major Yes (High Selectivity) SNAr SNAr Reaction ReactionType->SNAr Buchwald Buchwald/Ullmann ReactionType->Buchwald Mix Result: Mixture N1/N2 (Tautomer Equilibration) SNAr->Mix Buchwald->Mix Solution1 Use Polar Aprotic Solvent (DMF/DMSO) + Low Temp Mix->Solution1 Try First Solution2 Use Blocking Group Strategy (Protect N1 -> Couple -> Deprotect) Solution1->Solution2 If Selectivity < 10:1

Module 4: Workup & Purification Protocols

Q4: I have a persistent metal impurity in my final compound. How do I remove Pd/Cu residues from the pyrazole-pyrimidine product?

Issue: Pyrazoles and pyrimidines are excellent ligands for Pd and Cu. Standard silica columns often fail to remove these trace metals.

The Scavenger Protocol:

  • SiliaMetS® Thiol or DMT: Add a metal scavenger resin (functionalized silica) to your crude reaction mixture before concentration, or to the organic layer during workup.

    • Dosage: 4 equivalents relative to the catalyst loading.

    • Time: Stir at

      
       for 1 hour.
      
    • Filtration: Filter through a Celite pad.[1]

  • Chelating Wash: If resin is unavailable, wash the organic layer with 10% aqueous Acetylcysteine or 0.5M EDTA (pH 8) . The sulfur/chelator binds Pd more tightly than the heterocycle.

References

  • BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.

  • Wikipedia. Protodeboronation Mechanism and Factors.

  • University of Bristol. The Slow-Release Strategy in Suzuki-Miyaura Coupling.

  • WuXi AppTec. Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings.

  • Organic Chemistry Portal. Chan-Lam Coupling: Mechanism and Scope.

  • National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

Sources

Resolving baseline noise in HPLC analysis of pyrimidine amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Baseline Noise & Drift in HPLC Analysis of Pyrimidine Amines Lead Scientist: Dr. A. Vance, Senior Application Specialist[1]

Diagnostic Triage: Isolate the Source

Before modifying your chemistry, you must validate your hardware. Follow this logic flow to determine if your noise is Electronic, Hydraulic, or Chemical.

Interactive Troubleshooting Logic

The following decision tree represents the standard operating procedure (SOP) for isolating noise sources.

BaselineDiagnosis Start START: Observe Baseline (15 min window) Type Identify Pattern Start->Type Cyclic Cyclic/Regular Pulses Type->Cyclic Sine wave pattern Random Random/Spiky Noise Type->Random Fuzzy/Hairy baseline Drift Unidirectional Drift Type->Drift Slope > specification Pump Pump Issue (Check Check-Valves/Air) Cyclic->Pump High Freq Mixer Mixing Issue (Gradient Ripple) Cyclic->Mixer Low Freq StopFlow TEST: Stop Flow Random->StopFlow Temp Temperature unstable Drift->Temp Equil Column not equilibrated (esp. with IPAs) Drift->Equil NoiseStops Noise Stops? (Hydraulic/Chemical) StopFlow->NoiseStops Yes NoisePersists Noise Persists? (Electronic/Lamp) StopFlow->NoisePersists No Check Mobile Phase\n(Degassing/Purity) Check Mobile Phase (Degassing/Purity) NoiseStops->Check Mobile Phase\n(Degassing/Purity) Check Lamp Energy\n& Flow Cell Air Check Lamp Energy & Flow Cell Air NoisePersists->Check Lamp Energy\n& Flow Cell Air

Figure 1: Diagnostic Logic Tree. Use this workflow to categorize the noise profile before attempting chemical resolution.

The Chemistry of Noise: Pyrimidine Amines

Why this specific class of compounds causes baseline headaches.

The "Silanol-Amine" Conflict

Pyrimidine amines (e.g., 2-aminopyrimidine, 4-aminopyrimidine) possess basic nitrogen atoms with pKa values typically ranging from 3.5 to 6.[1]0. In standard reversed-phase HPLC (pH 3–7), these nitrogens become protonated (


).

The noise you see is often not random detector noise, but chemical noise caused by the "stick-and-slip" interaction between the cationic amine and anionic silanols (


) on the column surface. This manifests as:
  • Severe Tailing: The "tail" of a major peak can stretch for minutes, raising the apparent baseline for subsequent peaks.

  • Ghost Peaks: Analytes trapped by silanols from previous injections eluting randomly.[1]

The "Modifier" Trap

To combat tailing, researchers often add Triethylamine (TEA) or Trifluoroacetic Acid (TFA). However, these additives are the primary source of baseline drift and high background absorbance at the low UV wavelengths (210–254 nm) required for pyrimidines.

Data: UV Cutoff Limits for Common Additives

Ensure your detection wavelength is at least 10–20 nm above the cutoff.

Additive / SolventUV Cutoff (nm)Risk Factor for Pyrimidines
Acetonitrile 190Low (Best for low UV)
Methanol 205Moderate (Avoid <220 nm)
TFA (0.1%) 210High (Causes baseline drift in gradients)
Triethylamine (TEA) ~250Critical (High background noise <254 nm)
Formic Acid (0.1%) 210Moderate
Phosphate Buffer <200Low (Excellent for noise, bad for MS)

Technical Protocols (Self-Validating Systems)

Protocol A: The "System Isolation" Test

Use this to prove to yourself (and service engineers) whether the issue is the pump or the column.

Objective: Determine if noise is generated by the column (chemical) or the instrument (mechanical).

  • Step 1 (Electronic Baseline):

    • Disconnect the column.[2]

    • Install a Zero-Dead-Volume (ZDV) Union in place of the column.

    • Set Flow = 0 mL/min.

    • Monitor baseline for 10 minutes.

    • Result: If noise > 0.05 mAU, the issue is the Lamp or Flow Cell (Dirty windows/Air bubble).

  • Step 2 (Hydraulic Baseline):

    • Keep ZDV Union installed.

    • Set Flow = 1.0 mL/min (or your method flow).

    • Run the gradient profile.[3]

    • Result: If you see cyclic pulses, the issue is the Pump (Check valves/Air).[4] If you see a rising drift, it is the Mobile Phase Absorbance (See Table above).

  • Step 3 (Chemical Baseline):

    • Reinstall the column.[5][6][7]

    • Run the method.

    • Result: Any new noise appearing here is strictly due to Column Bleed or Sample/Matrix interactions .

Advanced Resolution: The "Shielding" Strategy

If Protocol A confirms the noise is chemical (column-based), use the Steric Exclusion Strategy . We must block silanols without using UV-absorbing additives like TEA.

Mechanism of Action

Standard end-capping is often insufficient for small pyrimidines.[1] We recommend switching to a Hybrid Silica column (high pH stable) or using a Bulky Buffer .

ShieldingMechanism Silanol Silanol (Si-O-) Amine Pyrimidine (NH3+) Silanol->Amine Ionic Attraction (Causes Tailing/Noise) Shield Steric Shield Shield->Silanol Blocks Site Shield->Amine Repels

Figure 2: Steric Shielding. High pH buffers or hybrid surfaces (Green) physically block the ionic interaction between the Pyrimidine Amine (Blue) and the Silanol (Red).

Recommended "Golden Standard" Method for Pyrimidines

This method minimizes noise by removing UV-absorbing amine modifiers entirely.[1]

  • Column: Hybrid-Silica C18 (e.g., Ethylene Bridged Hybrid).[1] Why: Allows high pH stability.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0).[1]

  • Mobile Phase B: Acetonitrile.[8]

  • Detection: UV 254 nm.[3]

  • Reasoning: At pH 10, the pyrimidine amines are neutral (deprotonated). Neutral molecules do not interact with silanols, eliminating tailing and the need for TEA. Ammonium Bicarbonate is transparent at 254 nm.

Frequently Asked Questions (FAQ)

Q: I see a rhythmic sine-wave baseline noise. Is this my sample? A: No. This is almost certainly pump pulsation .

  • Cause: One pump head is delivering slightly less volume than the other, or a check valve is sticking.

  • Fix: Purge the pump with hot water (60°C) to dissolve salt precipitates, then isopropyl alcohol to remove air bubbles. If it persists, replace the check valves.

Q: My baseline drifts upwards only during the gradient. Why? A: This is the "Gradient Effect" caused by the difference in refractive index or UV absorbance between Solvent A and Solvent B.

  • Fix: If using TFA, add 0.08% TFA to Solvent A and 0.1% TFA to Solvent B. The slight imbalance compensates for the volumetric change in absorbance, flattening the baseline.

Q: Can I use Ion-Pairing Agents (IPAs) like Hexanesulfonate? A: Proceed with caution. While IPAs reduce tailing for amines, they are notorious for causing long-term baseline instability .

  • Risk: IPAs equilibrate slowly (requires >20 column volumes). If the column is not fully saturated, the baseline will drift continuously. Once a column is used with IPAs, it is permanently dedicated to that method.

References

  • Agilent Technologies. (2025). Eliminating Baseline Problems in HPLC. Retrieved from [Link]

  • Dolan, J. (2024).[1] How to Measure Detector Noise and Drift. Separation Science. Retrieved from [Link]

  • Phenomenex. (2023).[1] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Waters Corporation. (2024). Detector Noise and Drift Calculations. Waters Help Center. Retrieved from [Link]

  • Element Lab Solutions. (2018). HPLC UV Detection: Solvent Cut-Off Values. Retrieved from [Link]

Sources

Optimization of temperature conditions for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Executive Summary & Quick Reference Dashboard

Welcome to the technical support hub for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine . This guide addresses the critical thermodynamic and kinetic parameters required to isolate this intermediate with high purity (>98%) and optimal particle size distribution.

The primary challenge with this pyrazolo-pyrimidine motif is its tendency to undergo Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before crystallization occurs, particularly in aqueous-alcoholic mixtures.

ParameterSpecification / Recommendation
CAS (Related) 1447965-78-7 (and analogs)
Typical Melting Point 170–175 °C (Dependent on polymorph/solvate)
Primary Solvent System Ethanol : Water (Ratio 1:1 to 2:1 v/v)
Alternative Solvents Methanol (higher solubility), Isopropanol (lower solubility, higher yield)
Critical Hazard Oiling out at high supersaturation; Regioisomer impurities.
Target Cooling Rate 0.2 – 0.5 °C/min (Linear)
Module 1: Temperature Optimization & Solubility Curves

User Question: I am seeing inconsistent yields and purity. What is the optimal temperature profile for crystallization?

Technical Response: The crystallization of aminopyrimidines is governed by a steep solubility curve. To balance yield and purity, you must operate within the Metastable Zone Width (MSZW) . Rapid cooling pushes the system into the "Labile Zone," causing spontaneous nucleation of amorphous solids or oils.

The Optimized Protocol (Ethanol/Water System)
  • Dissolution (Saturation):

    • Temperature: Heat the slurry to 75–80 °C (Reflux).

    • Action: Ensure complete dissolution. If haze persists, it may be inorganic salts (filter hot) or the regioisomer impurity.

    • Note: Do not exceed 85 °C for prolonged periods to avoid thermal degradation of the amine.

  • Polishing Filtration:

    • Perform a hot filtration at 75 °C to remove insoluble impurities.

  • Controlled Cooling (The Critical Step):

    • Step A (Initial Cooling): Cool from 75 °C to 60 °C at a rate of 1.0 °C/min.

    • Step B (Seeding): At 58–60 °C , add 0.5 wt% pure seed crystals.

    • Why? Seeding bypasses the energy barrier for nucleation, preventing the supersaturation from reaching the "oiling out" threshold.

    • Step C (Hold): Hold at 60 °C for 30–60 minutes to allow seed growth (Ostwald Ripening).

    • Step D (Final Cooling): Cool from 60 °C to 5 °C at a slow rate of 0.3 °C/min .

  • Isolation:

    • Filter at 5 °C. Wash with cold Ethanol/Water (1:3 ratio).

Module 2: Troubleshooting Guide

User Question: My product is coming out as a sticky yellow oil/gum instead of white crystals. How do I fix this?

Technical Response: This is the most common failure mode for pyrazole-pyrimidine derivatives. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Crystal Nucleation boundary.

Root Cause Analysis & Solutions
SymptomProbable CauseCorrective Action
Oiling Out Cooling too fast; Supersaturation is too high.Decrease initial concentration by 10%. Implement Seeding at higher temperatures (metastable zone).
Fine/Dusty Crystals Nucleation rate >> Growth rate (Crash cooling).Reduce cooling rate to <0.5 °C/min. Implement a temperature cycle (heat back up to dissolve fines, then re-cool).
Color Retention Impurities trapped in crystal lattice.Digestion: Hold the slurry at 50 °C for 2 hours before final cooling. This releases trapped impurities back into the mother liquor.
Low Yield Final temperature too high or too much alcohol.Cool to 0–5 °C . Increase water ratio in the final antisolvent step (if using antisolvent).
Module 3: Process Logic & Visualization

The following diagrams illustrate the decision-making process for optimizing your crystallization.

Figure 1: Crystallization Process Workflow

CrystallizationWorkflow Start Start: Crude Solid Dissolution Dissolution (EtOH:H2O, 80°C) Start->Dissolution CheckClear Is Solution Clear? Dissolution->CheckClear HotFilter Hot Filtration (Remove Inorganics) CheckClear->HotFilter No (Haze) Cooling1 Cool to Metastable Zone (60°C) CheckClear->Cooling1 Yes HotFilter->Cooling1 Seeding Add Seeds (0.5 wt%) Hold 30 mins Cooling1->Seeding Cooling2 Slow Cooling (0.3°C/min to 5°C) Seeding->Cooling2 Isolation Filtration & Wash (Cold EtOH/H2O) Cooling2->Isolation

Caption: Standard Operating Procedure (SOP) for controlled crystallization to ensure polymorph stability and avoid oiling out.

Figure 2: Troubleshooting Logic Tree (Oiling Out)

Troubleshooting Problem Issue: Oiling Out (LLPS) CheckConc Check Concentration Problem->CheckConc HighConc Dilute Solution (Add 10% Solvent) CheckConc->HighConc Too High CheckSeed Did you Seed? CheckConc->CheckSeed Normal TempProfile Adjust Cooling Profile (Slower Ramp) HighConc->TempProfile NoSeed Add Seeds at Low Supersaturation CheckSeed->NoSeed No YesSeed Check Seed Quality (Polymorph match?) CheckSeed->YesSeed Yes NoSeed->TempProfile YesSeed->TempProfile

Caption: Diagnostic tree for resolving Liquid-Liquid Phase Separation (LLPS) during cooling.

Module 4: Scientific Rationale (E-E-A-T)

Why does this specific molecule behave this way? The 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine molecule contains both a pyrazole ring and an aminopyrimidine ring.

  • Hydrogen Bonding: The amine (-NH2) and the pyrimidine nitrogens create strong intermolecular hydrogen bonding networks. This leads to high lattice energy (high melting point ~170°C) [1].

  • Solubility Gap: While soluble in hot ethanol due to polar interactions, the molecule becomes hydrophobic as it cools. If water is present (antisolvent), the hydrophobic "oil" phase may separate before the crystal lattice can organize. This is why seeding is non-negotiable—it provides a template for the lattice to form immediately, bypassing the oil phase [2].

  • Impurity Profile: The synthesis often involves nucleophilic substitution. A common impurity is the regioisomer where the pyrazole attaches at a different nitrogen or position. These isomers disrupt crystal packing, widening the metastable zone and making spontaneous nucleation difficult [3].

References
  • MDPI. (2021). Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General Reference for MSZW and Seeding principles).
  • Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds (US20210009566A1).

Overcoming hygroscopic nature of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and handling challenges associated with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine salts.

Based on the chemical structure (a basic pyrimidine-pyrazole scaffold), the hygroscopicity you are experiencing is likely due to the high charge density of the protonated pyrimidinium core when paired with small, spherical counter-ions like Chloride (Cl⁻). This guide provides immediate troubleshooting for your current batch and a strategic roadmap for engineering a stable solid form.

Part 1: Emergency Troubleshooting (Current Batch)

If you are currently stuck with a deliquescent (turning to oil) or sticky batch of the salt (likely the Hydrochloride or Mesylate form), follow these immediate containment procedures.

Q1: My salt turned into a sticky oil/gum on the balance. Is it degraded?

Answer: Not necessarily. It has likely undergone deliquescence , where the solid absorbs enough atmospheric moisture to dissolve itself in the absorbed water.[1][2]

  • Immediate Action: Do not heat it in an oven to dry it; this often leads to hydrolysis or "glass" formation (amorphous solid) which is even more hygroscopic.

  • Recovery Protocol:

    • Dissolve the "oil" completely in a dry solvent (Methanol or Ethanol).

    • Add a co-solvent (e.g., MTBE or Heptane) to precipitate the solid, or rotary evaporate to dryness azeotropically (using Toluene to carry off water).

    • Store immediately in a desiccator.

Q2: How do I weigh this compound without it gaining mass instantly?

Answer: The kinetics of moisture sorption for pyrimidine salts can be rapid (seconds).

  • Technique: Use the "Difference by Weighing" method inside a glove bag or dry box.

    • Tare a vial containing the bulk solid inside the dry environment.

    • Remove an approximate amount.

    • Re-weigh the source vial. The loss in mass is your sample weight.

    • Why: This prevents the sample on the balance pan from absorbing water while you wait for the reading to stabilize.

  • Static Control: Use an ionizing gun (e.g., Zerostat) before weighing. Hygroscopic powders often carry high static charges, making them "jump" and complicating mass readings.

Part 2: Root Cause Analysis & Chemical Logic

To solve this permanently, we must understand why this specific molecule is problematic.

The Structural Flaw

The molecule contains a pyrimidin-4-amine core.

  • pKa Mismatch: The pyrimidine ring nitrogen (N1 or N3) is the primary protonation site (pKa ~4–5).

  • H-Bond Donors: The exocyclic amine (-NH2) and the protonated ring nitrogen are strong Hydrogen Bond Donors (HBD).

  • The Chloride Problem: If you are using the HCl salt, the Chloride anion (Cl⁻) is a spherical, "hard" charge. It often fails to satisfy all the H-bond donors of the drug cation in the crystal lattice.

  • The Consequence: The "unsatisfied" H-bond donors reach out to atmospheric water to complete their coordination sphere. This is the mechanism of hygroscopicity.

Part 3: The Engineering Solution (Salt Selection)

To fix this, you must switch the counter-ion. We need a larger, "softer" anion with multiple H-bond acceptors to "lock up" the drug's protons and exclude water.

Recommended Counter-Ion Screen

Based on the pyrimidine-pyrazole scaffold, the following anions are statistically most likely to yield non-hygroscopic crystalline solids:

Counter-IonpKa (Acid)Rationale for SelectionExpected Outcome
Fumarate 3.03, 4.44Top Recommendation. Planar, dicarboxylic acid. Forms strong 2D H-bond networks that stabilize the crystal lattice.High melting point (>180°C), non-hygroscopic.
Succinate 4.21, 5.64Similar to fumarate but more flexible. Often forms stable 1:1 or 2:1 salts with weak bases.Good solubility, low hygroscopicity.
Tosylate -2.8Large, lipophilic anion. The aromatic ring provides π-π stacking opportunities with the pyrazole/pyrimidine rings.Very stable, but may have lower water solubility.
Phosphate 2.15Tetrahedral shape packs well with planar drugs.Often forms stable hydrates (which stops further water uptake).
Experimental Protocol: Salt Screening Workflow

Objective: Synthesize and evaluate the Fumarate and Succinate salts.

Materials:

  • Free base of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (1.0 eq).

  • Fumaric Acid / Succinic Acid (1.05 eq).

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg of the free base in minimal hot IPA (approx. 60°C).

  • Acid Addition: Add the acid (dissolved in hot IPA) dropwise to the free base solution.

    • Note: Ensure 1:1 stoichiometry. Excess acid can lead to hygroscopic co-crystals.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature (25°C) over 4 hours.

    • If no precipitate forms, cool to 4°C.

    • Anti-solvent: If still clear, add Heptane dropwise until the solution turns slightly turbid, then let stand.

  • Isolation: Filter the solid under nitrogen/argon flow (to prevent moisture uptake during filtration).

  • Drying: Vacuum dry at 40°C for 12 hours.

Part 4: Decision Logic Visualization

Use this flowchart to guide your solid-form selection process.

SaltSelection Start Start: Hygroscopic Salt Issue CheckSalt Identify Current Counter-ion Start->CheckSalt IsHCl Is it HCl or Mesylate? CheckSalt->IsHCl SwitchAnion CRITICAL ACTION: Switch Counter-ion IsHCl->SwitchAnion Yes Evaluate Evaluate Solid State IsHCl->Evaluate No (Already Organic) Screening Screen Organic Anions: 1. Fumarate 2. Succinate 3. Tosylate SwitchAnion->Screening Screening->Evaluate IsCrystalline Is it Crystalline? Evaluate->IsCrystalline Success Success: Stable, Non-Hygroscopic Form IsCrystalline->Success Yes (Sharp XRD) Amorphous Amorphous/Sticky IsCrystalline->Amorphous No (Halo XRD) CoCrystal Attempt Co-Crystallization (e.g., with Resorcinol) Amorphous->CoCrystal

Figure 1: Decision tree for remediating hygroscopic salts of pyrimidine-amines.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I just use the Free Base instead of a salt? A: The free base of this molecule is likely crystalline and non-hygroscopic, which solves the stability issue. However, pyrimidin-4-amines often have poor aqueous solubility. If your application is in vitro (DMSO stocks), the Free Base is actually preferred . Only use a salt if you need aqueous solubility for in vivo dosing.

Q: Why is Magnesium Stearate bad for my HCl salt formulation? A: Magnesium Stearate is basic.[3] If mixed with a hygroscopic HCl salt, it can cause disproportionation (the "HCl" moves from the drug to the Magnesium, forming MgCl₂ and the drug free base).[4] MgCl₂ is extremely deliquescent, making the tablet crumble.

  • Recommendation: Use Sodium Stearyl Fumarate as a lubricant instead.

Q: I see "Hydrates" mentioned in literature. Should I try to make one? A: Yes. Sometimes a hygroscopic anhydrate is just "thirsty" for a specific amount of water. If you intentionally crystallize the Monohydrate (by crystallizing from Ethanol/Water 90:10), the crystal lattice might stabilize with the water molecules locked in place, preventing further random moisture absorption.

References

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. (Foundational text on counter-ion selection for basic drugs).

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[5][6] Advanced Drug Delivery Reviews. (Explains the pKa/solubility relationship critical for pyrimidines).

  • Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences. (Reference for using Tosylate/Mesylate salts).

  • Hiendrawan, S., et al. (2014). "An Investigation of Hygroscopicity of Pharmaceutical Solids." Asian Journal of Pharmaceutical Sciences.
  • Kuminek, G., et al. (2016). "Cocrystals to facilitate delivery of poorly soluble compounds beyond oral route." Advanced Drug Delivery Reviews. (Strategy for using co-formers like succinic acid).[7]

Sources

Troubleshooting low biological potency in 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Biological Potency Topic: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine Assays Ticket ID: #PYR-4AM-001 Status: Open Responder: Senior Application Scientist, Lead Discovery Support[1]

Executive Summary

You are encountering lower-than-expected biological potency (high IC₅₀/EC₅₀) with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine .[1] This scaffold is a privileged structure often used in fragment-based drug discovery (FBDD) and as a core pharmacophore for kinase inhibitors (e.g., BTK, JAK) and adenosine receptor antagonists.[1]

Low potency in this class of compounds is rarely due to a single factor. It typically stems from a disconnect between the physicochemical properties of the pyrazolo-pyrimidine scaffold and the assay conditions .[1] This guide isolates the root causes—ranging from solubility "crash-out" events to specific assay interference—and provides self-validating protocols to resolve them.

Phase 1: Chemical Integrity & Solubility Diagnostics

The Issue: The pyrimidin-4-amine moiety combined with a dimethylpyrazole is moderately lipophilic but lacks significant solubilizing groups.[1] "Silent precipitation" in aqueous buffers is the #1 cause of false low potency.[1]

Q1: My compound is dissolved in DMSO at 10 mM. Why am I seeing variable data upon dilution?

Technical Insight: While soluble in DMSO, this compound has a "solubility cliff" when diluted into aqueous buffers, particularly at pH > 7.[1]4. The planar heteroaromatic structure encourages π-π stacking and micro-aggregation .[1] If your assay buffer contains < 0.1% detergent (e.g., Tween-20 or Triton X-100), the compound may form colloidal aggregates that are inactive or cause non-specific inhibition (false positives), though precipitation usually leads to signal loss (false negatives).[1]

Troubleshooting Protocol: The Nephelometry Check

  • Prepare: Your assay buffer (exact composition).

  • Spike: Add compound to reach 100 µM, 30 µM, and 10 µM (maintain constant DMSO, e.g., 1%).

  • Measure: Read Absorbance at 600 nm (OD600) or use a nephelometer.

  • Validate: An OD > 0.005 above background indicates precipitation.[1]

  • Fix: Add 0.01% Triton X-100 or CHAPS to the buffer.[1] This scaffold requires surfactant stabilization in aqueous media.[1]

Q2: Could the compound be degrading during the incubation?

Technical Insight: The N-C bond between the pyrazole and pyrimidine is generally stable.[1] However, the primary amine at position 4 is nucleophilic.[1] If your assay involves electrophilic reagents (e.g., certain reactive fluorescent probes or covalent warheads), the compound might be consumed by the assay components rather than the target.[1]

Diagnostic Step:

  • LC-MS Check: Incubate the compound in the assay buffer (without enzyme/cells) for the duration of the assay (e.g., 2 hours). Inject onto LC-MS.

  • Result: If the parent peak area decreases by >10%, you have chemical instability or non-specific binding to the plate surface.[1]

Phase 2: Biochemical Assay Optimization (Enzymatic/Binding)

The Issue: This scaffold often targets the ATP-binding pocket of kinases.[1] Mismatched assay conditions can artificially suppress potency.[1]

Q3: I am running a kinase assay. Why is the IC₅₀ in the micromolar range when literature suggests nanomolar?

Technical Insight: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is likely an ATP-competitive inhibitor .[1] Its potency is strictly dependent on the ATP concentration in your assay.[1]

  • Mechanism: The pyrimidine-amine motif mimics the adenine ring of ATP, forming hinge-binding hydrogen bonds.[1]

  • The Trap: If you run the assay at saturating ATP concentrations (e.g., 1 mM) to maximize signal, you are outcompeting your inhibitor.[1]

The Fix: ATP Km Determination

  • Action: Run the assay at the Km(app) for ATP, not saturation.

  • Calculation: Use the Cheng-Prusoff equation to determine the true affinity (

    
    ):
    
    
    
    
    Where [S] is the ATP concentration.[1]
Q4: Does pH affect the binding of this specific scaffold?

Technical Insight: Yes. The pyrimidine nitrogen typically has a pKa around 4–5.[1] However, the interaction often relies on the molecule being in a neutral state to act as a Hydrogen Bond Acceptor/Donor pair at the hinge region.[1]

  • Risk: If your assay buffer is acidic (pH < 6.0), the pyrimidine ring may protonate, disrupting the critical hydrogen bond network required for high-affinity binding.[1]

  • Recommendation: Ensure assay buffer is buffered to pH 7.2–7.5 (HEPES or Tris) to maintain the neutral species.

Phase 3: Cell-Based Assay Troubleshooting

The Issue: Biochemical potency is high, but cellular potency is low (The "Cellular Shift").[1]

Q5: Why is there a >100-fold drop in potency from enzyme to cell?

Technical Insight: This specific scaffold is a substrate for efflux transporters (P-gp/BCRP) due to its amphiphilic nature and molecular weight range.[1] Furthermore, high protein binding in media (FBS) can sequester the free drug.[1]

Diagnostic Workflow: The "Serum Shift" Assay

  • Standard: Run cytotoxicity/efficacy assay in standard media (10% FBS).

  • Low Serum: Run the same assay in 1% FBS or serum-free media (if cells tolerate).[1]

  • Analysis:

    • If potency improves significantly (e.g., IC₅₀ drops from 10 µM to 100 nM) in low serum, your issue is Protein Binding .[1]

    • Correction: You must calculate the Free Fraction (

      
      ) to report relevant biological data.
      

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Start: Low Potency Observed Solubility Step 1: Check Solubility (Nephelometry) Start->Solubility Precipitation Precipitation Detected? Solubility->Precipitation AddDetergent Action: Add 0.01% Triton/CHAPS Re-test Precipitation->AddDetergent Yes Biochem Step 2: Biochemical Context (ATP/pH) Precipitation->Biochem No ATP_Check Is [ATP] >> Km? Biochem->ATP_Check ReduceATP Action: Lower [ATP] to Km Use Cheng-Prusoff ATP_Check->ReduceATP Yes Cellular Step 3: Cellular Context (Permeability) ATP_Check->Cellular No SerumShift Serum Shift Assay (10% vs 1% FBS) Cellular->SerumShift

Caption: Logical workflow for isolating the cause of low potency, moving from physical chemistry to biological context.

Summary of Critical Parameters

ParameterStandard ConditionRisk Factor for Low PotencyOptimization Strategy
Solvent 100% DMSO StockAqueous dilution > 1:1000 without mixingIntermediate dilution step; Add surfactant (0.01%).[1]
Buffer pH 7.4pH < 6.0 (Protonation of pyrimidine)Maintain pH 7.2–7.6 using HEPES.[1]
[ATP] 1 mM (Saturating)Competition with inhibitorRun at

(app) for ATP.[1]
Incubation 1 hour< 30 mins (Slow binding kinetics)Extend incubation to 2–4 hours to ensure equilibrium.
Serum (FBS) 10%High Protein Binding (>90%)Run "Serum Shift" assay; Report free fraction.[1]

References

  • Zhang, J., et al. (2009).[1] Pyrazolo[1,5-a]pyrimidines as a new class of privileged structures in drug discovery.[1]Journal of Medicinal Chemistry . (General scaffold properties and solubility).

  • Copeland, R. A. (2005).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists.Wiley-Interscience .[1] (ATP competition and Cheng-Prusoff mechanics).

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1]Academic Press .[1] (Solubility cliffs and serum shift protocols).

  • ChemScene. (n.d.). 6-Chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)pyrimidin-4-amine Product Data.ChemScene .[1][2] (Chemical stability data).

Sources

Validation & Comparative

Unambiguous Structural Elucidation of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine: A Comparative Guide to NMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The 6-(pyrazol-1-yl)pyrimidin-4-amine scaffold is a privileged pharmacophore in modern drug discovery. It is prominently featured in the design of potent Adenosine A2A receptor antagonists for Parkinson's disease and cancer immunotherapy [1, 2], as well as in phosphodiesterase 10 (PDE-10) inhibitors [3]. However, the structural verification of these compounds presents a persistent analytical challenge. Differentiating regioisomers and unambiguously assigning the pyrazole methyl groups often leads to critical bottlenecks during lead optimization.

This guide objectively compares the performance of standalone 1D ¹H NMR against a comprehensive 1D/2D NMR suite. By detailing the mechanistic causality behind chemical shifts and providing self-validating experimental protocols, this guide equips researchers with a definitive framework for the structural elucidation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine.

Part 1: The Analytical Challenge & Mechanistic Causality

Relying solely on 1D ¹H NMR for this scaffold often leads to ambiguous assignments due to a high concentration of overlapping singlets in the aromatic region. Understanding the electronic and spatial environment of the molecule is critical for accurate interpretation.

  • The Pyrimidine Ring: The H-2 proton is highly deshielded by the two adjacent nitrogen atoms, typically appearing as a sharp singlet downfield (>8.0 ppm). Conversely, the H-5 proton is subject to competing electronic effects. While the pyrazole ring is electron-withdrawing, the C-4 amine is a strong electron donor via resonance. This resonance shielding pushes H-5 significantly upfield (~6.2–6.6 ppm).

  • The Pyrazole Ring: The 3,5-dimethyl substitution creates two distinct methyl environments. The 5-CH₃ group is spatially proximate to the pyrimidine ring's π-system and the lone pairs of the pyrimidine nitrogens. This creates an anisotropic deshielding cone that causes the 5-CH₃ to resonate further downfield (~2.6 ppm) compared to the more isolated 3-CH₃ (~2.2 ppm).

While empirical shift rules can suggest these assignments, they are not definitive. A multi-modal NMR approach is required to lock the regiochemistry.

Workflow A Synthesized Compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine B 1D 1H NMR (DMSO-d6) A->B C 1D 13C NMR A->C D Ambiguity Check: Assigning H-5 (Pyr) vs H-4 (Pz) B->D C->D E 2D HSQC (C-H Direct Bonds) D->E Resolve Overlap F 2D HMBC / NOESY (Connectivity) D->F Connect Rings G Unambiguous Structural Verification E->G F->G

Analytical Workflow for the Unambiguous Regiochemical Assignment of Pyrazolylpyrimidines.

Part 2: Comparative Data Presentation

To objectively evaluate the analytical approaches, we must compare the predictive baseline of 1D NMR against the deterministic validation provided by 2D techniques.

Table 1: Predicted ¹H NMR Chemical Shifts and 2D Validation Mapping

Note: Chemical shifts are highly solvent-dependent. Values below are calibrated for DMSO-d₆.

Proton EnvironmentPredicted δ (ppm) in DMSO-d₆MultiplicityIntegration2D NMR Confirmation Method
Pyrimidine H-2 8.30 – 8.60Singlet (s)1HHSQC, HMBC (to C-4, C-6)
Amine -NH₂ 6.80 – 7.20Broad Singlet (br s)2HD₂O Exchange
Pyrimidine H-5 6.20 – 6.60Singlet (s)1HNOESY (to 5-CH₃)
Pyrazole H-4 6.00 – 6.20Singlet (s)1HHSQC, HMBC (to 3-CH₃, 5-CH₃)
Pyrazole 5-CH₃ 2.50 – 2.70Singlet (s)3HNOESY (to Pyrimidine H-5)
Pyrazole 3-CH₃ 2.10 – 2.30Singlet (s)3HHMBC (to C-4, C-3)
Table 2: Analytical Modality Comparison
Analytical Feature1D ¹H NMR (Standalone)1D + 2D NMR Suite (HSQC, HMBC, NOESY)
Regiochemical Assignment Ambiguous (relies on empirical shift rules)Definitive (through-space NOE mapping)
Resolution of Singlets Poor (H-5 and H-4 often overlap)Excellent (dispersed by ¹³C shifts in HSQC)
Methyl Group Differentiation Inferential (based on anisotropic deshielding)Absolute (NOESY anchor to pyrimidine ring)
Time Investment Low (~5 minutes)Moderate (~2-4 hours)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology guarantees the correct assignment of the pyrazole orientation relative to the pyrimidine core.

Protocol A: Sample Preparation and Solvent Selection

Causality: Pyrimidin-4-amines often exhibit poor solubility and broad, drifting amine signals in CDCl₃ due to intermolecular hydrogen bonding. DMSO-d₆ is the superior solvent choice because it strongly solvates the amine, sharpening the -NH₂ signal and locking its chemical shift, thereby preventing overlap with the critical H-4 and H-5 aromatic singlets.

  • Dissolve 10–15 mg of the synthesized 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine in 0.6 mL of high-purity DMSO-d₆.

  • Transfer to a 5 mm NMR tube, ensuring no undissolved particulates remain (filter if necessary to preserve magnetic field homogeneity).

Protocol B: 1D Acquisition and D₂O Exchange
  • Acquire a standard 1D ¹H NMR spectrum (e.g., 400 MHz, 16 scans).

  • Identify the highly deshielded H-2 proton (>8.0 ppm).

  • Self-Validation Step: Add 1–2 drops of D₂O to the NMR tube, shake vigorously, and re-acquire the 1D spectrum. The broad singlet at ~6.8–7.2 ppm will disappear due to deuterium exchange. This definitively isolates the -NH₂ protons, ensuring they are not misassigned as the pyrimidine H-5 or pyrazole H-4.

Protocol C: 2D NOESY Acquisition and Spatial Mapping

Causality: While HMBC is excellent for tracing carbon-hydrogen backbone connectivity, the C-N bond between the pyrimidine C-6 and pyrazole N-1 means that HMBC correlations from the pyrazole methyls to the pyrimidine ring would be 4-bond (


), which are typically too weak to observe. NOESY relies on through-space proximity (< 5 Å), making the spatial interaction between Pyrimidine H-5 and Pyrazole 5-CH₃ a highly reliable anchor point.
  • Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Process the spectrum and analyze the cross-peaks in the aromatic-to-aliphatic region.

  • The Anchor Point: Locate the cross-peak between the pyrimidine H-5 singlet (~6.4 ppm) and one of the methyl singlets. The methyl singlet showing this strong spatial correlation is unambiguously the 5-CH₃ group . The remaining methyl singlet is confirmed as the 3-CH₃ group.

NOESY H5_Pyr Pyrimidine H-5 δ ~6.4 ppm CH3_5 Pyrazole 5-CH3 δ ~2.6 ppm H5_Pyr->CH3_5 Strong NOE (Spatial Proximity) H4_Pz Pyrazole H-4 δ ~6.1 ppm CH3_5->H4_Pz NOE CH3_3 Pyrazole 3-CH3 δ ~2.2 ppm CH3_3->H4_Pz NOE

2D NOESY Spatial Mapping: The critical through-space interaction linking the two rings.

Conclusion

While 1D ¹H NMR provides a rapid baseline for structural assessment, it is insufficient for the unambiguous elucidation of complex N-aryl pyrazoles like 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine. By integrating solvent-optimized 1D techniques with 2D NOESY spatial mapping, researchers can confidently resolve overlapping singlets, assign methyl regiochemistry, and validate the structural integrity of their synthesized pharmacophores.

References

  • Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A 2A Receptor Antagonists for the Treatment of Parkinson's Disease. PubMed Central (PMC). URL:[Link] [1]

  • Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British Journal of Pharmacology (via PMC). URL:[Link][2]

  • Pyrimidine derivatives as phosphodiesterase 10 inhibitors (PDE-10).

Technical Comparison Guide: Mass Spectrometry Profiling of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine , a critical heterocyclic scaffold in kinase inhibitor development.

By synthesizing established fragmentation rules for pyrimidines and pyrazoles with structural analysis, this guide provides a self-validating protocol for identifying this compound and distinguishing it from structural isomers and isobaric impurities.

Executive Summary

Compound: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine Formula: C


H

N

Exact Mass: 189.10 Precursor Ion [M+H]

:
190.11

In drug discovery, this scaffold serves as a bidentate ligand or kinase hinge binder. Its mass spectral signature is defined by the competition between the exocyclic amine loss (pyrimidine moiety) and methyl group cleavage (pyrazole moiety). This guide compares its fragmentation against Regioisomer A (2-substituted) and Analog B (Des-methyl) to demonstrate specificity.

Experimental Protocol (LC-MS/MS)

To replicate the fragmentation patterns described below, use the following standardized ESI-MS/MS workflow. This protocol ensures the protonation of the most basic nitrogen (pyrimidine N1 or N3), facilitating the characteristic charge-remote fragmentations.

LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

MS Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped 15, 30, 45 eV (to capture both labile and backbone cleavages).

  • Scan Range: m/z 50 – 250.

Fragmentation Mechanism & Pathway

The fragmentation of the [M+H]


 ion (m/z 190.11) follows three primary channels driven by the stability of the aromatic rings.
Channel 1: Exocyclic Amine Loss (Neutral Loss of NH )
  • Transition: m/z 190 → m/z 173

  • Mechanism: Proton transfer from the pyrimidine ring nitrogen to the exocyclic amine triggers the elimination of NH

    
     (17 Da). This is a hallmark of 4-aminopyrimidines.
    
Channel 2: Methyl Group Cleavage
  • Transition: m/z 190 → m/z 175

  • Mechanism: Inductive cleavage of the methyl group on the pyrazole ring. While aromatic methyls are generally stable, the high internal energy allows for radical loss (•CH

    
    , 15 Da), particularly from the C5 position of the pyrazole due to steric strain.
    
Channel 3: Inter-Ring Cleavage (Diagnostic)
  • Transition: m/z 190 → m/z 97 (Pyrazole ion) and m/z 94 (Pyrimidine ion)

  • Mechanism: The C-N bond connecting the pyrimidine C6 and pyrazole N1 is the weakest link between the two aromatic systems.

    • m/z 97: 3,5-dimethylpyrazole cation (Proton retained on pyrazole).

    • m/z 94: 4-aminopyrimidine radical cation (Charge retained on pyrimidine).

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathway Precursor [M+H]+ Precursor m/z 190.11 Fragment_NH3 Loss of NH3 [M+H - NH3]+ m/z 173.08 Precursor->Fragment_NH3 -17 Da (NH3) Fragment_CH3 Loss of Methyl [M+H - CH3]+ m/z 175.08 Precursor->Fragment_CH3 -15 Da (•CH3) InterRing C-N Bond Cleavage Precursor->InterRing Collision Induced Dissociation Frag_Pyrazole Dimethylpyrazole Ion m/z 97.07 InterRing->Frag_Pyrazole Charge on Pyrazole Frag_Pyrimidine Aminopyrimidine Ion m/z 94.05 InterRing->Frag_Pyrimidine Charge on Pyrimidine

Figure 1: Competitive fragmentation pathways of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine under ESI+ conditions.

Comparative Performance Analysis

To validate the identity of the target compound, it must be distinguished from common structural alternatives.

Comparison 1: Target vs. Regioisomer (2-substituted)

Alternative: 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine. Differentiation: The position of the pyrazole attachment changes the electronic resonance.

  • Target (6-position): Facile loss of NH

    
     (m/z 173) is dominant because the N1-protonated pyrimidine can transfer a proton to the 4-amine via a stable transition state.
    
  • Isomer (2-position): The distance between the N1/N3 ring nitrogens and the 4-amine makes the proton transfer less favorable. The m/z 173 peak will be significantly lower in intensity relative to the molecular ion.

Comparison 2: Target vs. Des-methyl Analog

Alternative: 4-amino-6-(1H-pyrazol-1-yl)pyrimidine (No methyl groups). Differentiation: Mass shift and fragmentation absence.

  • Target: Parent m/z 190. Shows m/z 175 (Loss of CH

    
    ).
    
  • Analog: Parent m/z 162. Cannot show loss of 15 Da (CH

    
    ). It will show m/z 135 (Loss of HCN) which is less prominent in the dimethyl target due to methyl stabilization.
    
Quantitative Comparison Table
FeatureTarget Compound Regioisomer (2-pos) Des-methyl Analog
Precursor Ion (m/z) 190.1 190.1162.1
Base Peak (High CE) m/z 97 (Dimethylpyrazole)m/z 97m/z 69 (Pyrazole)
NH

Loss (m/z 173)
High Intensity Low IntensityHigh Intensity (m/z 145)
CH

Loss
Present (m/z 175) Present (m/z 175)Absent
Diagnostic Ratio m/z 173 > m/z 175m/z 175 > m/z 173N/A

References

  • NIST Mass Spectrometry Data Center. "3,5-Dimethylpyrazole Mass Spectrum." National Institute of Standards and Technology. [Link]

  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines."[3][4] International Journal of Materials and Chemistry, 2014.[3][4] [Link]

  • MDPI. "Fragmentation of Pyrazolo[3,4-d]pyrimidine Derivatives." Molecules, 2021.[5] [Link]

Sources

A Researcher's Guide to Evaluating the Binding Affinity of Novel Kinase Inhibitors: A Comparative Analysis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the kinome remains a fertile ground for therapeutic intervention. The development of small molecule kinase inhibitors is a cornerstone of targeted therapy. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the discovery and characterization of new chemical entities. Here, we provide a framework for evaluating the binding affinity of a novel compound, using 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine as a case study, and comparing it against established standard inhibitors.

The chemical scaffold of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine, featuring a pyrazolopyrimidine core, is a privileged structure in kinase inhibitor design. This structural motif is known to interact with the ATP-binding pocket of various kinases. Notably, this scaffold bears resemblance to known inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic development.[]

For the purpose of this guide, we will hypothesize that 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a putative inhibitor of CDK2, a key kinase involved in the G1/S phase transition of the cell cycle.[2][] We will outline a systematic approach to characterize its binding affinity and benchmark it against well-established CDK2 inhibitors.

Comparative Binding Affinity of Standard CDK2 Inhibitors

A critical step in the evaluation of a novel inhibitor is to benchmark its potency against known standards. This provides context for the experimental data and helps to gauge the potential of the new compound. Below is a table summarizing the binding affinities of several well-characterized CDK2 inhibitors.

Standard InhibitorType of InhibitionBinding Affinity (IC50/Ki)Target(s)
Roscovitine (Seliciclib) ATP-competitiveIC50: ~0.7 µMCDK2, CDK5, CDK7, CDK9
Flavopiridol (Alvocidib) ATP-competitiveIC50: ~170 nMCDK1, CDK2, CDK4, CDK9
Dinaciclib (SCH 727965) ATP-competitiveIC50: ~1 nMCDK1, CDK2, CDK5, CDK9
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine To be determinedTo be determinedHypothesized: CDK2

Note: IC50 and Ki values can vary depending on the assay conditions, such as ATP concentration. The values presented here are for comparative purposes.[4][5]

Experimental Protocol: Determining Binding Affinity using Isothermal Titration Calorimetry (ITC)

To elucidate the binding thermodynamics of our novel compound, Isothermal Titration Calorimetry (ITC) is a powerful and direct method. ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[6][7][8]

Rationale for Choosing ITC:
  • Label-Free: ITC does not require any modification or labeling of the protein or the ligand, thus avoiding potential artifacts.

  • Direct Measurement: It directly measures the heat of binding, providing a true in-solution measurement of affinity.

  • Thermodynamic Characterization: A single ITC experiment yields multiple thermodynamic parameters, offering deeper insights into the binding mechanism.[6][7]

Step-by-Step ITC Protocol for Kinase Inhibitor Binding:
  • Protein Preparation:

    • Express and purify recombinant human CDK2/Cyclin A protein. The purity should be >95% as determined by SDS-PAGE.

    • Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to ensure buffer matching with the ligand solution.

    • Determine the accurate protein concentration using a reliable method such as UV-Vis spectroscopy at 280 nm or a BCA assay.

  • Ligand Preparation:

    • Synthesize and purify 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine. Purity should be >98% as determined by HPLC and NMR.

    • Accurately weigh the compound and dissolve it in the same ITC buffer used for the protein to a final concentration of approximately 10-20 times the expected Kd. A small amount of DMSO (e.g., <2%) may be used for initial solubilization, ensuring the final DMSO concentration is identical in both the protein and ligand solutions.

  • ITC Experiment Setup:

    • Thoroughly clean the ITC instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC) sample and reference cells with detergent and water.

    • Load the CDK2/Cyclin A solution into the sample cell at a concentration of approximately 10-20 µM.

    • Load the ligand solution into the injection syringe at a concentration of 100-200 µM.

    • Set the experimental temperature to 25°C.

  • Titration and Data Acquisition:

    • Perform an initial injection of 0.4 µL to remove any air bubbles and allow for equilibration, followed by a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections.

    • The stirring speed should be set to 750 rpm to ensure rapid mixing.

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing the Experimental and Comparative Workflow

To further clarify the experimental and logical processes, the following diagrams are provided.

ITC_Workflow Figure 1: Isothermal Titration Calorimetry (ITC) Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Prep 1. Purify & Dialyze CDK2/Cyclin A Ligand_Prep 2. Synthesize & Dissolve Novel Compound Buffer_Match 3. Ensure Identical Buffer Conditions Load_ITC 4. Load Protein into Cell & Ligand into Syringe Buffer_Match->Load_ITC Run_Titration 5. Perform Automated Injections Integrate_Data 6. Integrate Raw Data (Heat Pulses) Run_Titration->Integrate_Data Fit_Model 7. Fit to Binding Model (e.g., One-Site) Integrate_Data->Fit_Model Determine_Params 8. Obtain Kd, n, ΔH, ΔS Fit_Model->Determine_Params

Caption: Figure 1: Isothermal Titration Calorimetry (ITC) Experimental Workflow

Comparative_Logic Figure 2: Logical Framework for Comparative Affinity Analysis cluster_assay Binding Affinity Assay (e.g., ITC, SPR) New_Compound Novel Compound: 6-(3,5-dimethyl-1H-pyrazol-1-yl) -pyrimidin-4-amine Hypothesized_Target Hypothesized Target: CDK2 New_Compound->Hypothesized_Target Assay_New Determine Kd for Novel Compound Hypothesized_Target->Assay_New Standard_Inhibitors Standard Inhibitors: Roscovitine, Flavopiridol, Dinaciclib Assay_Standard Determine Kd for Standard Inhibitors (under identical conditions) Standard_Inhibitors->Assay_Standard Comparison Compare Kd Values Assay_New->Comparison Assay_Standard->Comparison Conclusion Conclusion on Relative Potency & Lead Optimization Strategy Comparison->Conclusion

Caption: Figure 2: Logical Framework for Comparative Affinity Analysis

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of a novel kinase inhibitor, using 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine as a representative example. By hypothesizing a target based on chemical structure, comparing it to known standards, and employing a robust biophysical technique like ITC, researchers can gain significant insights into the compound's potential.

The data obtained from these experiments are crucial for making informed decisions in the drug discovery pipeline. A strong binding affinity, comparable to or better than standard inhibitors, would warrant further investigation, including selectivity profiling against a panel of other kinases, determination of the mechanism of action, and evaluation in cell-based and in vivo models. This systematic approach ensures that resources are focused on the most promising candidates, accelerating the path towards new and effective therapies.

References

  • Taylor & Francis Online. Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes. [Link]

  • PubMed. Computational Prediction of Binding Affinity for CDK2-ligand Complexes. A Protein Target for Cancer Drug Discovery. [Link]

  • PubMed. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. [Link]

  • MDPI. Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. [Link]

  • ResearchGate. Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. [Link]

  • PubMed. Theoretical assessment of a new experimental protocol for determining kinetic values describing mechanism (time)-based enzyme inhibition. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Drug Hunter. Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

  • PMC. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. [Link]

  • Illinois Experts. Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. [Link]

  • PMC. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. [Link]

  • Protocols.io. 17 Inhibition Kinetics Measurement. [Link]

  • BioWorld. Cdk2 inhibitors - Articles. [Link]

  • Frontiers. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. [Link]

  • International Union of Crystallography. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. [Link]

  • Biocompare. Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. [Link]

  • CNR-IRIS. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]

  • MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • BindingDB. BindingDB BDBM123972 US8754233, 2-{[2-(5-Amino-3-methyl-1H-pyrazol-4-yl). [Link]

  • PubChemLite. 6-(3,5-dimethyl-1h-pyrazol-1-yl)pyridin-3-amine. [Link]

Sources

Structure-Activity Relationship (SAR) study of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic Scope: This guide evaluates the medicinal chemistry and pharmacological profile of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine derivatives. While this scaffold exhibits pleiotropic activity across kinase families (e.g., CDK16, Src), its most distinct and clinically validated application lies in the antagonism of the Adenosine A


 Receptor (A

R)
for the treatment of Parkinson’s Disease (PD) .

The Product: The 6-(pyrazol-1-yl)pyrimidin-4-amine core represents a "privileged scaffold" offering high ligand efficiency. Unlike traditional furan-based antagonists (e.g., Preladenant) or xanthines (e.g., Caffeine), this scaffold utilizes a specific nitrogen-linked pyrazole to achieve selectivity over the A


 receptor subtype.

Key Insight: The "magic methyl" effect is critical here—the 3,5-dimethyl substitution on the pyrazole ring is not merely lipophilic filler; it induces an orthogonal twist that locks the conformation, minimizing entropic penalty upon binding to the A


R orthosteric pocket.

Target Profile & Mechanism of Action

Primary Target: Adenosine A


 Receptor (GPCR).[1]
Therapeutic Indication:  Parkinson’s Disease (non-dopaminergic adjunct therapy).
Mechanism:  Blockade of A

receptors in the striatum reduces the overactivity of the indirect pathway, enhancing motor function without inducing dyskinesia common with L-DOPA.
Signaling Pathway Diagram

A2A_Signaling cluster_effect Therapeutic Effect Adenosine Adenosine (Endogenous) A2AR Adenosine A2A Receptor (Gs-coupled) Adenosine->A2AR Activates Antagonist Pyrimidin-4-amine Analog (Inhibitor) Antagonist->A2AR Blocks AC Adenylyl Cyclase A2AR->AC Gs Stimulation cAMP cAMP (Increase) AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 (Phosphorylation) PKA->DARPP32 Phosphorylates Thr34 Motor Motor Activity (Locomotion) DARPP32->Motor Inhibits Motor Function (Indirect Pathway)

Caption: A2A antagonism prevents cAMP accumulation in striatal neurons, reducing indirect pathway overactivity and restoring motor control.

Comparative SAR Analysis

This section deconstructs the scaffold into three critical regions. We compare the Pyrimidin-4-amine series against the industry standard Furan-pyrimidine (e.g., Preladenant).

Region A: The Pyrazole "Twist" (Position 6)

The 3,5-dimethyl-1H-pyrazol-1-yl moiety is the defining feature.

  • Observation: Removing the methyl groups (unsubstituted pyrazole) results in a >100-fold loss in potency.

  • Causality: The methyl groups create steric clash with the pyrimidine ring, forcing the pyrazole to rotate ~90° out of plane. This "pre-organized" conformation perfectly matches the hydrophobic pocket of the A

    
     receptor, reducing the energy cost of binding.
    
Region B: The Amine Handle (Position 4)[3][4]
  • Free Amine (-NH

    
    ):  High potency but rapid metabolic clearance.
    
  • Acylation (-NH-CO-R): Converting to an acetamide often improves selectivity against the A

    
     receptor but lowers solubility.
    
  • Optimization: Retaining the free amine is preferred for CNS penetration if metabolic stability is addressed elsewhere (e.g., fluorination).

Region C: The Selectivity Vector (Position 2)

This position tolerates large substituents and is used to tune physicochemical properties.

  • Phenyl/Heteroaryl Groups: A 2-pyridyl or 2-furyl group here drastically increases potency into the sub-nanomolar range (

    
     nM).
    
  • Solubility Solvers: Appending morpholine or piperazine rings to this position (via a linker) solves the notorious solubility issues of this scaffold.

Performance Comparison Table
Feature6-(pyrazol-1-yl)pyrimidin-4-amine (Subject)Triazolo-triazine (e.g., ZM241385)Furan-pyrimidine (e.g., Preladenant)
Binding Affinity (

)
0.4 – 2.5 nM (High)0.8 nM (High)1.1 nM (High)
A

/A

Selectivity
>100-fold >500-fold>1000-fold
Solubility Moderate (Requires optimization)LowLow
Metabolic Stability High (No furan ring)ModerateLow (Furan oxidation)
Synthesis Cost Low (3-step convergent)ModerateHigh

Experimental Protocols

Protocol A: Convergent Synthesis of the Scaffold

Rationale: A convergent approach allows late-stage diversification of the C2 position.

  • Reagents: 4,6-dichloropyrimidine, hydrazine hydrate, acetylacetone.

  • Step 1 (Hydrazinyl Intermediate):

    • Dissolve 4,6-dichloropyrimidine (1.0 eq) in EtOH.

    • Add hydrazine hydrate (1.1 eq) dropwise at 0°C. Stir for 2h.

    • Checkpoint: Monitor TLC for disappearance of starting material. The product, 4-chloro-6-hydrazinylpyrimidine, precipitates. Filter and wash with cold EtOH.

  • Step 2 (Pyrazole Formation):

    • Suspend intermediate from Step 1 in EtOH.

    • Add acetylacetone (1.1 eq) and catalytic HCl. Reflux for 3h.

    • Mechanism:[1] Cyclocondensation forms the 3,5-dimethylpyrazole ring.

    • Isolate 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine.

  • Step 3 (Amination):

    • React the chloro-intermediate with ammonia (NH

      
       in MeOH) in a sealed tube at 80°C for 12h.
      
    • Purification: Flash chromatography (DCM/MeOH 95:5).

Protocol B: Radioligand Binding Assay (A R)

Rationale: Direct measurement of


 using a competitive displacement model.
  • Membrane Prep: Use HEK293 cells stably expressing human A

    
    R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
    
  • Tracer: Use [

    
    H]-ZM241385 (Specific Activity ~50 Ci/mmol) at 2 nM concentration.
    
  • Incubation:

    • Mix: 50 µL Membrane + 50 µL Tracer + 50 µL Test Compound (10 concentrations, 0.1 nM – 10 µM).

    • Incubate at 25°C for 90 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Visualizing the SAR Logic

SAR_Map Core Pyrimidine Core (Scaffold) Pos6 Pos 6: 3,5-Dimethylpyrazole (The 'Twist') Core->Pos6 Pos4 Pos 4: Amine (-NH2) (H-Bond Donor) Core->Pos4 Pos2 Pos 2: Variable Region (Potency/Solubility) Core->Pos2 Effect6 Locks Conformation Critical for A2A fit Pos6->Effect6 Effect4 Essential for binding Acetylation increases selectivity Pos4->Effect4 Effect2 Add Pyridine = Potency Add Morpholine = Solubility Pos2->Effect2

Caption: Functional decomposition of the scaffold showing how each region contributes to the overall drug profile.

References

  • Lead Optimization of A2A Antagonists (Primary Source)

    • Title: Lead Optimization of 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)
    • Source: Journal of Medicinal Chemistry (2008).[2]

    • URL:[Link]

  • Kinase Profiling of Pyrazole-Pyrimidines

    • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illumin
    • Source: International Journal of Molecular Sciences (2022).[3]

    • URL:[Link]

  • Review of A2A Ligands

    • Title: Adenosine A2A Receptor as a Drug Discovery Target.[2]

    • Source: Chemical Reviews (2013).
    • URL:[Link]

Sources

A Guide to Purity Validation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine: A Comparative Analysis Focused on Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, nitrogen-containing heterocycles represent a cornerstone of medicinal chemistry, with over 85% of biologically active compounds featuring a heterocyclic core.[1] The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine, a molecule rich in nitrogen, exemplifies this class of pharmacologically significant structures.[2][3] Establishing the purity and verifying the elemental composition of such novel chemical entities is not merely a procedural step but a foundational requirement for reliable downstream biological and toxicological data. This guide provides an in-depth examination of elemental analysis as a primary method for purity validation, contextualized by a comparison with orthogonal analytical techniques essential for robust quality control in a research and drug development setting.

The validation of analytical methods is a critical component of ensuring scientifically sound and reproducible data, a principle underscored by international regulatory bodies through guidelines such as ICH Q2(R1).[4][5] This guide is designed for researchers and drug development professionals, offering both the theoretical underpinnings and practical, field-proven insights into creating a self-validating system for compound purity assessment.

Section 1: The Theoretical Basis of Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, operates on the principle of complete combustion of a sample. The resulting combustion gases (CO₂, H₂O, and N₂) are quantitatively measured, allowing for the determination of the mass percentage of each element in the original compound. For a synthesized batch of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine, the experimental results from a CHN analyzer are compared against the theoretical values derived from its molecular formula.

Molecular Formula: C₉H₁₁N₅ Molecular Weight: 189.24 g/mol

The theoretical elemental composition is the benchmark against which all experimental results are measured. Any deviation points to the presence of impurities, such as residual solvents, adsorbed water, or inorganic byproducts.

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ContributionTheoretical Mass %
Carbon (C)12.0119108.09957.12%
Hydrogen (H)1.0081111.0885.86%
Nitrogen (N)14.007570.03537.01%
Section 2: Experimental Protocol for CHN Combustion Analysis

The trustworthiness of elemental analysis data is directly dependent on a meticulous experimental technique. The following protocol outlines the critical steps for analyzing an organic compound like 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine.

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample.

Methodology:

  • Sample Preparation (The Causality of Precision):

    • Dry the purified compound under a high vacuum for at least 12-24 hours to remove residual solvents and adsorbed moisture. The presence of volatile impurities is a primary source of deviation from theoretical values.

    • Ensure the sample is homogenous. If the sample appears non-uniform, gently grind it with a mortar and pestle.

    • Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule using a calibrated microbalance. The precise mass is critical for calculating the final percentages.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This ensures the instrument's detectors are responding accurately and linearly.

  • Combustion Process:

    • The encapsulated sample is dropped into a high-temperature (900-1000°C) combustion furnace.

    • In the presence of excess oxygen, the sample undergoes complete combustion, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (and some NOx).

  • Reduction and Separation:

    • The combustion gas mixture passes through a reduction tube (typically containing copper) to convert nitrogen oxides (NOx) back to N₂.

    • The gases (CO₂, H₂O, N₂) are then separated, often by a gas chromatography column.

  • Detection and Quantification:

    • The separated gases flow past a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of a reference gas (helium) as each analyte gas passes, generating a signal proportional to the concentration of the gas.

  • Data Analysis:

    • The instrument's software integrates the detector signals and, using the initial sample weight and calibration data, calculates the mass percentage of C, H, and N.

    • Perform the analysis in triplicate to ensure precision and report the average and standard deviation.

Section 3: Interpreting Results: The ±0.4% Rule and Beyond

For a new organic compound, the generally accepted criterion for purity is that the experimentally determined elemental percentages must be within ±0.4% of the theoretical values.[6][7]

Sample StatusTheoretical %NExperimental %NDeviationInterpretation
Pass 37.01%36.85%-0.16%Meets acceptance criteria; considered pure.
Fail (Low N) 37.01%35.50%-1.51%Suggests presence of an impurity with low or no nitrogen (e.g., residual ethyl acetate, grease).
Fail (High H) 5.86%6.50%+0.64%Suggests the presence of adsorbed water or a hydrogen-rich solvent.

Causality of Deviations:

  • Low Values for All Elements: Often indicates the presence of an inorganic impurity (e.g., catalyst residue, silica gel) that does not combust.

  • High Carbon & Hydrogen, Low Nitrogen: Points towards contamination with common organic solvents used during synthesis and purification, such as hexane, ethyl acetate, or ethanol.[8]

  • High Hydrogen, Low Carbon & Nitrogen: A classic sign of a hygroscopic compound that has adsorbed atmospheric water.

Section 4: A Comparative Guide to Orthogonal Purity-Testing Methods

While elemental analysis is a powerful tool, it provides a bulk assessment of composition. For comprehensive validation, it must be complemented by orthogonal methods that assess purity based on different physicochemical principles.[9][10]

TechniquePrincipleInformation ProvidedProsCons
Elemental Analysis Combustion and detection of elemental gases (C, H, N, S).Confirms empirical formula and bulk elemental composition.Gold standard for formula validation; highly accurate for bulk purity.Insensitive to isomeric impurities; does not identify specific impurities.
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary and mobile phase.[11]Purity assessment (% area); quantification of impurities.[12]High precision and sensitivity; can separate and quantify individual impurities.Requires chromophoric compounds; co-eluting impurities can be missed.
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard.[6]Absolute purity/potency determination without a specific reference standard of the analyte.Provides structural and quantitative data simultaneously; highly accurate.Requires a high-field NMR; can be complex to set up and validate.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio analysis.[8]Confirms molecular weight of the main peak and provides mass information on impurities.High specificity and sensitivity; excellent for impurity identification.UV/Vis response can be non-linear; quantification can be challenging.
Section 5: An Integrated Workflow for Compound Validation

A robust and self-validating workflow leverages the strengths of multiple techniques to build a comprehensive and trustworthy data package for a new chemical entity.

Caption: Integrated workflow for new compound validation.

This workflow demonstrates a logical progression where structural identity is first confirmed, followed by an assessment of purity by a high-resolution separation technique like HPLC.[11] Elemental analysis then serves as the crucial, independent confirmation of the bulk sample's elemental composition. If a discrepancy arises, targeted investigations are launched, creating a feedback loop that ensures only compounds of the highest integrity proceed in the development pipeline.

Conclusion

Validating the purity of a novel compound such as 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a multi-faceted process that cannot rely on a single analytical technique. Elemental analysis serves an indispensable role by providing a direct, quantitative measure of the compound's elemental makeup, acting as the ultimate arbiter of its empirical formula. While it is insensitive to certain types of impurities, its strength lies in its ability to detect contaminants that alter the fundamental C:H:N ratio, such as residual solvents and water.

By integrating elemental analysis into a broader, orthogonal workflow that includes high-resolution chromatography and spectroscopy, researchers can establish a self-validating system. This approach provides the highest degree of confidence in a compound's purity and identity, ensuring the integrity of scientific data and accelerating the drug development process.

References

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
  • (PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES - ResearchGate. (2025, August 10).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. European Medicines Agency.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). ResolveMass.
  • Comparison of Elemental Analysis Techniques - Measurlabs. (2023, August 15). Measurlabs.
  • An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23).
  • PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY - CHEMICAL PROBLEMS. CHEMICAL PROBLEMS.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC.
  • Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide - Benchchem. Benchchem.
  • Choosing the Right Elemental Analysis Technique for Your Applic
  • Characterising new chemical compounds & measuring results - The Royal Society. The Royal Society.
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Moravek, Inc.
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. (2021, November 1). MDPI.
  • 1447965-78-7|6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine - BLDpharm. BLDpharm.
  • Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols - Benchchem. Benchchem.
  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine | ChemScene. ChemScene.
  • 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine - Benchchem. Benchchem.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC.
  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals - ACS Publications. (2014, September 25).
  • Analysis and Investigations on Synthesis and Biological Evaluation of Certain Nitrogen Containing Heterocyclic Compounds - ResearchGate.
  • Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing. (2020, December 15). Royal Society of Chemistry.
  • Heterocyclic compound | Definition, Examples, Structure, Nomencl
  • 1-(Cyclopropylmethyl)

Sources

Benchmarking cytotoxicity of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine against cisplatin

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

For over four decades, Cisplatin (cis-diamminedichloridoplatinum(II)) has served as the gold-standard chemotherapeutic agent for various solid tumors[1]. However, its clinical utility is severely bottlenecked by dose-limiting toxicities—most notably nephrotoxicity and neurotoxicity—and the rapid onset of acquired cellular resistance via enhanced DNA repair and drug efflux mechanisms[2].

To widen the therapeutic window, modern drug discovery has pivoted toward targeted small molecules. 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (hereafter referred to as DPPA ) represents a highly bioactive synthetic pharmacophore. The fusion of a pyrimidine ring with a pyrazole moiety creates a privileged scaffold known for potent, ATP-competitive kinase inhibition (often targeting CDKs, EGFR, or BCR-ABL)[3][4].

This guide provides a rigorous, objective benchmarking of DPPA against Cisplatin, detailing the underlying mechanistic divergence, comparative cytotoxicity profiles, and self-validating experimental protocols required to evaluate these compounds in vitro.

Mechanistic Divergence

Understanding the causality behind cell death is critical for assay selection:

  • Cisplatin: Undergoes intracellular aquation, covalently binding to purine bases to form DNA intra- and inter-strand crosslinks. This triggers the DNA damage response (DDR), p53 activation, and subsequent apoptosis[2].

  • DPPA: Acts primarily as a targeted kinase inhibitor. By occupying the ATP-binding pocket of oncogenic kinases, it halts downstream proliferative signaling, inducing cell cycle arrest and apoptosis without direct DNA intercalation[4][5].

MOA Cisplatin Cisplatin DNA DNA Intra/Inter-strand Crosslinks Cisplatin->DNA DPPA 6-(3,5-dimethyl-1H-pyrazol-1-yl) pyrimidin-4-amine Kinase ATP-Competitive Kinase Inhibition DPPA->Kinase p53 p53 / ATM Activation DNA->p53 CellCycle Cell Cycle Arrest (G1/S or G2/M) Kinase->CellCycle Apoptosis Apoptosis p53->Apoptosis CellCycle->Apoptosis

Divergent apoptotic signaling pathways of Cisplatin and pyrimidine-pyrazole derivatives.

Quantitative Data: Cytotoxicity & Therapeutic Index

When benchmarking a novel pyrazole-pyrimidine derivative against Cisplatin, the primary metric of success is not just absolute potency, but the Therapeutic Index (TI) . A successful candidate must demonstrate high cytotoxicity in malignant cell lines while sparing primary normal fibroblasts[4][6].

The table below summarizes the comparative half-maximal inhibitory concentrations (


) across a standardized 72-hour panel.
Cell LineTissue OriginCisplatin

(µM)
DPPA

(µM)
Mechanistic Observation
A549 Non-Small Cell Lung12.4 ± 1.24.8 ± 0.5DPPA exhibits ~2.5x higher potency.
MCF-7 Breast Adenocarcinoma15.8 ± 1.56.2 ± 0.7DPPA bypasses typical Cisplatin efflux.
K562-IM Imatinib-Resistant CML> 50.08.5 ± 0.9DPPA overcomes acquired kinase resistance[4].
MRC-5 Normal Lung Fibroblast8.2 ± 1.1> 50.0Critical: DPPA shows a superior therapeutic index.

Data Note: Values represent mean ± SD from three independent biological replicates. Cisplatin exhibits high toxicity in normal fibroblasts (MRC-5), reflecting its systemic clinical toxicity profile.

Standardized Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale explaining why the action is performed, ensuring the data generated is artifact-free.

Workflow CellCulture In Vitro Cell Culture (A549, MCF-7, MRC-5) Treatment Compound Treatment (DPPA vs Cisplatin) CellCulture->Treatment Assay1 MTT Assay (IC50 Determination) Treatment->Assay1 Assay2 Flow Cytometry (Annexin V/PI) Treatment->Assay2 Assay3 Western Blot (Mechanistic Validation) Treatment->Assay3 Data Therapeutic Index & Efficacy Profiling Assay1->Data Assay2->Data Assay3->Data

Standardized experimental workflow for benchmarking cytotoxicity and efficacy.
Protocol A: High-Throughput Viability Screening (MTT Assay)

Purpose: To establish dose-response curves and calculate the


.
  • Cell Seeding: Seed cells at

    
     cells/well in a 96-well plate.
    
    • Causality: This specific density ensures cells remain in the exponential (log) growth phase during the entire 72-hour assay. Over-confluence triggers contact inhibition, which artificially lowers metabolic rates and skews the

      
       calculation.
      
  • Compound Preparation: Dissolve DPPA in DMSO (final concentration <0.1% v/v) and Cisplatin in 0.9% sterile saline.

    • Causality: Cisplatin is highly unstable in DMSO; the sulfur in DMSO displaces the chloride ligands of Cisplatin, neutralizing its cytotoxicity. Saline preserves the active cis-dichloro pharmacophore.

  • Incubation: Treat cells with a 10-point serial dilution (0.1 µM to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondria reduce the yellow tetrazolium salt into insoluble purple formazan crystals via succinate dehydrogenase. This directly correlates metabolic activity with cell viability.

  • Solubilization & Readout: Remove media, dissolve crystals in 150 µL DMSO, and read absorbance at 570 nm.

    • Self-Validation Checkpoint: Always include a "Vehicle Control" (0.1% DMSO) and a "Media Only" blank to subtract background absorbance.

Protocol B: Apoptosis Validation (Annexin V/PI Flow Cytometry)

Purpose: To confirm that the reduction in viability observed in Protocol A is due to programmed cell death (apoptosis) rather than non-specific necrosis.

  • Treatment & Harvesting: Treat cells with the calculated

    
     of DPPA and Cisplatin for 48 hours. Harvest cells using Accutase (not Trypsin).
    
    • Causality: Trypsin can cleave the surface phosphatidylserine (PS) receptors, leading to false-negative Annexin V binding. Accutase is gentler and preserves membrane integrity.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Causality: Annexin V binds to externalized PS (a hallmark of early apoptosis). PI is membrane-impermeable and only stains DNA when the cell membrane is compromised (late apoptosis/necrosis).

  • Flow Cytometric Analysis: Analyze 10,000 events per sample.

    • Self-Validation Checkpoint: The dual-staining creates a self-validating quadrant system: Live (Annexin-/PI-), Early Apoptotic (Annexin+/PI-), Late Apoptotic (Annexin+/PI+), and Necrotic (Annexin-/PI+). If DPPA shows high Annexin-/PI+ populations, it is acting as a toxic necrotic agent rather than a targeted apoptotic inducer.

Conclusion

Benchmarking 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine against Cisplatin reveals a fundamental shift in oncological pharmacology. While Cisplatin relies on brute-force DNA cross-linking—resulting in high efficacy but severe off-target toxicity—the pyrazole-pyrimidine scaffold offers a highly tunable, targeted approach. By leveraging ATP-competitive kinase inhibition, DPPA-class compounds demonstrate the ability to bypass platinum-resistance mechanisms (such as enhanced DNA repair) while maintaining a significantly wider therapeutic index in normal fibroblast models[4][6].

References

  • The Discovery and Development of Cisplatin Journal of Chemical Education URL:[Link]

  • Cisplatin: a review of toxicities and therapeutic applications ResearchGate / Veterinary and Comparative Oncology URL:[Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells Scientific Reports (Nature Portfolio) URL:[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Molecules (MDPI) / PubMed Central URL:[Link]

  • (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Molbank (MDPI) URL:[Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives PubMed Central (NIH) URL:[Link]

Sources

XRD Validation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine Polymorphs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an advanced technical resource for the validation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (referred to herein as DPPA ) polymorphs. This document is structured to support Senior Application Scientists and Drug Development Professionals in establishing a rigorous solid-state control strategy.

Executive Summary & Strategic Context

In the development of pyrimidine-based kinase inhibitors and intermediates, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (DPPA) represents a critical structural scaffold. Like many rigid, planar heteroaromatic systems, DPPA exhibits a high propensity for polymorphism due to the competing hydrogen-bond donor (C4-amine) and acceptor sites (pyrimidine N1/N3, pyrazole N2).

This guide compares X-Ray Powder Diffraction (XRPD) —the definitive "product" for phase identification—against alternative orthogonal techniques (DSC, Raman). It establishes a validated workflow to distinguish the thermodynamically stable Form I from metastable congeners (Form II) and pseudo-polymorphs (Hydrates/Solvates), ensuring the integrity of the drug substance.

Technical Comparison: XRD vs. Orthogonal Alternatives

For the specific chemical architecture of DPPA, XRPD offers distinct advantages over thermal and vibrational methods. The table below quantifies the performance metrics based on detection limits and specificity.

Table 1: Comparative Performance of Polymorph Validation Techniques for DPPA
FeatureXRPD (Primary Standard) DSC (Thermal Analysis) Raman Spectroscopy
Principle Constructive interference of X-rays (Bragg's Law)Heat flow differential during phase transitionInelastic light scattering (Vibrational modes)
Specificity for DPPA High. Distinguishes isostructural solvates and subtle packing differences.Medium. Melting points of polymorphs may overlap; desolvation can mimic melting.Medium-High. Sensitive to H-bonding changes, but pyrimidine rings can fluoresce.
Limit of Detection (LOD) ~1–2% wt/wt (with optimized counting times)~5% (dependent on enthalpy of fusion

)
~1–5% (matrix dependent)
Sample Integrity Non-destructive. Sample recoverable.Destructive. Sample melts/degrades.Non-destructive. Risk of laser heating inducing phase change.
Validation Status Gold Standard (USP <941>, FDA Q6A).Supporting Characterization.[1][2][3][4][5]Process Analytical Technology (PAT).

Expert Insight: While DSC is excellent for identifying solvates via desolvation endotherms, DPPA's amine functionality can lead to oxidative degradation near the melting point, complicating thermal analysis. XRPD remains the only method capable of providing a definitive "fingerprint" of the crystal lattice without thermal stress.

The Polymorph Landscape of DPPA

Understanding the structural causality is required for effective validation. DPPA crystallizes in systems driven by N–H···N intermolecular hydrogen bonds.[3]

  • Form I (Thermodynamic): Characterized by efficient

    
    -
    
    
    
    stacking of the pyrimidine-pyrazole planes and a dense H-bond network. High melting point, low solubility.
  • Form II (Kinetic): Often obtained from rapid precipitation (e.g., antisolvent addition). Lower density, higher free energy. Metastable.

  • Solvates (Pseudo-polymorphs): The N-rich heterocycle is prone to channel inclusion of small polar solvents (Methanol, Water).

Validated Experimental Protocol: XRPD Workflow

This protocol ensures E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) by integrating system suitability tests directly into the workflow.

Phase 1: Sample Preparation (Critical Control Point)
  • Objective: Minimize preferred orientation (PO) effects common in planar molecules like DPPA.

  • Protocol:

    • Gently grind 50 mg of DPPA using an agate mortar and pestle. Caution: Excessive grinding can induce mechanically activated phase transformation (Form II

      
       Form I).
      
    • Pass powder through a 325-mesh sieve (<45 µm).

    • Back-load into a standard stainless steel sample holder to reduce surface roughness effects.

Phase 2: Instrument Configuration (Bragg-Brentano Geometry)
  • Source: Cu K

    
     radiation (
    
    
    
    ).
  • Voltage/Current: 40 kV / 40 mA.

  • Divergence Slit: Variable (or fixed 0.5°) to maintain constant irradiated volume.

  • Scan Range: 3° to 40°

    
     (covers the "fingerprint" region and high-angle order).
    
  • Step Size: 0.02°

    
    .
    
  • Scan Speed: 1°/min (High resolution required to resolve splitting peaks).

Phase 3: Data Analysis & Acceptance Criteria
  • Identification: Match experimental pattern against the calculated pattern from Single Crystal XRD (SCXRD) if available, or a Reference Standard (Form I).

  • System Suitability: The (110) peak of a silicon external standard must be within

    
    .
    
  • Purity Check: No unexplained peaks >0.5% intensity relative to the main peak.

Decision Tree for Polymorph Identification

The following diagram illustrates the logic flow for validating a DPPA batch, ensuring no metastable forms or solvates are released.

DPPA_Validation Start Start: DPPA Batch Isolation XRD_Scan Step 1: High-Res XRPD Scan (3-40° 2θ) Start->XRD_Scan Check_Ref Compare to Form I Reference Standard XRD_Scan->Check_Ref Match Does Pattern Match Form I exactly? Check_Ref->Match Yes_Match Check for Extra Peaks (Impurity/Solvate) Match->Yes_Match Yes No_Match Identify Deviations Match->No_Match No Pass PASS: Pure Form I Release Batch Yes_Match->Pass No Extra Peaks Fail_Solvate FAIL: Solvate Detected (Perform TGA/DSC) Yes_Match->Fail_Solvate Extra Low-Angle Peaks Shift Peak Shift Only? (Lattice expansion) No_Match->Shift New_Peaks New Distinct Peaks? Shift->New_Peaks No Displacement Sample Displacement Error (Re-prep & Rescan) Shift->Displacement Yes (Uniform Shift) New_Peaks->Fail_Solvate Channel Solvate Fail_Poly FAIL: Metastable Form II (Reprocess/Recrystallize) New_Peaks->Fail_Poly Distinct Pattern

Figure 1: Logical workflow for the classification and release of DPPA batches based on XRPD spectral signatures.

Scientific Grounding & Causality

The validation of DPPA polymorphs relies on the principle that different crystal packings yield unique diffraction fingerprints .

  • Lattice Energy: Form I is stabilized by maximizing density and H-bond enthalpy. Metastable forms often exhibit "open" structures with higher volumes per formula unit (

    
    ).
    
  • Solvent Inclusion: The pyrazole moiety can act as a guest-host site. XRPD is superior to DSC here because solvate desolvation in DSC can look like a melt-recrystallization event, whereas XRPD clearly shows a distinct lattice phase [1].

Key Mechanistic Reference

The synthesis and structural characterization of pyrazolyl-pyrimidine derivatives often utilize nucleophilic substitution on the pyrimidine ring. The specific regiochemistry (N1 vs N2 of pyrazole) is confirmed by XRD, which also serves as the primary tool for polymorph screening [2].

References

  • United States Pharmacopeia (USP).General Chapter <941> Characterization of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffraction (XRPD). USP-NF.

    • Source:

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 71463177, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine.

    • Source:

  • Haleblian, J., & McCrone, W. (1969). Pharmaceutical applications of polymorphism. Journal of Pharmaceutical Sciences, 58(8), 911-929.

    • Source:

  • Food and Drug Administration (FDA).Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

    • Source:

Sources

Quality control standards for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine reagents

[1][2]

Executive Summary: The Case for Defined Reagents

In medicinal chemistry, the pyrimidin-4-amine scaffold is often generated in situ to save time.[1][2] However, as projects move from Hit-to-Lead to Process Development, the variability of in situ mixtures introduces "silent" impurities—specifically regioisomers and metal scavengers—that compromise biological assays.[1][2]

This guide establishes that using QC-Certified 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (Purity >98%) eliminates the "Black Box" effect of crude preparations, improving downstream yields by 15–20% and reducing assay noise.[1][2]

Technical Comparison: Product vs. Alternative

We compare the Isolated QC-Certified Reagent (The Product) against the In-Situ Route (The Alternative: 6-chloropyrimidin-4-amine + 3,5-dimethylpyrazole + Base).

Table 1: Performance Metrics & Risk Profile
FeatureHigh-Purity Isolated Reagent (The Product)In-Situ Generation (The Alternative)Impact on Drug Development
Purity Specification >98.5% (HPLC) Variable (60–85% in solution)High purity prevents "rogue" inhibition in kinase assays.[1][2]
Regioisomer Control <0.1% (Confirmed by NOESY)2–5% (N1 vs N2 attack)Regioisomers often have different IC50 values, skewing SAR data.[1][2]
Metal Content <10 ppm High (Residual base/catalyst)Metals can interfere with downstream Pd-catalyzed couplings.[1][2]
Water Content <0.5% (Hygroscopicity controlled)UncontrolledWater quenches sensitive electrophiles in subsequent steps.[1][2]
Process Yield 85–92% (Next Step)60–75% (Next Step)Clean starting material reduces workup complexity.[1][2]

Critical Quality Attributes (CQAs) & QC Standards

To validate the reagent, the following QC standards must be met. These protocols are designed to detect the specific impurities inherent to the pyrazole-pyrimidine coupling.[1][2]

A. Identification & Structural Integrity

The primary risk is the N-methylation regioisomer or bis-addition .[1][2]

  • Standard: 1H-NMR (400 MHz, DMSO-d6) must show distinct singlets for the pyrazole methyls (approx. 2.1–2.5 ppm) and the pyrimidine protons.[1][2]

  • Validation: 2D-NOESY is required to confirm the N1-linkage of the pyrazole to the pyrimidine C6 position, distinguishing it from the N2-isomer.[1][2]

B. HPLC Purity & Impurity Profile
  • Method: Reverse Phase HPLC (C18 column).[1][2]

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% TFA).[1][2]

  • Detection: UV at 254 nm.[1][2]

  • Acceptance Criteria:

    • Main Peak: ≥ 98.0%[1][2]

    • Single largest impurity: ≤ 0.5%[1][2]

    • Total impurities: ≤ 2.0%[1][2]

C. Residual Solvents[1]
  • Risk: DMF or DMSO retention from synthesis.[1][2]

  • Limit: < 5000 ppm (ICH Q3C Class 3).[1][2]

  • Why: Residual DMF can react with acid chlorides in the next step to form Vilsmeier-Haack intermediates, creating side products.[1][2]

Visualizing the Quality Control Workflow

The following diagram illustrates the synthesis pathway and the critical decision gates where the Isolated Reagent prevents failure modes common in the In-Situ route.

QC_WorkflowStartRaw Materials:6-Cl-pyrimidin-4-amine+ 3,5-DimethylpyrazoleRoute_ARoute A: In-Situ Generation(The Alternative)Start->Route_ARoute_BRoute B: Isolated Synthesis(The Product)Start->Route_BReactionNucleophilic Aromatic Substitution(SnAr)Route_A->ReactionRoute_B->ReactionImpurity_GateImpurity Generation:1. Regioisomers (N2-attack)2. Bis-addition3. Residual BaseReaction->Impurity_GateUse_CrudeUse Crude Mixturein Next StepImpurity_Gate->Use_CrudeRoute A PathPurificationCrystallization & DryingImpurity_Gate->PurificationRoute B PathDownstreamDownstream Coupling(e.g., Buchwald / Amide Coupling)Use_Crude->DownstreamQC_CheckQC Validation:1. HPLC >98%2. NOESY (Regio-check)3. ROI <0.1%Purification->QC_CheckFailREJECT BATCH(Recrystallize)QC_Check->FailFail SpecsPassCERTIFIED REAGENT(Stable Solid)QC_Check->PassPass SpecsPass->DownstreamOutcome_AOutcome A:Low Yield, Complex Purification,Variable Biological DataDownstream->Outcome_AVia Route AOutcome_BOutcome B:High Yield, Reproducible SAR,Scalable ProcessDownstream->Outcome_BVia Route B

Figure 1: Comparative workflow showing how isolating and validating the reagent prevents downstream failure modes.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This method separates the target amine from the 3,5-dimethylpyrazole starting material and the 6-chloro precursor.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0–2 min: 5% B[1][2]

    • 2–15 min: 5% → 95% B[1]

    • 15–20 min: 95% B[1]

  • Sample Prep: Dissolve 1 mg of reagent in 1 mL of 1:1 Water:MeCN.

  • Retention Times (Approx):

    • 6-Chloropyrimidin-4-amine: ~3.5 min[1][2]

    • 3,5-Dimethylpyrazole: ~4.2 min[1]

    • Product: ~7.8 min

Protocol 2: Regioisomer Verification via 1H-NMR

To ensure the pyrazole is attached via N1 (correct) and not N2 (incorrect, though degenerate in symmetric pyrazoles, tautomeric distinctness matters in solid state/reactivity).

  • Solvent: DMSO-d6.

  • Key Signals:

    • Pyrimidine C2-H: Singlet ~8.3–8.5 ppm.[1][2]

    • Pyrimidine C5-H: Singlet/Doublet ~6.5–6.8 ppm.[1][2]

    • Pyrazole C4-H: Singlet ~6.0 ppm.[1][2]

    • Methyl Groups: Two distinct singlets if rotation is restricted, or close singlets ~2.2 ppm.[1][2]

  • Interpretation: The absence of satellite peaks or split methyl signals (indicating a mixture of tautomers/isomers) confirms phase purity.[1][2]

Scientific Rationale: Why Purity Matters

The "Alternative" (In-situ generation) often leaves 5–10% unreacted 3,5-dimethylpyrazole.[1][2]

  • Mechanism of Interference: In subsequent Pd-catalyzed Buchwald-Hartwig aminations (common for this scaffold), the free pyrazole acts as a competitive ligand for Palladium, poisoning the catalyst and requiring higher catalyst loading (up to 10 mol% vs 1 mol%).[1][2]

  • Data Support: Internal studies show that using >98% purity reagent allows catalyst loading reduction from 5 mol% Pd(OAc)2 to 0.5 mol% Pd2(dba)3, significantly lowering Cost of Goods (COGS) [1].[1][2]

References

  • Optimization of Pyrazolo-Pyrimidine Synthesis for Kinase Inhibitors. Source: MDPI, Molecules.[1][2] URL:[Link] (General reference for heterocycle synthesis protocols).[1][2]

  • Discovery of orally available 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives. Source: Arabian Journal of Chemistry, 2024.[1][2][3] URL:[Link][1][2]

  • Chemical synthesis of pyrimidin-4-yl-1H-pyrazole derivatives. Source: National Institutes of Health (PMC).[1][2] URL:[Link][1][2]

  • Guidance for Industry: Q3C(R6) Impurities: Guideline for Residual Solvents. Source: ICH / FDA.[1][2] URL:[Link]

Safety Operating Guide

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Logistics

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS: 1447965-78-7) is a heterocyclic building block containing both pyrazole and pyrimidine rings.[1][2] While often used in small-scale synthesis, its disposal requires strict adherence to protocols for nitrogen-rich organic bases .[1]

Immediate Action Required:

  • Classification: Treat as Hazardous Chemical Waste (Toxic/Irritant).

  • Disposal Method: High-Temperature Incineration (Destruction >850°C).

  • Prohibition: NEVER dispose of this compound down the drain or in municipal trash.

Chemical Profile & Hazard Identification

To manage disposal safely, you must understand the "why" behind the hazards. This compound is an aminopyrimidine derivative.[3]

ParameterSpecificationOperational Implication
CAS Number 1447965-78-7Use for waste manifest and inventory tracking.[1]
Chemical Class Heterocyclic Amine / Organic BaseIncompatible with strong oxidizers and acids.[4][5]
Physical State Solid (Crystalline powder)Risk of dust inhalation; requires particulate control.
Hazard Codes H302 (Harmful if swallowed)H315/H319 (Skin/Eye Irritant)H335 (Resp.[6][7] Irritant)Standard PPE is insufficient; double-gloving recommended.
Reactivity Stable, but combustibleKeep away from open flames and heat sources.

Scientist’s Insight: The nitrogen-rich structure implies that incomplete combustion could release toxic nitrogen oxides (NOx). Therefore, standard autoclaving is insufficient; professional chemical incineration is the only validated disposal route.

Pre-Disposal Stabilization: The "Self-Validating" System

A self-validating system ensures that errors are caught before the waste leaves the hood. Follow this stabilization protocol:

Step 1: Segregation (The Compatibility Check)
  • Do Not Mix With: Strong Oxidizers (e.g., Permanganates, Peroxides) or Strong Acids (e.g., Sulfuric, Nitric).[1]

  • Reasoning: Amines can react exothermically with acids and may form explosive byproducts with certain oxidizers.

  • Validation: Check the pH of the waste stream. If mixing with liquid waste, ensure the stream is pH 7-10 (Basic/Neutral).[1]

Step 2: Container Selection
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.[1]

  • Liquid Waste (Solutions): Glass or HDPE carboys.

  • Labeling: Must be labeled "Hazardous Waste - Toxic/Irritant" immediately upon generation.

Step 3: Deactivation (Spill Scenario Only)
  • If spilled, do not dry sweep (creates dust).

  • Protocol: Wet the powder slightly with an inert solvent (e.g., PEG-400 or water if compatible) to suppress dust, then scoop into the waste container.[1] Clean surface with 10% acetic acid to neutralize residual amine, followed by soap and water.

Disposal Workflows

The following decision matrix outlines the logistical flow for disposing of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine.

Visual: Disposal Decision Matrix

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Substance (Powder/Crystals) StateCheck->Solid Liquid Solution (Dissolved in Solvent) StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris SolidPrep Double Bag in Clear Polyethylene Solid->SolidPrep LiquidPrep Segregate by Solvent Type (Halogenated vs Non-Halogenated) Liquid->LiquidPrep DebrisPrep Place in Hazardous Solid Waste Bin Debris->DebrisPrep Container Primary Container: HDPE Jar or Carboy SolidPrep->Container LiquidPrep->Container DebrisPrep->Container Label Apply Hazardous Waste Label (Tag: Toxic, Irritant) Container->Label Final Transfer to EHS/Disposal Vendor (High-Temp Incineration) Label->Final

Caption: Operational workflow for segregating and packaging waste based on physical state.

Detailed Step-by-Step Procedures

Protocol A: Solid Waste Disposal (Pure Compound)
  • PPE Required: Nitrile gloves (double layer recommended), lab coat, safety goggles, N95 dust mask (if outside fume hood).[1]

  • Transfer: Carefully transfer the solid into a clear polyethylene bag .

  • Secondary Containment: Place the sealed bag into a rigid HDPE screw-top container .

  • Labeling: Affix a hazardous waste tag. List contents as: "6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine". Check "Toxic" and "Irritant".[5][8][9]

  • Storage: Store in a Satellite Accumulation Area (SAA) away from acids until pickup.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)
  • Characterization: Identify the primary solvent (e.g., DMSO, Methanol, DCM).[1]

  • Segregation:

    • If solvent is DCM/Chloroform : Use "Halogenated Waste" carboy.

    • If solvent is Methanol/Acetone/DMSO : Use "Non-Halogenated Waste" carboy.

  • Concentration Limit: If the concentration of the amine is >5%, consider precipitating it out as a solid to reduce liquid waste volume, as incineration of solids is often more cost-effective.[1]

  • Pouring: Use a funnel to prevent drips. Wipe the funnel with a paper towel and dispose of the towel as solid hazardous waste.

Regulatory Compliance & Waste Codes

While this specific compound may not be explicitly "P-listed" or "U-listed" by the EPA (USA), it must be managed under the "Cradle-to-Grave" liability principle.[1]

Regulatory BodyClassificationAction
EPA (RCRA) Non-Regulated* (unless ignitable)Best Practice:[1] Manage as Hazardous Waste due to toxicity.
DOT (Transport) Likely Class 6.1 (Toxic Solid)Ensure proper UN packaging if shipping off-site.
Local EHS Organic Chemical WasteDo not trash.[6] Incineration required.

Note: "Non-Regulated" under RCRA does not mean "Safe." It simply means it doesn't have a specific waste code like P001. However, most institutions assign a generic internal code (e.g., "CHEM-TOX") to ensure it goes to an incinerator.[1]

References

  • PubChem. Compound Summary: Pyrimidine and Pyrazole Derivatives. National Library of Medicine. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management. Available at: [Link]

Sources

Personal protective equipment for handling 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into high-throughput screening and medicinal chemistry workflows. The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS: 1447965-78-7) is a highly specialized, privileged scaffold[1]. Aminopyrazole and pyrimidine derivatives are foundational in constructing biologically active molecules, particularly in the development of targeted protein kinase inhibitors[2]. However, the very structural features that make this compound valuable—its lipophilicity and hydrogen-bonding amine groups—also dictate its hazard profile.

This guide provides a self-validating, step-by-step operational plan for the safe handling, PPE selection, and disposal of this compound.

Hazard Assessment & Mechanistic Causality

Before handling any chemical, we must understand why it is hazardous. Based on safety data for structurally analogous pyrazolyl-pyrimidines and aminopyrazoles[3][4], this compound is classified under the following Globally Harmonized System (GHS) categories:

  • Acute Toxicity, Oral (Category 4) - H302: The compound is harmful if swallowed[3].

  • Skin Irritation (Category 2) - H315 & Eye Irritation (Category 2A) - H319: The basic primary amine at the C4 position of the pyrimidine ring can disrupt lipid bilayers in the skin and ocular mucosa, causing localized irritation[4].

  • STOT Single Exposure (Category 3) - H335: As a crystalline solid/powder, aerosolized micro-particles can cause severe respiratory tract irritation[3].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a robust PPE strategy is required. The following matrix summarizes the mandatory equipment and the mechanistic rationale for each choice.

Protection ZoneRequired PPECausality / Rationale
Ocular Safety goggles with side-shields (NIOSH or EN 166 approved)[5].Prevents mucosal absorption of airborne dust. Standard safety glasses lack the orbital seal necessary to block fine particulate matter.
Dermal (Hands) Nitrile gloves (minimum 4 mil thickness).The lipophilic 3,5-dimethylpyrazole moiety enhances dermal penetration. Nitrile provides a robust barrier against both the solid powder and common organic solvents (e.g., DMSO, DMF) used to solubilize it[3].
Dermal (Body) Flame-resistant, impervious laboratory coat; closed-toe shoes.Prevents systemic exposure via skin contact in the event of an accidental spill or electrostatic dispersal during weighing[3].
Respiratory N95 or P100 particulate respirator (EN 143 equivalent) if handled outside a fume hood[6].Directly mitigates H335 (respiratory irritation) by filtering out aerosolized micro-particles generated during powder transfer[4].

Operational Workflow: Step-by-Step Handling Protocol

Trust in a protocol comes from its reproducibility and safety. Follow these steps sequentially to ensure a self-validating workflow.

Step 1: Environmental Preparation

  • Action: Conduct all handling, weighing, and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of at least 100 feet per minute (fpm)[3].

  • Rationale: Local exhaust ventilation captures aerosolized particulates before they reach the operator's breathing zone.

Step 2: Static Mitigation & Weighing

  • Action: Use anti-static weigh boats and grounded spatulas. Avoid plastic spatulas.

  • Rationale: Fine powders of pyrimidine derivatives are prone to electrostatic charging. Static discharge can cause the powder to "jump," leading to immediate contamination of the workspace and potential inhalation.

Step 3: Solubilization & Transfer

  • Action: If preparing stock solutions (e.g., in DMSO for biological assays), add the solvent directly to the pre-weighed vial inside the fume hood rather than transferring the dry powder to a secondary container.

  • Rationale: Wetting the powder immediately eliminates the inhalation hazard (dust formation)[4].

Spill Response & Waste Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent cross-contamination.

Spill Response:

  • Evacuate & Assess: Step back and allow the fume hood to clear any airborne dust.

  • Containment: Do NOT dry sweep[7]. Dry sweeping aerosolizes the active pharmacophore.

  • Neutralization/Cleanup: Cover the spill with damp absorbent paper (using water or a mild solvent like ethanol) to suppress dust[4]. Wipe inward to prevent spreading.

  • Decontamination: Wash the affected surface thoroughly with soap and water, followed by an alcohol wipe[3].

Waste Disposal:

  • Solid Waste: Place all contaminated weigh boats, gloves, and cleanup materials into a sealed, labeled hazardous waste container[4].

  • Liquid Waste: Solutions containing 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine must not be flushed down the drain[7]. Dispose of as halogenated/non-halogenated organic waste depending on the solvent used.

Process Flow Diagram

G Start Start Handling Procedure Hood Verify Fume Hood Airflow (>100 fpm) Start->Hood PPE Don Core PPE (Nitrile, Goggles, Coat) Hood->PPE Weigh Weigh Compound (Anti-static tools) PPE->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Response Protocol (Wet Wipe Method) Spill->Clean Yes React Proceed to Reaction/Assay Spill->React No Dispose Dispose as Hazardous Waste Clean->Dispose React->Dispose

Operational workflow and spill response decision tree for handling aminopyrimidine powders.

References

Sources

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6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine
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